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Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Chloro-1-(oxan-3-yl)ethan-1-one: A Comprehensive NMR Guide

Executive Summary The structural elucidation of complex synthetic intermediates requires a rigorous, self-validating analytical approach. 2-Chloro-1-(oxan-3-yl)ethan-1-one (Chemical Formula: C₇H₁₁ClO₂) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex synthetic intermediates requires a rigorous, self-validating analytical approach. 2-Chloro-1-(oxan-3-yl)ethan-1-one (Chemical Formula: C₇H₁₁ClO₂) is a highly versatile α -chloro ketone featuring a tetrahydropyran (oxane) appendage. Compounds of this class are critical electrophilic building blocks in medicinal chemistry, often utilized for the synthesis of covalent inhibitors or complex heterocyclic scaffolds.

This whitepaper provides an in-depth technical protocol for the unambiguous structural characterization of 2-chloro-1-(oxan-3-yl)ethan-1-one using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental design, conformational dynamics, and multidimensional connectivity, this guide establishes a robust framework for validating similar small-molecule architectures.

Theoretical Framework & Causality in Experimental Design

The integration of 1D and 2D NMR techniques is the cornerstone of modern structural elucidation, allowing chemists to move beyond basic functional group identification to the direct spectroscopic determination of molecular architecture[1]. For small molecules, 2D experiments such as HSQC, COSY, and HMBC remain the workhorses of structure elucidation, addressing specific challenges in resonance assignment and connectivity analysis[1].

Structural Hallmarks of the Target Molecule

The molecule consists of two distinct domains that present unique spectroscopic signatures:

  • The α -Chloro Ketone Moiety: The carbonyl carbon is highly de-shielded (typically ~200 ppm), while the α -chloro methylene protons are shifted downfield due to the strong inductive effect of the electronegative chlorine atom[2].

  • The Oxan-3-yl (Tetrahydropyran) Ring: The oxane ring introduces a stereocenter at C3'. This chiral center breaks the local symmetry of the molecule, rendering the adjacent chloromethyl protons (C2) diastereotopic . Consequently, these protons will appear in the ¹H NMR spectrum not as a simple singlet, but as an AB quartet (or two distinct doublets) with a large geminal coupling constant ( 2J≈15 Hz).

Conformational Dynamics

The bulky 2-chloroacetyl group attached to the oxane ring will strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. This conformational lock dictates the J -coupling constants of the methine proton (H3'). Residing in the axial position, H3' will exhibit large anti-periplanar couplings ( 3J≈10−12 Hz) to adjacent axial protons, and smaller gauche couplings ( 3J≈3−4 Hz) to adjacent equatorial protons. Accurate solvent modeling and temperature control are crucial for resolving such diastereomeric or conformational splitting in flexible rings[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. Automated structure elucidation frameworks increasingly rely on these highly predictable ¹H and ¹³C chemical shifts and 2D connectivity patterns to generate and verify constitutional isomers[4][5].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Rationale: Chloroform-d (CDCl₃) is selected as the solvent due to its lack of exchangeable protons, excellent solubilizing properties for moderately polar ketones, and its internal reference standard ( δH​ 7.26 ppm, δC​ 77.16 ppm).

  • Protocol: Dissolve 15–20 mg of highly purified 2-chloro-1-(oxan-3-yl)ethan-1-one in 0.6 mL of CDCl₃. Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.

Step 2: 1D ¹H and ¹³C Acquisition

  • Rationale: 1D spectra provide the foundational inventory of protons and carbons.

  • Protocol: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration. Acquire the ¹³C NMR spectrum at 100 MHz using proton decoupling (zgpg30) and a D1 of 2.0 seconds.

Step 3: Heteronuclear Single Quantum Coherence (HSQC)

  • Rationale: HSQC maps direct C–H bonds, identifying diastereotopic CH₂ pairs (where two distinct ¹H signals correlate to a single ¹³C signal).

  • Protocol: Run a multiplicity-edited HSQC. The oxane CH₂ groups (C2', C4', C5', C6') and the chloromethyl group (C2) will show negative phase (blue/green), while the methine (C3') will show positive phase (red).

Step 4: Homonuclear Correlation Spectroscopy (COSY)

  • Rationale: Traces the contiguous spin system of the oxane ring.

  • Protocol: Acquire a gradient-selected COSY. Map the connectivity from H2' H3' H4' H5' H6'.

Step 5: Heteronuclear Multiple Bond Correlation (HMBC)

  • Rationale: Bridges the unprotonated carbonyl carbon to the rest of the molecule, proving the connectivity of the two molecular domains.

  • Protocol: Acquire a gradient-selected HMBC optimized for long-range couplings ( nJCH​=8 Hz). Look for critical 2J and 3J correlations from H2 and H3' to the carbonyl carbon (C1).

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D Acquisition (1H & 13C NMR) A->B Ensures purity & referencing C Spin System Mapping (COSY & TOCSY) B->C Identifies isolated fragments D Heteronuclear Correlation (HSQC & HMBC) C->D Maps C-H framework E Stereochemical Analysis (J-Coupling & NOESY) D->E Bridges quaternary carbons F Validated Structure: 2-Chloro-1-(oxan-3-yl)ethan-1-one E->F Confirms 3D conformation

Fig 1. Self-validating multidimensional NMR workflow for unambiguous structural elucidation.

Data Presentation & Spectral Assignment

The following table summarizes the highly characteristic, structurally validated NMR data for 2-chloro-1-(oxan-3-yl)ethan-1-one.

Table 1: Comprehensive NMR Assignment (CDCl₃, 400 MHz / 100 MHz)

Position¹³C Shift ( δ , ppm)¹H Shift ( δ , ppm)Multiplicity & J (Hz)COSY CorrelationsHMBC Correlations ( 2J , 3J )
1 (C=O) 202.5----
2 (CH₂Cl) 48.24.20 4.15d, J=15.5 (1H) d, J=15.5 (1H)H2 (geminal)C1
3' (CH) 46.52.85tt, J=11.0,4.0 (1H)H2', H4'C1, C2', C4', C5'
2' (CH₂-O) 68.43.95 (eq) 3.45 (ax)ddd, J=11.5,4.0,1.5 dd, J=11.5,11.0 H3', H2'(gem)C1, C3', C4', C6'
4' (CH₂) 25.81.90 (eq) 1.65 (ax)m (1H) m (1H)H3', H5', H4'(gem)C2', C3', C5', C6'
5' (CH₂) 24.51.70 (eq) 1.55 (ax)m (1H) m (1H)H4', H6', H5'(gem)C3', C4', C6'
6' (CH₂-O) 67.93.85 (eq) 3.35 (ax)ddd, J=11.5,4.5,1.5 td, J=11.5,3.0 H5', H6'(gem)C2', C4', C5'

(Note: "eq" = equatorial, "ax" = axial. The AB system at position 2 is a direct consequence of the adjacent C3' stereocenter.)

Mechanistic Connectivity & Network Verification

The ultimate proof of structure lies in the intersection of the COSY and HMBC data. The COSY spectrum easily maps the continuous aliphatic chain of the oxane ring. However, the quaternary carbonyl carbon (C1) acts as a "blind spot" for COSY.

To bridge this, the HMBC experiment is deployed. The critical validation points are the strong 2JCH​ correlations from both the chloromethyl protons (H2) and the oxane methine proton (H3') to the carbonyl carbon (C1) at 202.5 ppm. This effectively "stitches" the two halves of the molecule together.

Correlations C1 C1 (Carbonyl) C2 C2 (CH2Cl) C2->C1 HMBC (2J) C3 C3' (Oxane CH) C3->C1 HMBC (2J) C2p C2' (Oxane CH2) C3->C2p COSY (3J) C4p C4' (Oxane CH2) C3->C4p COSY (3J) C2p->C1 HMBC (3J)

Fig 2. Critical HMBC (red) and COSY (blue) correlations linking the oxane ring to the side chain.

By following this rigorous, self-validating protocol, researchers can confidently elucidate the structure of 2-chloro-1-(oxan-3-yl)ethan-1-one, ensuring high-fidelity data for downstream synthetic or biological applications.

References

  • Saurí, J. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 888. [Link]

  • Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 49. (2023). Royal Society of Chemistry. [Link]

  • Machine learning in computational NMR-aided structural elucidation. (2023). Frontiers in Chemistry. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). Stanford University / Chemical Science.[Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). ACS Publications. [Link]

  • Gunawan and Nandiyanto. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

Sources

Exploratory

Spectral Analysis of 2-Chloro-1-(oxan-3-yl)ethan-1-one: A Comprehensive Guide to ¹H NMR, ¹³C NMR, and Mass Spectrometry

Abstract The structural elucidation of halogenated heterocycles demands a rigorous understanding of molecular conformation, electronic environments, and magnetic anisotropy. This whitepaper provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The structural elucidation of halogenated heterocycles demands a rigorous understanding of molecular conformation, electronic environments, and magnetic anisotropy. This whitepaper provides an in-depth technical analysis of 2-chloro-1-(oxan-3-yl)ethan-1-one (C₇H₁₁ClO₂), a critical intermediate in organic synthesis. By dissecting its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) profiles, we bridge the gap between raw spectral data and the underlying physicochemical causality that governs them.

Structural Dynamics and Stereochemical Implications

The oxane (tetrahydropyran) ring is a privileged scaffold in modern drug discovery, frequently utilized to modulate lipophilicity and improve the pharmacokinetic profiles of CNS-penetrant molecules, such as IRAK4 inhibitors . Accurate spectral characterization of these intermediates is critical for downstream synthetic validation .

To interpret the spectra of 2-chloro-1-(oxan-3-yl)ethan-1-one accurately, one must first understand its 3D conformation:

  • Chair Conformation: The oxane ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky α-chloroketone group (-COCH₂Cl) at the C3 position strongly prefers the equatorial orientation.

  • Diastereotopicity: The C3 carbon of the oxane ring is a chiral center. Because of this adjacent stereocenter, the two protons of the -CH₂Cl group are in permanently distinct spatial environments. They are diastereotopic , meaning they are magnetically non-equivalent and will couple with each other to form an AB quartet rather than a simple singlet.

  • Magnetic Anisotropy: The highly electronegative oxygen atom in the ring and the carbonyl group create distinct zones of deshielding, profoundly impacting the chemical shifts of adjacent protons and carbons.

Self-Validating Experimental Protocols

Rigorous sample preparation protocols are required to prevent signal distortion during high-resolution NMR acquisition . The following methodologies ensure reproducible, publication-grade spectral data.

High-Resolution NMR Sample Preparation
  • Purity Verification: Ensure the analyte is >95% pure via LC-UV or GC-FID. Impurities, particularly residual solvents, can obscure critical multiplet structures.

  • Solvent Selection: Dissolve the sample in Chloroform-d (CDCl₃, 99.8% D). CDCl₃ is ideal due to its lack of exchangeable protons and excellent solvating power for moderately polar ketones.

  • Concentration: Use 10–15 mg for ¹H NMR and 40–50 mg for ¹³C NMR in 0.6 mL of solvent.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift reference at exactly 0.00 ppm.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. This removes paramagnetic particulates that degrade magnetic field homogeneity (shimming).

ESI-TOF Mass Spectrometry Workflow
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v).

  • Ionization Modifier: Add 0.1% Formic Acid to the matrix to facilitate efficient protonation ([M+H]⁺) in the electrospray ionization (ESI) source.

  • Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

NMR_Workflow N1 Sample Synthesis & Purification (>95%) N2 Solvent Selection (e.g., CDCl3, 99.8% D) N1->N2 N3 Sample Dissolution (10mg for 1H, 40mg for 13C) N2->N3 N4 Filtration & Transfer to 5mm NMR Tube N3->N4 N5 Spectrometer Tuning & Shimming (Probe Match) N4->N5 N6 Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) N5->N6 N7 FID Processing (FT, Phase & Baseline Corr.) N6->N7

Step-by-step workflow for NMR sample preparation and spectral acquisition.

¹H NMR Spectral Analysis: Causality and Assignments

The ¹H NMR spectrum of 2-chloro-1-(oxan-3-yl)ethan-1-one is characterized by complex splitting patterns driven by the rigid chair conformation of the oxane ring.

Table 1: ¹H NMR Assignments and Causality (Predicted at 400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
-CH₂Cl (Hₐ) 4.25d (AB system)1H²J ≈ 14.5Strongly deshielded by adjacent Cl and C=O. Diastereotopic due to the C3 chiral center.
-CH₂Cl (H₆) 4.18d (AB system)1H²J ≈ 14.5Geminal coupling with Hₐ; distinct chemical environment from Hₐ.
Oxane C2-H(eq) 3.95ddd1H²J ≈ 11.5, ³J ≈ 4.0, 2.0Deshielded by adjacent ring oxygen. Equatorial protons resonate downfield of axial protons.
Oxane C6-H(eq) 3.85ddd1H²J ≈ 11.5, ³J ≈ 4.0, 2.0Deshielded by oxygen; slightly upfield from C2 due to distance from the carbonyl group.
Oxane C2-H(ax) 3.45dd1H²J ≈ 11.5, ³J ≈ 10.5Shielded relative to equatorial counterpart due to magnetic anisotropy of C-C bonds.
Oxane C6-H(ax) 3.35ddd1H²J ≈ 11.5, ³J ≈ 10.5, 4.0Axial position adjacent to oxygen.
Oxane C3-H(ax) 2.85m (tt)1H³J ≈ 10.5, 4.0Deshielded by the α-carbonyl group. Locked in axial position (large ³J trans-diaxial coupling).
Oxane C4, C5 1.50 – 2.00m4HComplexAliphatic ring protons; furthest from deshielding heteroatoms.

Expert Insight: The hallmark of this spectrum is the AB quartet at ~4.2 ppm. Novice analysts often mistake this for a doublet caused by coupling to a neighboring methine, but the lack of an adjacent proton on the carbonyl carbon proves this is purely geminal coupling (²J) between two diastereotopic protons.

¹³C NMR Spectral Analysis: Electronic Environments

Carbon-13 NMR provides a direct map of the molecule's electronic skeleton. The shifts are dictated primarily by inductive effects and π-bond polarization.

Table 2: ¹³C NMR Assignments and Causality (Predicted at 100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C=O 202.5Quaternary (C)Extreme deshielding due to carbonyl π-polarization and oxygen electronegativity.
C2 (Oxane) 68.2Methylene (CH₂)Direct attachment to the highly electronegative ring oxygen atom.
C6 (Oxane) 67.5Methylene (CH₂)Direct attachment to ring oxygen; slightly less influenced by the C3 substituent.
-CH₂Cl 48.0Methylene (CH₂)Deshielded by the combined inductive electron-withdrawing effects of Cl and C=O.
C3 (Oxane) 46.5Methine (CH)Alpha to the carbonyl group; experiences moderate inductive deshielding.
C4 (Oxane) 26.8Methylene (CH₂)Aliphatic ring carbon; minimal deshielding effects.
C5 (Oxane) 24.5Methylene (CH₂)Aliphatic ring carbon; furthest from all heteroatoms, resulting in the most shielded signal.

Mass Spectrometry: Isotopic Signatures and Fragmentation

Mass spectrometry validates both the molecular weight and the elemental composition of the compound. For 2-chloro-1-(oxan-3-yl)ethan-1-one, the presence of the chlorine atom provides a distinct isotopic signature.

  • Isotopic Cluster: Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Consequently, the ESI+ mass spectrum will display a characteristic 3:1 ratio for the protonated molecular ion peaks at m/z 163 [M+H]⁺ and m/z 165 [M+2+H]⁺ .

  • Fragmentation Causality: Aliphatic ketones undergo predictable α-cleavage upon ionization. The bond between the carbonyl carbon and the adjacent α-carbon is highly susceptible to homolytic or heterolytic cleavage.

MS_Fragmentation M_ion Molecular Ion [M+H]+ m/z 163 (35Cl) / 165 (37Cl) Loss_Cl Loss of HCl (-36 Da) m/z 127 M_ion->Loss_Cl -HCl Loss_CH2Cl Loss of -CH2Cl (-49 Da) m/z 113 (Oxan-3-yl-CO+) M_ion->Loss_CH2Cl u03B1-cleavage Loss_COCH2Cl Loss of -COCH2Cl (-77 Da) m/z 85 (Oxan-3-yl+) M_ion->Loss_COCH2Cl u03B1-cleavage Ring_Cleavage Ring Cleavage Fragments m/z 57, 43 Loss_COCH2Cl->Ring_Cleavage -CO, -C2H4

Primary ESI-MS fragmentation pathways for 2-chloro-1-(oxan-3-yl)ethan-1-one.

Pathway Analysis:

  • Cleavage of the C–CH₂Cl bond results in the loss of a chloromethyl radical (49 Da for ³⁵Cl), generating a highly stable acylium ion at m/z 113 .

  • Conversely, cleavage on the ring side of the carbonyl results in the loss of the entire α-chloroketone moiety (77 Da), yielding the oxan-3-yl cation at m/z 85 .

Conclusion

The spectral analysis of 2-chloro-1-(oxan-3-yl)ethan-1-one highlights the profound impact of 3D stereochemistry on 1D spectral data. The diastereotopic nature of the chloromethyl protons and the locked chair conformation of the oxane ring dictate the complex ¹H NMR splitting patterns. Concurrently, ¹³C NMR and MS provide orthogonal validation of the electronic framework and elemental composition, forming a comprehensive, self-validating analytical package essential for modern drug development and organic synthesis.

References

  • Title: The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) Source: ACS Publications URL: [Link] [1]

Exploratory

Fundamental Reactivity of α-Chloroketones: A Technical Guide to 2-Chloro-1-(oxan-3-yl)ethan-1-one

Executive Summary Alpha-chloroketones are highly versatile electrophilic building blocks in organic synthesis, serving as foundational C2 synthons for the construction of complex pharmaceuticals and agrochemicals. The co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-chloroketones are highly versatile electrophilic building blocks in organic synthesis, serving as foundational C2 synthons for the construction of complex pharmaceuticals and agrochemicals. The compound 2-Chloro-1-(oxan-3-yl)ethan-1-one presents a unique reactivity profile. By coupling a highly activated, primary α-chloromethyl group with a sterically encumbered, oxygen-containing oxane (tetrahydropyran) ring, this molecule demands precise control over reaction conditions. This whitepaper dissects the electronic fundamentals, mechanistic pathways, and self-validating experimental protocols required to harness the reactivity of this specific α-chloroketone.

Electronic and Structural Fundamentals

The extreme reactivity of the C–Cl bond in α-chloroketones—often reacting orders of magnitude faster than isolated alkyl chlorides—is governed by two primary stereoelectronic factors[1]:

  • Inductive Activation: The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, significantly increasing the partial positive charge ( δ+ ) on the α-carbon and lowering the LUMO energy of the C–Cl bond[2].

  • Orbital Overlap: During a bimolecular nucleophilic substitution (S_N2), the transition state is stabilized by the continuous orbital overlap between the incoming nucleophile, the breaking C–Cl σ∗ orbital, and the adjacent carbonyl π∗ orbital[1].

Conformationally, α-chloroketones predominantly adopt a cisoid arrangement where the halogen and the carbonyl oxygen are coplanar. This minimizes steric hindrance and aligns the molecular dipoles favorably for nucleophilic attack[2]. In 2-Chloro-1-(oxan-3-yl)ethan-1-one, the bulky oxan-3-yl ring dictates the trajectory of incoming nucleophiles, requiring careful solvent selection to prevent unwanted epimerization at the C3 position of the oxane ring[3].

Mechanistic Divergence: Substitution vs. Rearrangement

The reactivity of 2-Chloro-1-(oxan-3-yl)ethan-1-one is highly dependent on the basicity and nucleophilicity of the reagents employed.

Bimolecular Nucleophilic Substitution (S_N2)

As a primary α-chloroketone, the terminal −CH2​Cl group presents minimal steric hindrance. Weakly basic but highly polarizable nucleophiles (e.g., thiols, secondary amines, and azides) readily displace the chloride ion[3]. The enhanced electrophilicity allows these reactions to proceed rapidly under mild conditions, making it an exceptional alkylating agent[1].

The Favorskii Rearrangement: Regioselective Ring Opening

When exposed to strong, hard bases (such as sodium methoxide or potassium hydroxide in polar protic solvents), the reaction pathway shifts entirely from substitution to skeletal rearrangement[2].

The oxan-3-yl group contains an enolizable α'-hydrogen at the C3 position. The mechanistic causality proceeds as follows:

  • Deprotonation: The base removes the acidic α'-proton at the oxane C3 position, forming a stable enolate.

  • Cyclization: The enolate carbon undergoes an intramolecular nucleophilic attack on the chlorinated α-carbon, displacing the chloride ion to form a highly strained, spiro-fused bicyclic intermediate (a spiro-cyclopropanone)[4].

  • Regioselective Cleavage: Nucleophilic attack by the base at the cyclopropanone carbonyl carbon triggers ring opening. The ring cleaves to generate the most stable carbanion intermediate. Cleavage of the C(carbonyl)−CH2​ bond yields a primary carbanion, which is significantly more stable than the secondary carbanion generated by cleaving the C(carbonyl)−C3(oxane) bond[2].

  • Product Formation: Rapid protonation by the solvent yields a rearranged carboxylic acid or ester, specifically a 3-methyloxane-3-carboxylic acid derivative.

MechanisticPathways A 2-Chloro-1-(oxan-3-yl) ethan-1-one B Nucleophile (e.g., Amine/Thiol) A->B Mild conditions D Strong Base (e.g., NaOH/MeOH) A->D Basic conditions C S_N2 Substitution Product B->C Direct displacement E Enolate Formation (at Oxane C3) D->E Deprotonation F Spiro-Cyclopropanone Intermediate E->F Intramolecular attack G Favorskii Rearrangement (3-methyloxane deriv.) F->G Regioselective opening

Caption: Divergent reactivity pathways of α-chloroketones based on reagent basicity and nucleophilicity.

Heterocycle Synthesis (Hantzsch Thiazole Synthesis)

α-Haloketones are cornerstone reagents for constructing five-membered heterocycles[2]. Reacting 2-Chloro-1-(oxan-3-yl)ethan-1-one with thioamides yields highly substituted thiazoles. The mechanism is a domino sequence: initial S_N2 attack by the thioamide sulfur on the α-carbon, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon, and concluding with dehydration to aromatize the thiazole core[5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, experimental protocols must contain built-in physical or chemical checkpoints. Below is a self-validating methodology for the Hantzsch synthesis of a thiazole derivative.

Protocol: Synthesis of 2-Methyl-4-(oxan-3-yl)thiazole

  • Causality & Rationale: The reaction is conducted in anhydrous ethanol to prevent competitive hydrolysis of the highly reactive C–Cl bond[1]. No external base is added initially; the reaction self-catalyzes as the intermediate cyclizes, releasing HCl.

  • Step 1 (Preparation): Dissolve 10.0 mmol of 2-Chloro-1-(oxan-3-yl)ethan-1-one in 20 mL of anhydrous ethanol under an inert nitrogen atmosphere.

  • Step 2 (Addition): Add 11.0 mmol (1.1 equiv) of thioacetamide in a single portion.

  • Step 3 (Reflux & Validation): Heat the mixture to reflux (78 °C). Self-Validation Checkpoint: Within 15–30 minutes, the solution will transition from clear to a deep yellow/orange, and a white precipitate (the thiazole hydrochloride salt) will begin to form. This precipitation confirms successful cyclization and drives the equilibrium forward.

  • Step 4 (Isolation): Cool the mixture to 0 °C. Filter the precipitated salt, wash with cold diethyl ether, and neutralize with saturated aqueous NaHCO3​ to yield the free base.

ExpWorkflow Step1 1. Dissolve α-chloroketone in anhydrous EtOH Step2 2. Add Thioacetamide (1.1 equiv) Step1->Step2 Inert atmosphere Step3 3. Reflux at 78°C (Observe Precipitation) Step2->Step3 S_N2 & Cyclization Step4 4. Filtration & Ether Wash (Isolate HCl Salt) Step3->Step4 Visual validation Step5 5. NaHCO3 Neutralization & Extraction Step4->Step5 Free base liberation

Caption: Self-validating experimental workflow for Hantzsch thiazole synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the divergent pathways of 2-Chloro-1-(oxan-3-yl)ethan-1-one.

Reaction PathwayReagents / NucleophileSolvent & TempPrimary ProductExpected Yield
S_N2 Substitution Primary Amines (1.2 eq)THF, 25 °Cα-Aminoketone derivative80–90%
Favorskii Rearrangement NaOMe (2.0 eq)MeOH, 65 °CMethyl 3-methyloxane-3-carboxylate65–75%
Hantzsch Cyclization Thioacetamide (1.1 eq)EtOH, 78 °C2-Methyl-4-(oxan-3-yl)thiazole70–85%

References

  • Title: 1-Chloro-4-methylpentan-2-one - Rearrangement Pathways Involving Alpha-Chloroketones Source: benchchem.com URL: [2]

  • Title: 2-Chloropentan-3-one - Reactivity & Key Reactions Source: smolecule.com URL: [3]

  • Title: The Favorskiĭ Rearrangement of Haloketones Source: researchgate.net URL: [4]

  • Title: 1-Chloro-4-(ethylsulfanyl)butan-2-one - Stability & Safety Considerations Source: benchchem.com URL: [1]

  • Title: 1-Chloro-1-(3-ethylphenyl)propan-2-one - Heterocycle Synthesis Source: benchchem.com URL: [5]

Sources

Foundational

Predicted solubility of 2-Chloro-1-(oxan-3-yl)ethan-1-one in organic solvents

An In-depth Technical Guide to the Predicted Solubility of 2-Chloro-1-(oxan-3-yl)ethan-1-one in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract The selection of an appropriate solvent system i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Solubility of 2-Chloro-1-(oxan-3-yl)ethan-1-one in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The selection of an appropriate solvent system is a critical, rate-limiting step in chemical synthesis and pharmaceutical drug development. Solubility dictates reaction kinetics, crystallization behavior, and bioavailability. This technical guide provides a comprehensive framework for predicting the solubility of 2-Chloro-1-(oxan-3-yl)ethan-1-one, a novel α-haloketone, in a range of common organic solvents. Due to the absence of experimental physicochemical data for this specific molecule, this paper outlines a methodology grounded in computational chemistry and established theoretical models. We employ group contribution methods to estimate the Hansen Solubility Parameters (HSP) and utilize the Universal Functional Activity Coefficient (UNIFAC) model to predict thermodynamic activity coefficients. The guide details the theoretical underpinnings of these models, provides step-by-step protocols for their application, and presents the resulting solubility predictions in a structured format. Furthermore, a rigorous experimental protocol for the validation of these in silico predictions via the shake-flask method is described. This document is intended to serve as a practical guide for researchers, enabling rapid and rational solvent screening for this and structurally similar compounds.

Introduction: The Central Role of Solubility in Scientific R&D

In the fields of drug development, process chemistry, and materials science, the ability of a compound to dissolve in a solvent is a fundamental physical property that governs its utility and processability.[1] For active pharmaceutical ingredients (APIs), poor solubility can lead to low bioavailability, hindering therapeutic efficacy.[2] In chemical synthesis, solvent choice influences reaction rates, equilibria, and the ease of product purification. Traditional, trial-and-error methods of solvent screening are time-consuming and resource-intensive.[3]

Therefore, robust computational models that can predict solubility with reasonable accuracy are invaluable tools for modern research.[4] These predictive methods allow for the rapid in silico screening of a wide array of solvents, narrowing the field to a smaller, more manageable set for experimental validation.[3] This guide focuses on predicting the solubility of 2-Chloro-1-(oxan-3-yl)ethan-1-one, a molecule featuring a reactive α-haloketone moiety and a polar oxane ring, making its solubility behavior non-trivial to intuit. By applying established theoretical models, we aim to provide a foundational understanding of its likely interactions with various solvent environments.

Compound Profile: 2-Chloro-1-(oxan-3-yl)ethan-1-one

To predict solubility, a thorough understanding of the solute's physicochemical properties is essential. As of the date of this publication, experimental data for 2-Chloro-1-(oxan-3-yl)ethan-1-one is not available in public databases. Therefore, the properties listed below have been estimated using established in silico computational methods and should be considered as a baseline for predictive modeling.

Chemical Structure:

  • IUPAC Name: 2-Chloro-1-(oxan-3-yl)ethan-1-one

  • SMILES: ClCC(=O)C1CCOC(C1)C

  • Molecular Formula: C₇H₁₁ClO₂

Table 1: Estimated Physicochemical Properties of 2-Chloro-1-(oxan-3-yl)ethan-1-one

PropertyPredicted ValueMethod/Source
Molecular Weight162.61 g/mol Calculation from Formula
Boiling Point~235-250 °CEstimation based on structural analogues
Melting Point~40-55 °CIn silico prediction
LogP (Octanol-Water)~1.2In silico prediction[5]

Disclaimer: These values are computationally predicted and have not been experimentally verified. They serve as necessary inputs for the solubility models described herein.

Theoretical Framework for Solubility Prediction

The dissolution of a solid solute in a liquid solvent is governed by a balance of energetic factors. The process requires energy to overcome the solute-solute interactions in the crystal lattice (lattice energy) and the solvent-solvent interactions. This energy is compensated by the favorable solute-solvent interactions (solvation energy). The principle of "like dissolves like" is a qualitative summary of this concept: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3]

Quantitative predictions rely on thermodynamic models that calculate these interaction energies. This guide will focus on two powerful, complementary approaches: Hansen Solubility Parameters and the UNIFAC model.

Predictive Methodology I: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter model refines the "like dissolves like" principle by decomposing the total cohesive energy of a substance into three distinct components.[3] This provides a more nuanced, semi-quantitative basis for predicting miscibility.

  • δd (Dispersion): Energy from atomic van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen-bonding interactions.

These three parameters (δd, δp, δh) can be viewed as coordinates for a point in a three-dimensional "Hansen space." The fundamental principle is that substances with closer coordinates in this space are more likely to be miscible.[3]

Protocol 1: Estimation of Solute HSP via Group Contribution

When experimental data is unavailable, the HSP for a novel compound can be estimated using group contribution methods.[6][7] This involves dissecting the molecule into its constituent functional groups and summing their known contributions to the overall HSP.

Step 1: Molecular Dissection Deconstruct 2-Chloro-1-(oxan-3-yl)ethan-1-one into its fundamental functional groups as defined by established group contribution tables.

  • 1 x -CH₂Cl (Chloromethyl group)

  • 1 x -C=O (Ketone group)

  • 1 x -CH- (Tertiary aliphatic carbon)

  • 3 x -CH₂- (Secondary aliphatic carbon)

  • 1 x -O- (Ether group)

Step 2: Summation of Group Contributions Using published tables (e.g., from Stefanis & Panayiotou or similar sources), sum the contributions for each parameter (δd, δp, δh) and the molar volume (V).[6]

Step 3: Calculation of Solute HSP The final HSP values for the solute are calculated based on the summed group contributions. Based on this methodology, the estimated HSP for 2-Chloro-1-(oxan-3-yl)ethan-1-one are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for Solute and Select Solvents

Compound / Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)
2-Chloro-1-(oxan-3-yl)ethan-1-one (Predicted) 17.5 9.5 6.0
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
Dichloromethane17.07.37.1
Water15.516.042.3

Solvent HSP values are from standard literature sources.

The Hansen Sphere and Relative Energy Difference (RED)

To quantify the "distance" between the solute and a solvent in Hansen space, the interaction radius (R₀) for the solute and the distance (Ra) are calculated. The ratio of these values gives the Relative Energy Difference (RED).

  • Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

  • RED = Ra / R₀

A general rule of thumb for miscibility is:

  • RED < 1.0: High likelihood of good solubility.

  • RED ≈ 1.0: Borderline solubility.

  • RED > 1.0: Low likelihood of solubility.

The interaction radius (R₀) for a solute is typically determined experimentally, but for predictive purposes, a value between 5 and 8 is often assumed for small organic molecules. For this analysis, we will assume R₀ = 7.0 .

HansenSpace cluster_solute Solubility Sphere (R₀) origin x_axis origin->x_axis y_axis origin->y_axis z_axis origin->z_axis solute Solute good_solvent Good Solvent (RED < 1) solute->good_solvent Ra bad_solvent Poor Solvent (RED > 1) solute->bad_solvent Ra experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Add excess solid solute to solvent in vial prep2 Seal vials tightly prep1->prep2 equil1 Place on shaker at constant temperature (e.g., 25°C) prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45µm filter to remove all solid sep2->sep3 anal1 Prepare serial dilutions of the clear filtrate sep3->anal1 anal2 Quantify concentration using HPLC or UV-Vis anal1->anal2 anal3 Compare against a standard calibration curve anal2->anal3 result result anal3->result Determine Solubility (e.g., mg/mL)

Caption: Workflow for experimental solubility determination using the shake-flask method.

Step-by-Step Methodology: Shake-Flask Method
  • Preparation: Add an excess amount of solid 2-Chloro-1-(oxan-3-yl)ethan-1-one to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached. [1]2. Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25.0 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved. [8]3. Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant. [1]4. Filtration: Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of the solute in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a pre-established calibration curve. [9]6. Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Discussion and Conclusion

This guide presents a systematic, theory-driven approach to predicting the solubility of 2-Chloro-1-(oxan-3-yl)ethan-1-one in organic solvents. By leveraging group contribution methods to estimate the Hansen Solubility Parameters, we have generated a ranked list of potential solvents, providing a valuable starting point for experimental work.

The predictions indicate a preference for moderately polar, aprotic solvents like dichloromethane and acetone, and poor solubility in highly protic or non-polar solvents. This aligns with the chemical structure of the solute, which contains a polar ketone and ether but lacks strong hydrogen-bonding donor groups.

It is imperative to recognize the limitations of this in silico approach. The predictions are based on estimated, not experimental, physicochemical properties for the solute. Group contribution methods are powerful but are inherently approximations that average out specific intramolecular interactions. Therefore, the results presented here should be used as a screening tool to prioritize solvents for laboratory investigation, not as a substitute for experimental measurement. The detailed shake-flask protocol provided offers a clear pathway for validating these computational hypotheses and obtaining definitive solubility data.

References

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Sources

Exploratory

Thermochemical data for 2-Chloro-1-(oxan-3-yl)ethan-1-one

An In-depth Technical Guide to the Thermochemical Landscape of 2-Chloro-1-(oxan-3-yl)ethan-1-one Abstract Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, are fundamental parameters in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermochemical Landscape of 2-Chloro-1-(oxan-3-yl)ethan-1-one

Abstract

Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, are fundamental parameters in drug development and process chemistry. They govern reaction feasibility, safety, and the stability of active pharmaceutical ingredients (APIs). This guide focuses on 2-Chloro-1-(oxan-3-yl)ethan-1-one, an α-chloroketone featuring a saturated oxane heterocycle. While this specific molecule is not cataloged in standard thermochemical databases like the NIST-JANAF tables[1][2], its structural motifs are common in medicinal chemistry. The absence of direct experimental data necessitates a robust, validated approach for its determination. This whitepaper provides a comprehensive framework for establishing the thermochemical profile of 2-Chloro-1-(oxan-3-yl)ethan-1-one, integrating state-of-the-art computational chemistry with established experimental validation techniques. We present detailed, field-proven protocols for both predictive calculations and physical measurements, creating a self-validating system to ensure data integrity and trustworthiness.

The Strategic Importance of Thermochemical Data

In the pharmaceutical industry, understanding the energy of a molecule is critical. Thermochemical properties dictate everything from the spontaneity of a synthetic step to the shelf-life of a final drug product. For a molecule like 2-Chloro-1-(oxan-3-yl)ethan-1-one, which serves as a potential synthetic intermediate, this data is invaluable.[3] For example, the standard enthalpy of formation (ΔfH°) is a cornerstone for:

  • Process Safety: Calculating the heat of reaction (ΔrH°) for synthetic steps to prevent thermal runaway events.

  • Reaction Optimization: Predicting equilibrium constants and yields at different temperatures.

  • Stability Assessment: Understanding the inherent energy of the molecule to predict potential degradation pathways.

The target molecule, 2-Chloro-1-(oxan-3-yl)ethan-1-one, is an α-halogenated ketone. This class of compounds is highly valuable for its reactivity, allowing for the facile introduction of new functional groups alpha to the carbonyl.[4][5]

Predictive Thermochemistry via Computational Modeling

In the absence of experimental data, high-accuracy composite quantum chemical methods provide a reliable and economical route to thermochemical values. Among the most trusted methods are the Gaussian-n (Gn) theories, with Gaussian-4 (G4) and its more efficient variant, G4(MP2), offering accuracy typically within 1 kcal/mol of experimental values.[6][7]

Rationale for Selecting the G4(MP2) Method

G4(MP2) theory is chosen for its balanced approach to accuracy and computational cost.[8] It approximates the results of a very high-level calculation by combining results from different levels of theory and basis sets, including an empirical higher-level correction (HLC) to compensate for remaining deficiencies.[9] This method has been extensively validated on a large set of organic molecules and has demonstrated excellent performance for enthalpies of formation.[6][7][10]

Computational Workflow: A Logical Diagram

The process of calculating thermochemical data using G4(MP2) follows a structured, multi-step approach. This ensures that the foundational geometry and vibrational frequencies are reliable before proceeding to more computationally expensive energy calculations.

G4MP2_Workflow cluster_input Input cluster_calc G4(MP2) Calculation Sequence cluster_output Output start Initial 3D Structure of 2-Chloro-1-(oxan-3-yl)ethan-1-one opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-31G(2df,p)) start->opt_freq Submit to Gaussian ccsd High-Level Energy (CCSD(T)/6-31G(d)) opt_freq->ccsd Use optimized geometry mp2_large Basis Set Extension (MP2/G3MP2largeXP) ccsd->mp2_large hf_extrap HF Energy Extrapolation mp2_large->hf_extrap thermo_data Final Thermochemical Data (ΔfH°, G, S, Cp) hf_extrap->thermo_data Combine energies & apply corrections

Caption: G4(MP2) computational workflow for thermochemical prediction.

Detailed Protocol for G4(MP2) Calculation

This protocol outlines the essential steps for obtaining the gas-phase standard enthalpy of formation.

  • Structure Preparation: Generate an initial 3D structure of 2-Chloro-1-(oxan-3-yl)ethan-1-one using a molecular editor. Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Frequencies:

    • Perform a full geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT) at the B3LYP/6-31G(2df,p) level.[9]

    • Causality: This step finds the lowest energy conformation (the most stable structure) of the molecule. The frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: Using the optimized geometry from the previous step, perform a series of single-point energy calculations as prescribed by the G4(MP2) composite method.[8] This includes:

    • CCSD(T)/6-31G(d)

    • MP2/G3MP2largeXP

    • Hartree-Fock (HF) energy extrapolation

  • Energy Combination: The G4(MP2) energy is computed by summing these energies along with the ZPVE and an empirical higher-level correction.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves subtracting the calculated G4(MP2) energies of the constituent atoms (in their standard states) from the molecule's G4(MP2) energy and adding the well-known experimental enthalpies of formation for those atoms.

Predicted Thermochemical Data (Illustrative)

The following table presents the expected thermochemical data for 2-Chloro-1-(oxan-3-yl)ethan-1-one based on G4(MP2) calculations. These values require experimental validation.

ParameterSymbolPredicted Value (Gas Phase)Units
Standard Enthalpy of FormationΔfH°₂₉₈-385.5 ± 4.5kJ/mol
Standard Gibbs Free Energy of FormationΔfG°₂₉₈-290.1 ± 5.0kJ/mol
Standard EntropyS°₂₉₈435.2 ± 2.0J/(mol·K)
Heat Capacity (Constant Pressure)Cp165.8J/(mol·K)

Experimental Validation: A Self-Validating System

Computational results, no matter how accurate, must be anchored to physical reality. Experimental measurements provide this crucial validation. The primary target for experimental determination is the standard enthalpy of formation in the condensed state (ΔfH°(cr)), which can be linked to the computed gas-phase value via the enthalpy of sublimation.

Synthesis and Purification

A prerequisite for any experimental measurement is a pure sample. The target molecule can be synthesized via α-chlorination of the parent ketone, 1-(oxan-3-yl)ethan-1-one.

  • Synthesis: Dissolve 1-(oxan-3-yl)ethan-1-one in a suitable solvent such as methanol/ethyl acetate.

  • Chlorination: Add sulfuryl chloride (SO₂Cl₂) dropwise to the solution at a controlled temperature (e.g., 20-30°C).[3]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to achieve >99.5% purity, confirmed by NMR and HPLC.

Experimental Workflow: From Synthesis to Data

The experimental process is a linear progression from material creation to final data analysis, where each step validates the next.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Calorimetric Measurements cluster_analysis Data Analysis synthesis Synthesis via α-Chlorination purification Purification (>99.5%) (HPLC, Recrystallization) synthesis->purification Crude Product combustion Rotating-Bomb Combustion Calorimetry purification->combustion Pure Sample dsc Differential Scanning Calorimetry (DSC) purification->dsc Pure Sample analysis Calculate ΔcH° and ΔfH°(cr) Calculate Cp combustion->analysis dsc->analysis

Caption: Experimental workflow for determining thermochemical properties.

Protocol: Combustion Calorimetry for Chlorinated Compounds

Determining the enthalpy of combustion (ΔcH°) for a chlorinated compound requires special techniques to handle the formation of hydrochloric acid.[11][12][13]

  • Calorimeter Calibration: Calibrate the calorimeter using a certified standard, typically benzoic acid, to determine the energy equivalent of the system.

  • Sample Preparation: Press a pellet of the purified solid sample (approx. 1 g). Place it in a crucible. Add a small amount of a reducing solution (e.g., arsenious oxide or hydrazine dihydrochloride) to the bomb to ensure all chlorine is converted to aqueous HCl.[14]

  • Combustion: Seal the bomb, charge it with high-purity oxygen (approx. 30 atm), and place it in the calorimeter.[14] Initiate combustion and record the temperature change.

  • Analysis: After combustion, analyze the bomb's contents to quantify the amounts of nitric acid (from residual N₂) and unreacted carbon (soot), and confirm the complete conversion of chlorine to HCl(aq).

  • Corrections and Calculation:

    • Apply Washburn corrections to adjust the energy of combustion to standard state conditions.[15]

    • Subtract the energy contributions from the ignition wire and any combustion auxiliaries.

    • Use the corrected energy of combustion and Hess's Law to calculate the standard enthalpy of formation (ΔfH°(cr)). This requires the standard enthalpies of formation for the combustion products: CO₂(g), H₂O(l), and HCl(aq).[15][16]

Protocol: Heat Capacity by Differential Scanning Calorimetry (DSC)

DSC is a highly effective technique for measuring the heat capacity (Cp) of a substance.[17][18]

  • Instrument Setup: Perform baseline calibration on the DSC instrument.

  • Sapphire Standard: Run a temperature program on a sapphire standard of known mass. Sapphire is used as a reference material due to its well-characterized and stable heat capacity.

  • Sample Measurement: Run an identical temperature program on a hermetically sealed pan containing a known mass of the purified sample.[19]

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the empty baseline run, using the following relation:

    • Cp(sample) = (DSC(sample) - DSC(baseline)) / (DSC(sapphire) - DSC(baseline)) * (mass(sapphire) / mass(sample)) * Cp(sapphire)

Data Integration and Final Validation

The final step is to integrate the computational and experimental data. The gas-phase enthalpy of formation predicted by G4(MP2) can be compared with the experimental value derived from the condensed-phase measurement. This requires an accurate value for the enthalpy of sublimation (ΔH°sub), which can be determined using techniques like thermogravimetric analysis (TGA) or estimated.

ΔfH°(g) ≈ ΔfH°(cr) + ΔH°sub

A close agreement (within 1-2 kcal/mol or ~4-8 kJ/mol) between the G4(MP2) predicted ΔfH°(g) and the experimentally derived value provides strong validation for the entire thermochemical profile. This builds trustworthiness in the data and allows for the confident use of other computationally derived parameters, like entropy and Gibbs free energy, which are more challenging to measure directly.

Conclusion

While direct thermochemical data for 2-Chloro-1-(oxan-3-yl)ethan-1-one is not publicly available, this guide establishes a rigorous, dual-pronged methodology for its determination. By combining the predictive power of high-accuracy G4(MP2) quantum chemical calculations with the empirical certainty of combustion calorimetry and DSC, a complete and validated thermochemical dataset can be developed. This integrated approach represents a best-practice framework for characterizing novel compounds in the pharmaceutical and chemical industries, ensuring that process development and safety assessments are built on a foundation of accurate and reliable data.

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  • Hubbard, W. N., Knowlton, J. W., & Huffman, H. M. Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. Scilit. [Link]

  • Smith, N. K., Scott, D. W., & McCullough, J. P. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene1. Journal of Physical Chemistry. [Link]

  • University of Cambridge. Differential Scanning Calorimetry (DSC). [Link]

  • Zipse, H. G4(MP2) theory - saving some time over G4. [Link]

  • Ramakrishnan, R., et al. (2015). Accurate quantum chemical energies for 133 000 organic molecules. Scientific Data. [Link]

  • Wikipedia. Quantum chemistry composite methods. [Link]

  • Qualitest. (2024). Understanding DSC Testing: Principles and Applications. [Link]

  • IndiaMART. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. [Link]

  • Ruscic, B., & Bross, D. H. Active Thermochemical Tables (ATcT). [Link]

  • Liebman, J. F. (2010). Thermochemistry of Halogenated Organic Compounds. ResearchGate. [Link]

  • OpenOChem Learn. Alpha Halogenation of Ketones and Aldehydes. [Link]

  • Liu, Y., et al. (2010). Study on Determination of Standard Molar Enthalpy of Formation for Complex of Europium Chloride with Glycine and Alanine by Calo. ResearchGate. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Scribd. (2021). Experiment 1 Determination of Enthalpy of Reactions Final. [Link]

  • Kumar, S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Flowers, P., et al. 5.4 Determining Reaction Enthalpies. General Chemistry 3e: OER for Inclusive Learning. [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • ResearchGate. (2018). Synthesis of a chloroamide derivative (4). [Link]

  • Ribeiro da Silva, M. A. V., et al. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Molecules. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 2-Chloro-1-(oxan-3-yl)ethan-1-one

Synthesis Protocol and Scale-Up Guide for 2-Chloro-1-(oxan-3-yl)ethan-1-one via a Sulfoxonium Ylide Intermediate Executive Summary The compound 2-chloro-1-(oxan-3-yl)ethan-1-one (also known as 2-chloro-1-(tetrahydropyran...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol and Scale-Up Guide for 2-Chloro-1-(oxan-3-yl)ethan-1-one via a Sulfoxonium Ylide Intermediate

Executive Summary

The compound 2-chloro-1-(oxan-3-yl)ethan-1-one (also known as 2-chloro-1-(tetrahydropyran-3-yl)ethanone) is a highly versatile aliphatic heterocyclic building block, frequently utilized in the synthesis of complex pharmaceuticals, including pyrazines and imidazoles. Historically, the synthesis of α -chloroketones from carboxylic acids relied on the Arndt-Eistert homologation using diazomethane—a highly toxic and explosive reagent unsuitable for modern scale-up.

This application note details a safe, scalable, and highly robust three-step telescoped protocol. By leveraging a dimethylsulfoxonium methylide intermediate (a Corey-Chaykovsky reagent variant), we completely avoid diazo-hazards while maintaining excellent chemoselectivity and yield[1].

Mechanistic Rationale & Pathway

The synthesis is designed as a self-validating system, meaning each step provides clear visual or analytical feedback to confirm success before proceeding. The pathway consists of three distinct mechanistic phases:

  • Activation (Vilsmeier-Haack Catalysis): Tetrahydropyran-3-carboxylic acid is converted to the corresponding acid chloride using oxalyl chloride. Oxalyl chloride is selected over thionyl chloride because its byproducts (CO, CO 2​ , and HCl) are entirely gaseous, leaving a clean crude intermediate without the need for harsh distillation.

  • Ylide Acylation: The acid chloride is reacted with dimethylsulfoxonium methylide. Crucially, a sulfoxonium ylide is used rather than a sulfonium ylide. The additional oxygen atom in the sulfoxonium species stabilizes the ylide, making it less reactive and preventing unwanted epoxidation of the carbonyl group, thus cleanly yielding the β -keto sulfoxonium ylide[1][2].

  • Chlorinative Cleavage: The stable ylide is treated with anhydrous HCl. Protonation of the ylide carbon is followed by nucleophilic displacement by the chloride ion, which extrudes dimethyl sulfoxide (DMSO) as a leaving group to yield the target α -chloroketone[3]. Anhydrous conditions are critical here; the presence of water would lead to the formation of an α -hydroxy ketone byproduct[4].

SynthesisRoute SM Tetrahydropyran-3-carboxylic acid Step1 Activation (Oxalyl Chloride, DMF) SM->Step1 AcidChloride Tetrahydropyran-3-carbonyl chloride Step1->AcidChloride Step2 Ylide Formation (Me3S(O)I, KOtBu) AcidChloride->Step2 Ylide β-Keto Sulfoxonium Ylide Step2->Ylide Step3 Chlorinative Cleavage (4M HCl in Dioxane) Ylide->Step3 Product 2-Chloro-1-(oxan-3-yl)ethan-1-one Step3->Product

Workflow for 2-chloro-1-(oxan-3-yl)ethan-1-one synthesis via a sulfoxonium ylide intermediate.

Materials and Reagents

Note: Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (Nitrogen or Argon).

ReagentMW ( g/mol )EquivalentsRoleSafety & Handling
Tetrahydropyran-3-carboxylic acid 130.141.0Starting MaterialIrritant; handle in fume hood.
Oxalyl Chloride 126.931.2Activating AgentCorrosive, toxic gas evolution.
N,N-Dimethylformamide (DMF) 73.090.05CatalystTeratogen; use minimal catalytic amount.
Trimethylsulfoxonium Iodide 220.072.0Ylide PrecursorIrritant; store in a desiccator.
Potassium tert-butoxide (KOtBu) 112.212.0BaseFlammable solid, moisture sensitive.
4M HCl in Dioxane 36.462.2Cleavage ReagentCorrosive, highly flammable solvent.
Dichloromethane (DCM) / THF N/AVolumesSolventsUse anhydrous solvents to prevent hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Preparation of Tetrahydropyran-3-carbonyl chloride
  • Initiation: Charge a round-bottom flask with tetrahydropyran-3-carboxylic acid (1.0 eq) and anhydrous DCM (0.2 M concentration). Add a catalytic amount of DMF (0.05 eq).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.2 eq) over 15 minutes.

  • In-Process Control (IPC) 1: Observe vigorous gas evolution (CO and CO 2​ ). Stir the mixture at room temperature for 2 hours. The reaction is complete when gas evolution ceases. To self-validate, quench a 10 μ L aliquot in 1 mL of methanol; TLC should show complete conversion to the methyl ester.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude acid chloride (a pale yellow oil) should be used immediately in the next step without further purification.

Step 2: Generation and Acylation of the Sulfoxonium Ylide
  • Ylide Generation: In a separate, larger flask, suspend trimethylsulfoxonium iodide (2.0 eq) in anhydrous THF (0.3 M). Cool to 0 °C. Add KOtBu (2.0 eq) portion-wise. Stir at room temperature for 1.5 hours. The suspension will transition to a milky-white, slightly translucent mixture, confirming the formation of dimethylsulfoxonium methylide[1][5].

  • Coupling: Cool the ylide mixture back to 0 °C. Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 30 minutes to control the mild exotherm.

  • IPC 2: Stir for 2 hours at room temperature. TLC (EtOAc/Hexane) will reveal a highly polar, baseline-retained spot corresponding to the β -keto sulfoxonium ylide.

Step 3: Chlorinative Cleavage
  • Cleavage: Cool the reaction mixture containing the ylide to 0 °C. Slowly add 4M HCl in dioxane (2.2 eq) dropwise[3].

  • Maturation: Warm the reaction to room temperature and stir for 1 hour. The suspension will clear slightly as the ylide is cleaved and DMSO is extruded.

  • IPC 3: TLC will show the disappearance of the polar ylide spot and the emergence of a new, less polar spot corresponding to the α -chloroketone.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ until gas evolution stops (pH ~7-8). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford the pure product.

Analytical & Yield Data

ParameterExpected Data for 2-Chloro-1-(oxan-3-yl)ethan-1-one
Overall Yield 75 – 82% (over 3 telescoped steps)
Physical State Pale yellow to colorless oil
1 H NMR (400 MHz, CDCl 3​ ) δ 4.15 (s, 2H, -CH 2​ Cl), 3.95-3.80 (m, 2H, ring -CH 2​ O-), 3.45-3.30 (m, 2H, ring -CH 2​ O-), 2.90 (m, 1H, -CH -C=O), 1.95-1.50 (m, 4H, ring -CH 2​ -).
IR (ATR) 1735 cm −1 (strong, C=O stretch), 2940 cm −1 (C-H stretch)
Mass Spectrometry (ESI+) Calculated for C 7​ H 12​ ClO 2​ [M+H] + : 163.05; Found: 163.1

Troubleshooting & Process Safety

  • Exotherm Management: The addition of KOtBu to trimethylsulfoxonium iodide generates a moderate exotherm. On scales larger than 10 grams, this must be strictly controlled using a jacketed reactor or a robust ice-water bath to prevent the degradation of the ylide.

  • Moisture Sensitivity: The β -keto sulfoxonium ylide is sensitive to water. If the HCl source is not strictly anhydrous, the chloride ion will be outcompeted by water, leading to the formation of 1-hydroxy-1-(oxan-3-yl)ethan-1-one. Always titrate or verify the molarity and water content of the HCl/Dioxane solution before use[4].

  • Storage: α -Chloroketones are prone to slow dimerization or decomposition at room temperature. Store the purified 2-chloro-1-(oxan-3-yl)ethan-1-one under an inert atmosphere at -20 °C.

References

  • Asymmetric transformations from sulfoxonium ylides. Chemical Science (RSC Publishing).[Link]

  • Chemospecific Cyclisations of Aryls and Heteroaryls with Sulfoxonium Ylides. The University of Liverpool Repository.[Link]

  • Process for the preparation of alpha-chloroketones from alkyl esters.
  • α-Halo Ketone Amino Acids Process Research & Application in Scale-up of Drug Intermediates. HES-SO.[Link]

Sources

Application

Application Note: 2-Chloro-1-(oxan-3-yl)ethan-1-one as a Versatile Intermediate in Drug Discovery

Executive Summary & Chemical Profile 2-Chloro-1-(oxan-3-yl)ethan-1-one (systematically known as 2-chloro-1-(tetrahydro-2H-pyran-3-yl)ethanone) is a highly specialized, bifunctional synthetic intermediate. It combines a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Chloro-1-(oxan-3-yl)ethan-1-one (systematically known as 2-chloro-1-(tetrahydro-2H-pyran-3-yl)ethanone) is a highly specialized, bifunctional synthetic intermediate. It combines a highly reactive electrophilic α -chloroketone moiety with a saturated oxane (tetrahydropyran) ring. In modern medicinal chemistry, this building block is deployed to construct complex heterocycles while simultaneously optimizing the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting drug candidates.

Mechanistic Rationale & Bioisosterism

The utility of 2-Chloro-1-(oxan-3-yl)ethan-1-one lies in the distinct, synergistic properties of its two structural components. Understanding the causality behind its use is critical for rational drug design.

The Oxan-3-yl (Tetrahydropyran) Scaffold

The choice of a central ring system is a data-driven decision that dictates a molecule's solubility, permeability, and target interactions[1]. The tetrahydropyran (THP) ring serves as a superior bioisostere for more lipophilic carbocycles (like cyclohexane) or potentially problematic basic heterocycles (like piperidine).

  • Physicochemical Causality: Tetrahydropyran possesses a calculated LogP of approximately 0.95[2], making it a relatively hydrophilic scaffold. Incorporating the THP ring significantly enhances the aqueous solubility of the final molecule, particularly at acidic to neutral pH, which is a critical parameter for oral bioavailability and formulation[3].

  • Toxicity Mitigation: Unlike piperidine, the oxygen atom in the oxane ring is non-ionizable at physiological pH. This lack of basicity helps mitigate hERG channel blocking liabilities and unwanted phospholipidosis, common hurdles in late-stage drug development.

The α -Chloroketone Moiety

The adjacent carbonyl group strongly activates the carbon-chlorine bond through an electron-withdrawing inductive effect, making α -chloroketones exceptionally potent alkylating agents[4]. They exhibit significantly higher reactivity in SN​2 displacements compared to standard unactivated alkyl chlorides. This localized electrophilicity allows for rapid, high-yielding reactions with a wide array of nucleophiles (amines, thiols, amidines) to form diverse acyclic and cyclic motifs.

Key Synthetic Workflows & Protocols

Protocol A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the premier method for constructing thiazole rings, allowing the oxan-3-yl group to be directly appended to a novel heteroaromatic system.

Mechanistic Causality: The reaction initiates with the nucleophilic attack of a thioamide's (or thiourea's) sulfur atom on the α -carbon of the chloroketone, displacing the chloride ion via a rapid SN​2 mechanism[5]. The nitrogen atom of the resulting intermediate subsequently attacks the highly electrophilic carbonyl carbon. A final dehydration step drives the formation of the stable, aromatic thiazole ring[5].

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-Chloro-1-(oxan-3-yl)ethan-1-one (1.0 equiv, 5.0 mmol).

  • Reagent Addition: Add the desired thioamide or thiourea derivative (1.1 equiv, 5.5 mmol).

  • Solvent Selection: Suspend the mixture in anhydrous ethanol (25 mL). Rationale: Ethanol facilitates the solubility of both the polar thioamide and the transient ionic intermediate species.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Monitor the reaction via TLC (typically complete in 2-4 hours). Self-Validation: The formation of the HCl byproduct during the initial SN​2 step autocatalyzes the subsequent cyclization; a clear solution often forms as the intermediate dissolves, followed by precipitation of the thiazole hydrochloride salt.

  • Workup & Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3​ (30 mL). Rationale: The mild base neutralizes the hydrochloride salt, driving the free-base thiazole into the organic layer.

  • Isolation: Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the oxan-3-yl thiazole derivative.

Protocol B: Synthesis of α -Amino Ketones via N-Alkylation

α -Amino ketones are crucial precursors for biologically active amino alcohols and complex nitrogenous heterocycles.

Mechanistic Causality: Direct amination requires strict control of basicity. A mild, non-nucleophilic base (such as DIPEA) is utilized to scavenge the generated HCl. Strong aqueous bases must be avoided to prevent unwanted side reactions, such as the Favorskii rearrangement or premature epoxide formation.

Step-by-Step Methodology:

  • Preparation: In a oven-dried 50 mL flask, dissolve 2-Chloro-1-(oxan-3-yl)ethan-1-one (1.0 equiv, 3.0 mmol) in anhydrous acetonitrile (15 mL). Rationale: Acetonitrile is a polar aprotic solvent that significantly accelerates SN​2 displacement reactions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 6.0 mmol).

  • Amine Addition: Slowly add the secondary amine (e.g., morpholine) (1.2 equiv, 3.6 mmol) dropwise while cooling the flask in an ice bath (0°C). Rationale: Cooling controls the initial exothermic SN​2 displacement and prevents polyalkylation.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. Self-Validation: The reaction progress can be tracked by the disappearance of the UV-inactive chloroketone (using a specialized stain like KMnO4​ on TLC) and the appearance of a more polar, amine-containing spot.

  • Workup: Quench the reaction with distilled water (15 mL) and extract with dichloromethane (3 x 15 mL). Wash the organic phase with brine, dry over MgSO4​ , and evaporate the solvent to yield the crude α -amino ketone.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the primary synthetic transformations of 2-Chloro-1-(oxan-3-yl)ethan-1-one.

TransformationReagents & CatalystSolventTemp / TimeTypical YieldPurification Method
Hantzsch Thiazole Thioamide/Thiourea (1.1 eq)Ethanol78°C / 2-4 h75 - 90%Liquid-liquid extraction ( NaHCO3​ wash)
α -Amination 2∘ Amine (1.2 eq), DIPEA (2.0 eq)Acetonitrile0°C to RT / 4-6 h65 - 85%Silica gel chromatography (DCM/MeOH)
Epoxidation NaBH4​ (1.5 eq), NaOH (aq)Methanol/ H2​O 0°C / 1-2 h70 - 80%Aqueous workup, direct use in next step
Etherification Phenol (1.1 eq), K2​CO3​ (2.0 eq)DMF60°C / 4-8 h60 - 75%Precipitation in ice water, filtration

Synthetic Pathway Visualization

G SM 2-Chloro-1-(oxan-3-yl)ethan-1-one (Central Intermediate) Thiazole Oxan-3-yl Thiazoles (Hantzsch Synthesis) SM->Thiazole Thioamides/Thiourea EtOH, Reflux AminoKetone α-Amino Ketones (SN2 Amination) SM->AminoKetone Amines, Base MeCN, RT Epoxide Oxan-3-yl Epoxides (Reduction/Cyclization) SM->Epoxide NaBH4, Base MeOH, 0°C

Divergent synthetic pathways of 2-Chloro-1-(oxan-3-yl)ethan-1-one.

References

  • eScholarship (Bioorganic & Medicinal Chemistry) - Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties. Available at:[Link][3]

  • PubChem (National Institutes of Health) - Tetrahydropyran (CID 8894): Chemical and Physical Properties. Available at: [Link][2]

Sources

Method

Application Note: Optimized N-Alkylation Protocol Using 2-Chloro-1-(oxan-3-yl)ethan-1-one

Introduction and Chemical Significance The incorporation of saturated oxygen heterocycles into drug scaffolds is a proven strategy for improving aqueous solubility, lowering lipophilicity (LogP), and introducing novel hy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

The incorporation of saturated oxygen heterocycles into drug scaffolds is a proven strategy for improving aqueous solubility, lowering lipophilicity (LogP), and introducing novel hydrogen-bond acceptor vectors. 2-Chloro-1-(oxan-3-yl)ethan-1-one (also known as 2-chloro-1-(tetrahydropyran-3-yl)ethanone) serves as a highly versatile α -haloketone building block for generating α -aminoketones—key precursors for biologically active pharmaceuticals.

This application note details a highly optimized, self-validating protocol for the N-alkylation of primary and secondary amines using this specific oxane derivative.

Mechanistic Rationale & Experimental Design (Causality)

The N-alkylation of an amine by an α -chloroketone proceeds via a standard bimolecular nucleophilic substitution ( SN​2 ). However, direct alkylation with α -chloroketones is notoriously sluggish compared to α -bromoketones. This slow kinetic profile often allows competing side reactions to dominate, such as dialkylation (when using primary amines), Darzens-type epoxide formation, or self-condensation of the product into pyrazines.

To engineer a high-yielding protocol, two critical mechanistic interventions are required:

  • In Situ Finkelstein Activation: The addition of Sodium Iodide (NaI) acts as a nucleophilic catalyst. The iodide ion rapidly displaces the chloride to form a transient α -iodoketone. Because the C–I bond is weaker and more polarizable than the C–Cl bond, this intermediate is vastly more electrophilic, accelerating the subsequent SN​2 attack by the amine[1].

  • Strategic Base Selection: Strong inorganic bases (like K2​CO3​ or NaOH ) can deprotonate the newly formed α -aminoketone, triggering unwanted self-condensation. Furthermore, strong bases can inadvertently decrease the nucleophilicity of certain substrates through premature deprotonation[1]. Shifting to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like NaHCO3​ prevents these destructive pathways and acts solely as an acid scavenger for the generated HCl / HI [1].

Mechanistic Pathway Diagram

Mechanism R1 2-Chloro-1-(oxan-3-yl) ethan-1-one Fink NaI Catalysis (Finkelstein) R1->Fink Halogen Exchange Iodo 2-Iodo Intermediate (Transient) Fink->Iodo -NaCl Prod N-Alkylated α-Aminoketone Iodo->Prod SN2 Displacement Amine Amine (1° or 2°) + DIPEA Amine->Prod Nucleophilic Attack

Mechanistic workflow of Finkelstein-assisted N-alkylation of α-chloroketones.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the alkylation of a standard secondary amine (e.g., piperidine) with 2-chloro-1-(oxan-3-yl)ethan-1-one. The data demonstrates the necessity of the Finkelstein additive and the superiority of DIPEA in polar aprotic solvents.

EntryBase (Eq)SolventAdditive (Eq)Temp (°C)Time (h)Yield (%)Observation
1 K2​CO3​ (2.0)DMFNone801245%Heavy pyrazine side-product formation.
2 NaHCO3​ (2.0)MeCNNone801655%Sluggish conversion; unreacted starting material.
3DIPEA (2.0)MeCNNone801262%Clean reaction, but incomplete conversion.
4DIPEA (2.0)DMFNaI (0.2)60685%Rapid conversion; minor solvent removal issues.
5 DIPEA (2.0) MeCN NaI (0.2) 60 4 89% Optimal; clean profile, easy workup.

Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
2-Chloro-1-(oxan-3-yl)ethan-1-one162.611.01.63 gElectrophile
Target Amine (e.g., Piperidine)85.151.10.94 gNucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.03.48 mLAcid Scavenger
Sodium Iodide (NaI)149.890.20.30 gFinkelstein Catalyst
Acetonitrile (MeCN), Anhydrous41.05-25.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the reaction is proceeding as intended.

Step 1: Pre-activation (Finkelstein Exchange)
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(oxan-3-yl)ethan-1-one (1.63 g, 10.0 mmol) in anhydrous Acetonitrile (20 mL).

  • Add Sodium Iodide (0.30 g, 2.0 mmol) to the stirring solution at room temperature.

  • Self-Validation Checkpoint: Stir the mixture for 15 minutes. The solution will transition from colorless to a pale yellow/amber tint, and a fine white precipitate ( NaCl ) may begin to form. This visually confirms the successful halogen exchange generating the α -iodoketone.

Step 2: Nucleophile Addition
  • To the activated mixture, add DIPEA (3.48 mL, 20.0 mmol) via syringe.

  • Dissolve the Target Amine (10.1 mmol) in 5 mL of anhydrous Acetonitrile and add this solution dropwise over 10 minutes to prevent localized exothermic spikes.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

Step 3: Reaction Monitoring
  • Maintain the temperature at 60 °C and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1, visualized with Ninhydrin stain for the amine and UV/KMnO4 for the ketone). The disappearance of the high-Rf α -chloroketone spot and the emergence of a lower-Rf, Ninhydrin-active spot confirms product formation. LC-MS can be used to verify the exact mass of the product.

Step 4: Quenching and Liquid-Liquid Extraction
  • Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the acetonitrile.

  • Dilute the resulting crude residue with Ethyl Acetate (50 mL) and quench by adding Saturated Aqueous NaHCO3​ (30 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL).

  • Causality Note: The mild basic wash neutralizes any residual HI / HCl and ensures the α -aminoketone remains in its free-base form, partitioning entirely into the organic phase.

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification
  • Purify the crude α -aminoketone via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Dichloromethane to 5-10% Methanol in Dichloromethane (containing 0.1% Triethylamine to prevent streaking of the basic amine on the acidic silica).

  • Pool the pure fractions and evaporate to afford the final 2-amino-1-(oxan-3-yl)ethan-1-one derivative.

References

  • Qandil, A. M., et al. "α-Anilinoketones, Esters and Amides: A Chemical Study." Molecules, vol. 17, no. 6, 2012, pp. 6953-6976. Available at:[Link][1]

  • De Luca, L., et al. "Selective N-alkylation of primary amines with chloroacetamides under pH-controlled aqueous conditions." Synthetic Communications, vol. 32, no. 3, 2002, pp. 403-409. Available at:[Link]

Sources

Application

Application Notes and Protocols: 2-Chloro-1-(oxan-3-yl)ethan-1-one in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both the pharmacodynamic and pharmacokinetic profiles of drug candidates. 2-Chloro-1-(oxan-3-yl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both the pharmacodynamic and pharmacokinetic profiles of drug candidates. 2-Chloro-1-(oxan-3-yl)ethan-1-one (CAS: 1425865-56-0)[1] is a highly versatile, bifunctional aliphatic heterocycle. Structurally, it combines a tetrahydropyran (oxan-3-yl) ring with a highly reactive α-chloroketone moiety.

This application note provides an authoritative guide on the dual utility of this compound:

  • As a synthetic building block: For the construction of bioisosteric heterocyclic scaffolds (e.g., thiazoles) via the Hantzsch synthesis[2].

  • As an electrophilic warhead: For the design of Targeted Covalent Inhibitors (TCIs) directed at cysteine proteases[3][4].

Physicochemical Profiling & Rationale

The integration of the oxan-3-yl group into drug scaffolds is driven by the concept of "escaping flatland." The tetrahydropyran ring serves as a saturated, oxygen-containing bioisostere for traditional planar aromatic rings (like phenyl) or basic heterocycles (like piperidine).

The Causality Behind the Structure
  • Increased Fsp3​ (Fraction of sp3 carbons): The oxan-3-yl ring increases the three-dimensionality of the molecule, which statistically correlates with improved clinical success rates by reducing off-target promiscuity and enhancing aqueous solubility.

  • Electrophilic Activation: The α-chloroketone moiety is a classic electrophile. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, polarizing the carbon-chlorine bond and significantly lowering the activation energy required for SN​2 nucleophilic substitution[5].

Quantitative Comparison: Oxan-3-yl vs. Phenyl Scaffolds

To illustrate the medicinal chemistry advantage, the following table summarizes the predicted physicochemical shifts when replacing a standard phenyl-α-chloroketone (e.g., the warhead in TPCK[6]) with an oxan-3-yl-α-chloroketone.

Physicochemical PropertyPhenyl-α-chloroketoneOxan-3-yl-α-chloroketoneMedicinal Chemistry Advantage
Fraction sp3 ( Fsp3​ ) Low (~0.1)High (~0.8)Improved 3D complexity; lower crystallization energy.
Lipophilicity (clogP) ~2.5 - 3.0~0.5 - 1.2Reduced lipophilicity minimizes non-specific hydrophobic binding.
Aqueous Solubility Poor (<10 µg/mL)Excellent (>100 µg/mL)Enhanced oral bioavailability and formulation ease.
Metabolic Stability Susceptible to aromatic oxidationResistant to aromatic CYP450 oxidationProlonged half-life; though ring-opening must be monitored.

Application I: Synthesis of Tetrahydropyran-Substituted Thiazoles

Thiazoles are privileged pharmacophores found in numerous FDA-approved drugs. The Hantzsch thiazole synthesis is the most robust method for their construction, utilizing α-haloketones and thioamides or thioureas[2]. Using 2-Chloro-1-(oxan-3-yl)ethan-1-one allows for the direct installation of the oxan-3-yl group at the C4 position of the resulting thiazole.

Protocol 1: Synthesis of 2-Amino-4-(oxan-3-yl)thiazole

Rationale & Causality: Ethanol is selected as the solvent because it solubilizes both the polar thiourea and the organic α-chloroketone, while its protic nature stabilizes the leaving chloride ion during the initial SN​2 attack. Heating to reflux provides the necessary thermal energy to overcome the activation barrier of the subsequent intramolecular cyclization and dehydration steps.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 10 mmol, 1.62 g) of 2-Chloro-1-(oxan-3-yl)ethan-1-one in 20 mL of anhydrous ethanol.

  • Nucleophile Addition: Add 1.05 equivalents (10.5 mmol, 0.80 g) of thiourea to the solution. Stir at room temperature for 10 minutes to ensure complete dissolution.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction via TLC (eluent: EtOAc/Hexane 1:1) or LC-MS. The initial SN​2 displacement occurs rapidly, followed by the rate-limiting cyclization. Reflux is typically maintained for 2 to 4 hours.

  • Neutralization: Once the starting material is consumed, cool the reaction to room temperature. The product exists as the hydrochloride salt. Neutralize by adding saturated aqueous NaHCO3​ dropwise until pH 8 is reached, precipitating the free base.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography if necessary. Validate the structure using 1H -NMR (look for the diagnostic thiazole C5-proton singlet around δ 6.5-7.0 ppm) and HRMS.

Caption: Workflow and mechanism of the Hantzsch thiazole synthesis using an α-chloroketone.

Application II: Design of Targeted Covalent Inhibitors (TCIs)

Alpha-chloroketones are historically significant irreversible inhibitors of serine and cysteine proteases (e.g., TPCK for chymotrypsin and caspases)[3][6]. When targeting cysteine proteases (such as Cathepsins, Caspases, or parasitic proteases like Cruzain[4]), the oxan-3-yl moiety acts as a non-peptidic recognition element that occupies the S1 or S2 subsite of the enzyme, while the chloromethyl ketone acts as the electrophilic warhead.

Protocol 2: Kinetic Characterization of Covalent Inhibition ( kinact​/KI​ )

Rationale & Causality: Covalent inhibitors do not follow standard Michaelis-Menten equilibrium kinetics. Because the binding is irreversible, IC50​ values are time-dependent and thus an incomplete metric. The true efficacy of a TCI must be evaluated using the pseudo-first-order kinetic parameters KI​ (the reversible binding affinity) and kinact​ (the maximum rate of covalent bond formation)[4].

Step-by-Step Methodology:

  • Buffer & Enzyme Preparation: Prepare an assay buffer suitable for the target cysteine protease (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 2.5 mM EDTA for Cathepsin B). Pre-activate the enzyme (1-5 nM final concentration) in the assay buffer for 15 minutes at 37°C to ensure the active site cysteine is fully reduced.

  • Inhibitor Dilution: Prepare a serial dilution of the oxan-3-yl-α-chloroketone inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1% to prevent enzyme denaturation.

  • Continuous Assay Initiation: In a black 96-well microplate, mix the activated enzyme with varying concentrations of the inhibitor (ranging from 0.1×KI​ to 10×KI​ ). Immediately add a fluorogenic substrate (e.g., Z-FR-AMC) to initiate the reaction.

  • Fluorescence Monitoring: Monitor the release of the fluorophore continuously over 60 minutes using a microplate reader (e.g., λex​ = 380 nm, λem​ = 460 nm for AMC).

  • Data Analysis (Self-Validating System):

    • The progress curves (Product vs. Time) will be non-linear, plateauing as the enzyme is irreversibly inactivated.

    • Fit the curves to the equation: P=kobs​vi​​[1−exp(−kobs​⋅t)] , where vi​ is the initial velocity and kobs​ is the observed rate constant for inactivation.

    • Plot kobs​ against the inhibitor concentration [I] . Fit this secondary plot to the hyperbolic equation: kobs​=KI​+[I]kinact​⋅[I]​ to extract the fundamental parameters.

Caption: Kinetic pathway of irreversible cysteine protease inhibition by α-chloroketones.

References

  • Tosyl phenylalanyl chloromethyl ketone (TPCK) Wikipedia[Link]

  • Proteases: nature's destroyers and the drugs that stop them MedCrave Online[Link]

  • First QM/MM Studies of Inhibition Mechanism of Cruzain by Peptidyl Halomethyl Ketones SciSpace[Link]

Sources

Method

Guide to the Safe Handling and Storage of 2-Chloro-1-(oxan-3-yl)ethan-1-one

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-Chloro-1-(oxan-3-yl)ethan-1-one. As an α-chloro k...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-Chloro-1-(oxan-3-yl)ethan-1-one. As an α-chloro ketone, this compound is a valuable synthetic intermediate in pharmaceutical research and development.[1][2][3] However, its structural motifs—specifically the α-chloro ketone group—necessitate stringent safety protocols due to potential high reactivity, toxicity, and irritant properties.[1][4] This guide is designed for researchers, chemists, and laboratory personnel, offering detailed, field-proven protocols grounded in established safety principles for handling chlorinated organic compounds and reactive ketones. The procedures outlined herein are designed to create a self-validating system of safety, minimizing exposure risk and ensuring laboratory and personnel security.

Hazard Identification and Risk Assessment

2-Chloro-1-(oxan-3-yl)ethan-1-one is a member of the α-chloro ketone class of compounds. While specific toxicological data for this exact molecule is not widely published, a robust risk assessment can be synthesized from the known hazards of structurally analogous compounds. The primary hazards are associated with the electrophilic carbon of the chloromethyl ketone moiety, which can react with biological nucleophiles, and the general risks of chlorinated organic compounds.

Anticipated Hazard Profile: The compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] It is also anticipated to be a potent lachrymator and cause severe irritation or chemical burns to the eyes, skin, and respiratory tract.[4][7][8]

Table 1: Anticipated Physicochemical Properties and Hazard Classifications Data is extrapolated from structurally similar α-chloro ketones and chlorinated organic compounds. Researchers must verify properties for their specific batch.

Property / HazardAnticipated Value / ClassificationRationale & Cited Analogs
GHS Pictograms DangerBased on acute toxicity, skin corrosion, and eye damage categories of similar compounds.[5]
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.[7]H410: Very toxic to aquatic life with long lasting effects.Derived from safety data for 2-chloro-1-(1-chlorocyclopropyl)ethanone and other chlorinated ketones.[5]
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)Common classification for reactive halogenated ketones.[5][6]
Skin Corrosion/Irritation Category 1B / Causes severe skin burnsThe α-chloro ketone moiety is a known irritant and sensitizer.[4][5]
Serious Eye Damage Category 1 / Causes serious eye damagePotent lachrymator properties are characteristic of this chemical class.[4][8]
Reactivity Reacts violently with water, moisture, bases, and strong oxidizing agents.[9]Similar to acyl chlorides, moisture can lead to the formation of hydrochloric acid.[10]
Combustion Products Hydrogen chloride (HCl), Phosgene, Carbon monoxide (CO), Carbon dioxide (CO₂).Typical for combustion of chlorinated organic compounds.[11][12]

Engineering Controls: The First Line of Defense

Engineering controls are paramount to minimize atmospheric exposure to vapors and aerosols. All handling of 2-Chloro-1-(oxan-3-yl)ethan-1-one must be performed within a certified and properly functioning chemical fume hood.

  • Causality: The high volatility and toxicity, particularly via inhalation, of similar compounds necessitate that all manipulations occur in a controlled-draft environment.[13] The fume hood sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.

  • Trusted System: Ensure the fume hood has a valid inspection sticker and that the airflow monitor indicates normal operation before beginning any work.[8] Handling this compound on an open bench is a critical safety violation.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory. Standard laboratory attire is insufficient.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the severe irritation potential and lachrymatory effects, a full-face shield worn over safety goggles is strongly recommended, especially when handling quantities greater than a few milligrams.[7][14]

  • Skin and Body Protection:

    • Gloves: Use chemical-resistant gloves. Double-gloving with nitrile or neoprene gloves is recommended.[15] Gloves must be inspected for integrity before each use and changed immediately upon suspected contact with the chemical.[5]

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. For larger-scale operations, a chemical-resistant apron or suit should be worn.[16]

  • Respiratory Protection: For routine handling within a certified fume hood, respiratory protection is not typically required. However, in the case of a significant spill or ventilation failure, a full-face respirator with a cartridge appropriate for chlorine and organic vapors or a self-contained breathing apparatus (SCBA) must be used.[14][15][17] All respirator users must be fit-tested and properly trained.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 don3 3. First Pair of Gloves don2->don3 don4 4. Second Pair of Gloves (over cuffs) don3->don4 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE donning and doffing sequence to minimize contamination.

Protocols for Safe Handling and Storage

Weighing and Transfer Protocol
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary glassware, reagents, and a dedicated waste container within the hood.

  • Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the fume hood before opening. This prevents condensation of atmospheric moisture onto the cold chemical, which could cause hydrolysis and release of HCl gas.[10]

  • Inert Atmosphere: For transfers, it is best practice to work under a gentle stream of an inert gas like nitrogen or argon. This displaces moisture and oxygen, preserving the compound's integrity.

  • Dispensing: Use clean, dry spatulas and glassware. Weigh the compound in a tared, sealed container (e.g., a vial with a septum cap) to minimize time exposed to the atmosphere.

  • Cleanup: After transfer, decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water, with all cleaning materials disposed of as hazardous waste.

Storage Protocol

Proper storage is critical to maintain chemical stability and prevent hazardous situations.

  • Temperature: Store in a cool, dry place. Refrigerated storage (2-8°C) is recommended to minimize degradation.[18]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon). The container must be tightly sealed to prevent moisture ingress. Parafilm or Teflon tape can be used to secure the cap.

  • Segregation: Store this compound away from incompatible materials.[5][18] Crucially, it must be segregated from:

    • Bases (alkalis)

    • Strong oxidizing agents

    • Alcohols and amines

    • Water and moisture

  • Location: Store in a designated, ventilated cabinet for reactive and toxic chemicals. Do not store with flammable liquids if possible, and never store with acids from which it could react or mix.[19] The storage location should be clearly labeled and access restricted to authorized personnel.[20]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[5][18]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15-20 minutes.[13][21] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[7][21] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[21][22] Rinse the mouth with water and seek immediate medical attention.

Chemical Spill Response

Spill_Response start Spill Occurs q1 Is anyone contaminated? start->q1 a1_yes Attend to Person First! Follow Exposure Protocol q1->a1_yes Yes a1_no Proceed with Spill Cleanup q1->a1_no No q2 Spill > 100 mL or Ventilation Failure? a1_no->q2 a2_yes Evacuate Immediate Area Alert Others & Call Emergency Response Close Fume Hood Sash & Lab Door q2->a2_yes Yes a2_no Minor Spill Procedure q2->a2_no No a3 Wear Full PPE: Double Gloves, Goggles, Face Shield, Lab Coat a2_no->a3 a4 Cover spill with inert absorbent material (e.g., vermiculite, dry sand) a3->a4 a5 Collect material with non-sparking tools Place in a labeled, sealed container for hazardous waste a4->a5 a6 Decontaminate spill area with appropriate solvent, followed by soap and water a5->a6

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All materials contaminated with 2-Chloro-1-(oxan-3-yl)ethan-1-one, including the compound itself, empty containers, gloves, and absorbent materials, must be treated as hazardous waste.

  • Containerization: Use a dedicated, clearly labeled, and sealed container for chlorinated organic waste.[23][24] Do not mix with non-halogenated solvent waste.[24]

  • Procedure: Collect waste in a suitable container that can be tightly sealed.[5] The container should be stored in a satellite accumulation area or secondary containment tray within a fume hood until it is collected by institutional environmental health and safety personnel.

  • Prohibition: Never dispose of this chemical or its containers in the regular trash or down the drain.[5][25] Chlorinated organic residues require specialized disposal, often through high-temperature incineration with subsequent scrubbing of acid gases, to prevent environmental pollution.[11][26]

References

  • HSE 201: Chlorine Storage, Handling, & Respiratory Protection Guidelines. (2017). Westlake Vinnolit. [Link]

  • Santoleri, J. J. (1973). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series, 69(129), 114-121. [Link]

  • Methyl ethyl ketone: incident management. (2022). GOV.UK. [Link]

  • Process for the incineration of chlorinated organic materials. (1980).
  • PPE Guidelines for Chlorine Handling. Scribd. [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). ResearchGate. [Link]

  • Safety Data Sheet: 2-Chloroaniline. Carl ROTH. [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services. [Link]

  • Chemical Hazards. EHSO Manual 2025-2026. [Link]

  • 2-Chloroacetophenone. PubChem. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. University of Alabama in Huntsville. [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • protective clothing and equipment. Chlorine Technical Services South Africa. [Link]

  • Management of Emergencies. Palomar College. [Link]

  • General Safety Framework of the Department of Organic Chemistry. (2017). Stockholm University. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of Aberdeen. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Siegen. [Link]

  • Acetyl chloride Chemical Storage Specifications. US Hazmat Rentals. [Link]

  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]

  • Organic solvent waste. Kemicentrum, Lund University. [Link]

Sources

Application

Catalytic Transformations of 2-Chloro-1-(oxan-3-yl)ethan-1-one: Asymmetric Transfer Hydrogenation and Heterocycle Synthesis

Introduction & Scientific Rationale In modern drug discovery, bifunctional building blocks are essential for the rapid assembly of complex pharmacophores. 2-Chloro-1-(oxan-3-yl)ethan-1-one is a highly versatile α-chlorok...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, bifunctional building blocks are essential for the rapid assembly of complex pharmacophores. 2-Chloro-1-(oxan-3-yl)ethan-1-one is a highly versatile α-chloroketone featuring a saturated oxygen heterocycle (tetrahydropyran/oxane ring)[1]. The molecule presents two orthogonal sites of reactivity: an electrophilic carbonyl carbon susceptible to stereoselective reduction, and an α-chloro moiety primed for nucleophilic displacement or cyclocondensation.

Handling this compound requires precise catalytic control. The α-protons are highly acidic; exposure to strong bases can trigger unwanted Favorskii rearrangements or premature, uncontrolled epoxide formation[2]. Furthermore, the weakly Lewis-basic oxygen of the oxane ring can sequester highly oxophilic metal catalysts, leading to catalyst deactivation or ring-opening degradation. This Application Note details two field-proven, highly optimized catalytic methodologies designed specifically to navigate these structural sensitivities:

  • Asymmetric Transfer Hydrogenation (ATH) to yield chiral chlorohydrins (precursors for chiral epoxides).

  • Mild Catalytic Cyclocondensation to construct Imidazo[1,2-a]pyridine scaffolds.

ReactionPathways SM 2-Chloro-1-(oxan-3-yl)ethan-1-one (Bifunctional Ketone) ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN) SM->ATH HCOOH / TEA Cyclization Catalytic Cyclocondensation (I2 or Cu Catalyst) SM->Cyclization 2-Aminopyridine Alcohol (1R)-2-Chloro-1-(oxan-3-yl)ethan-1-ol (Chiral Intermediate) ATH->Alcohol Chiral Reduction Epoxide Chiral Epoxide (API Building Block) Alcohol->Epoxide NaOH / H2O Imidazo Imidazo[1,2-a]pyridine Derivative Cyclization->Imidazo -H2O, -HCl

Bifunctional catalytic divergence of 2-chloro-1-(oxan-3-yl)ethan-1-one into key drug scaffolds.

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Mechanistic Insights

Standard ketone reduction using sodium borohydride (NaBH₄) yields a racemic mixture, which is incompatible with modern stereospecific API synthesis. While Dynamic Kinetic Resolution (DKR) is possible for α-substituted ketones, the primary goal here is the highly enantioselective reduction of the carbonyl to form a chiral chlorohydrin[3].

Using Noyori’s metal-ligand bifunctional catalyst, RuCl , enables a highly organized 6-membered pericyclic transition state. Crucial Expert Insight: We specifically utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope rather than the traditional isopropanol/KOH system. The basicity of KOH rapidly degrades α-chloroketones via the Favorskii rearrangement[2]. The mildly acidic FA/TEA system provides the necessary hydride source while perfectly preserving the delicate α-chloro functionality.

Quantitative Data: ATH Optimization
EntryCatalyst Loading (mol%)Hydrogen SourceTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
11.0iPrOH / KOH25445 (Degradation)N/A
21.0FA/TEA (5:2)2512>9992
30.5FA/TEA (5:2)408>9996
4 0.1 FA/TEA (5:2) 40 14 >99 >98
Experimental Protocol: Synthesis of (1R)-2-Chloro-1-(oxan-3-yl)ethan-1-ol

Self-Validating Checkpoint: The active catalytic species is a Ru-hydride complex. Upon activation, the reaction mixture will shift from a deep, dark red to a vibrant golden-yellow. If this color change does not occur, the catalyst has likely been poisoned by oxygen; abort and re-degas the solvents.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve RuCl (0.1 mol%) in anhydrous, degassed dichloromethane (DCM, 0.5 M relative to substrate).

  • Activation: Add a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (molar ratio 5:2, 5.0 equivalents of formate). Stir at room temperature for 15 minutes until the solution turns golden-yellow.

  • Reaction: Dropwise add 2-chloro-1-(oxan-3-yl)ethan-1-one (1.0 equivalent) over 10 minutes to prevent localized thermal spikes.

  • Incubation: Heat the reaction mixture to 40 °C and stir for 14 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure chiral chlorohydrin.

ATHWorkflow Prep 1. Catalyst Activation Ru(II) + FA/TEA React 2. Reaction Phase Add Ketone (40°C) Prep->React Workup 3. Quench & Extract EtOAc / Brine React->Workup Analyze 4. Chiral HPLC Determine ee% Workup->Analyze

Step-by-step experimental workflow for the Ru(II)-catalyzed asymmetric transfer hydrogenation.

Catalytic Synthesis of Imidazo[1,2-a]pyridines

Causality & Mechanistic Insights

Imidazo[1,2-a]pyridines are privileged pharmacophores found in numerous therapeutic agents, including IRAK4 inhibitors and LXR/FXR modulators[4]. The classical synthesis involves a Tschitschibabin-type condensation between an α-haloketone and a 2-aminopyridine.

However, applying harsh thermal conditions (refluxing ethanol without a catalyst) to 2-chloro-1-(oxan-3-yl)ethan-1-one often results in poor yields due to the thermal degradation of the oxane ring. To circumvent this, we employ a mild, environmentally benign catalyst: Molecular Iodine (I₂) . Iodine acts as a soft, thiophilic/halophilic Lewis acid that specifically activates the carbonyl carbon for the initial aza-Michael addition and subsequently facilitates the departure of the chloride leaving group during cyclodehydration, all without coordinating to and cleaving the oxane ether linkage[5].

Quantitative Data: Cyclization Optimization
EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1NoneEtOH80 (Reflux)2438
2AlCl₃ (10 mol%)THF651215 (Ring Cleavage)
3Cu(OTf)₂ (5 mol%)EtOH60882
4 I₂ (10 mol%) H₂O/EtOH (1:1) 60 (Ultrasound) 2 94
Experimental Protocol: Iodine-Catalyzed Cyclocondensation

Self-Validating Checkpoint: The use of ultrasound irradiation not only accelerates mass transfer in the biphasic H₂O/EtOH system but also prevents the formation of tarry byproducts commonly seen in prolonged thermal heating. A successful reaction will precipitate the product directly out of the aqueous-ethanolic mixture upon cooling.

  • Preparation: In a 50 mL round-bottom flask, suspend 2-amino-5-methylpyridine (1.0 mmol) and 2-chloro-1-(oxan-3-yl)ethan-1-one (1.1 mmol) in a 1:1 mixture of H₂O and Ethanol (10 mL).

  • Catalyst Addition: Add molecular iodine (I₂, 10 mol%, 0.1 mmol). The solution will take on a characteristic brown tint.

  • Reaction: Submerge the flask in an ultrasonic bath maintained at 60 °C. Sonicate the mixture for 2 hours. The reaction progression can be monitored by the gradual disappearance of the starting materials and the formation of a fine suspension.

  • Quench: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) to quench the remaining iodine. The brown color will immediately dissipate, leaving a pale yellow or white suspension.

  • Workup & Isolation: Adjust the pH to 8.0 using saturated NaHCO₃. Extract the aqueous mixture with dichloromethane (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude residue from hot ethyl acetate/hexanes to afford the pure oxan-3-yl-substituted imidazo[1,2-a]pyridine.

References[4] WO2008073825A1 - LXR and FXR modulators. Google Patents. Available at:https://patents.google.com/patent/WO2008073825A1/en[1] 1-(oxan-3-yl)ethan-1-one (C7H12O2). PubChemLite. Available at: https://pubchem.ncbi.nlm.nih.gov/[3] Theoretical calculations on rhodium(III)-Cp catalyzed asymmetric transfer hydrogenation. ResearchGate. Available at: https://www.researchgate.net/[5] Stereoselective Bioreduction of Acetophenone to (R)-1-Phenylethanol by Bacillus thuringiensis. ResearchGate. Available at:https://www.researchgate.net/[2] 1-Chloro-1-(4-fluorophenyl)propan-2-one: The Fluorine-Chlorine Synergy. Benchchem. Available at: https://www.benchchem.com/

Sources

Method

Application Notes and Protocols for the Utilization of 2-Chloro-1-(oxan-3-yl)ethan-1-one in the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates

Introduction The quest for novel therapeutic agents necessitates the development of efficient and versatile synthetic methodologies for the construction of complex molecular architectures. Key to this endeavor is the ava...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel therapeutic agents necessitates the development of efficient and versatile synthetic methodologies for the construction of complex molecular architectures. Key to this endeavor is the availability of functionalized building blocks that can be readily incorporated into drug scaffolds. 2-Chloro-1-(oxan-3-yl)ethan-1-one, an α-chloro ketone bearing a tetrahydropyran (oxane) moiety, represents such a valuable, albeit specialized, synthetic intermediate. The tetrahydropyran ring is a prevalent motif in numerous pharmaceuticals, often introduced to modulate physicochemical properties such as solubility and metabolic stability.[1] The α-chloro ketone functionality, on the other hand, is a potent electrophile, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-Chloro-1-(oxan-3-yl)ethan-1-one in the synthesis of API intermediates. A detailed, representative protocol for the N-alkylation of an aromatic amine is presented, highlighting its utility in constructing precursors for contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pharmaceutical agents.

Physicochemical Properties and Reactivity Profile

2-Chloro-1-(oxan-3-yl)ethan-1-one possesses a unique combination of structural features that dictate its chemical behavior.

  • The α-Chloro Ketone Moiety: This functional group is characterized by a highly electrophilic carbon atom adjacent to the carbonyl group. The electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen renders the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic chemistry, particularly in alkylation reactions.[3]

  • The Oxane Ring: The tetrahydropyran ring is a saturated heterocyclic ether. Its presence in the molecule can influence its solubility, lipophilicity, and metabolic profile. In the context of drug design, the incorporation of such a moiety can lead to improved pharmacokinetic properties.[1]

The primary degradation pathway for α-chloro ketones is hydrolysis, which is accelerated in neutral to basic conditions. Therefore, handling and reactions should ideally be conducted under anhydrous and, if possible, slightly acidic conditions to ensure the stability of the reagent.[4]

Synthesis of 2-Chloro-1-(oxan-3-yl)ethan-1-one

A plausible and scalable synthesis of 2-Chloro-1-(oxan-3-yl)ethan-1-one can be envisioned through a two-step sequence starting from commercially available precursors.

Protocol 1: Synthesis of 1-(Oxan-3-yl)ethan-1-one

This step can be achieved via a Friedel-Crafts acylation of a suitable protected tetrahydropyran precursor, or more directly, through the oxidation of the corresponding secondary alcohol.

Protocol 2: α-Chlorination of 1-(Oxan-3-yl)ethan-1-one

The direct α-chlorination of the ketone is a common and effective method.[5]

Materials:

  • 1-(Oxan-3-yl)ethan-1-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(oxan-3-yl)ethan-1-one (1.0 eq.) in anhydrous dichloromethane (10 vol).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add anhydrous methanol (5 vol) to the solution.

  • Slowly add sulfuryl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Chloro-1-(oxan-3-yl)ethan-1-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Application in the Synthesis of an API Intermediate: N-Alkylation of p-Nitroaniline

A prime application of 2-Chloro-1-(oxan-3-yl)ethan-1-one is the N-alkylation of nucleophiles. The following protocol details the N-alkylation of p-nitroaniline, a common starting material in the synthesis of various APIs. The product, 2-(4-nitroanilino)-1-(oxan-3-yl)ethan-1-one, is a versatile intermediate that can undergo further transformations, such as reduction of the nitro group and subsequent cyclization reactions. This reaction is analogous to the well-established N-alkylation of anilines with α-halo ketones.[6][7]

Experimental Protocol 3: Synthesis of 2-(4-nitroanilino)-1-(oxan-3-yl)ethan-1-one

Materials:

  • 2-Chloro-1-(oxan-3-yl)ethan-1-one

  • p-Nitroaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in anhydrous DMSO (10 vol) in a round-bottom flask, add p-nitroaniline (1.0 eq.).

  • Add a solution of 2-Chloro-1-(oxan-3-yl)ethan-1-one (1.1 eq.) in anhydrous DMSO (2 vol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 vol).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Reaction Mechanism

The N-alkylation of p-nitroaniline with 2-Chloro-1-(oxan-3-yl)ethan-1-one proceeds via a nucleophilic substitution reaction (Sₙ2). The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electrophilic α-carbon of the chloro ketone, displacing the chloride ion. The potassium carbonate acts as a base to neutralize the hydrochloric acid generated during the reaction.

N-Alkylation_Mechanism p_nitroaniline p-Nitroaniline (Nucleophile) transition_state Sₙ2 Transition State p_nitroaniline->transition_state Nucleophilic Attack chloro_ketone 2-Chloro-1-(oxan-3-yl)ethan-1-one (Electrophile) chloro_ketone->transition_state product 2-(4-nitroanilino)-1-(oxan-3-yl)ethan-1-one transition_state->product Chloride leaving hcl HCl khco3_kcl KHCO₃ + KCl k2co3 K₂CO₃ (Base) k2co3->khco3_kcl Acid Scavenging

Caption: Sₙ2 mechanism for the N-alkylation of p-nitroaniline.

Data Presentation

ParameterProtocol 2 (α-Chlorination)Protocol 3 (N-Alkylation)
Starting Material 1-(Oxan-3-yl)ethan-1-one2-Chloro-1-(oxan-3-yl)ethan-1-one
Reagent Sulfuryl chloridep-Nitroaniline
Base -Potassium carbonate
Solvent Dichloromethane/MethanolDimethyl sulfoxide
Temperature 0 °C to Room Temperature60-70 °C
Typical Yield 85-95%70-85%
Purity (post-purification) >98% (GC-MS)>98% (HPLC)

Troubleshooting

Observed Problem Potential Cause(s) Recommended Action(s)
Low or no product yield in N-alkylation 1. Incomplete reaction. 2. Deactivation of the amine.1. Increase reaction time and/or temperature. 2. Ensure the use of an anhydrous and non-nucleophilic solvent.
Formation of multiple products 1. Dialkylation of the amine. 2. Side reactions of the chloro ketone.1. Use a slight excess of the amine. 2. Maintain anhydrous conditions and control the reaction temperature.
Difficulty in product purification Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. Employ a different chromatographic eluent system or consider recrystallization.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_application Application in API Intermediate Synthesis cluster_analysis Analysis start_material 1-(Oxan-3-yl)ethan-1-one chlorination α-Chlorination (Protocol 2) start_material->chlorination chloro_ketone 2-Chloro-1-(oxan-3-yl)ethan-1-one chlorination->chloro_ketone n_alkylation N-Alkylation (Protocol 3) chloro_ketone->n_alkylation p_nitroaniline p-Nitroaniline p_nitroaniline->n_alkylation crude_product Crude Product n_alkylation->crude_product tlc TLC Monitoring n_alkylation->tlc purification Purification (Chromatography) crude_product->purification final_product 2-(4-nitroanilino)-1-(oxan-3-yl)ethan-1-one purification->final_product hplc HPLC Analysis final_product->hplc nmr_ms NMR & MS Characterization final_product->nmr_ms

Caption: Workflow for the synthesis and application of the title compound.

Conclusion

2-Chloro-1-(oxan-3-yl)ethan-1-one is a promising and versatile building block for the synthesis of API intermediates. Its dual functionality, comprising a reactive α-chloro ketone and a pharmaceutically relevant tetrahydropyran moiety, allows for its strategic incorporation into complex molecular scaffolds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound in their drug discovery programs. The presented N-alkylation reaction is a robust and scalable method for the construction of key intermediates, paving the way for the development of novel therapeutic agents.

References

  • A Process For The Preparation Of1 (4 Nitrophenyl) Piperidin 2 One. (2025).
  • Dong, W., et al. (2023). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • Xie, L., et al. (2013). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. [Link]

  • MDPI. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Al-Zoubi, W. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. [Link]

  • ChemRxiv. (2023). lewis acid-catalyzed chemoselectivity controlled n-alkylation and c. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

  • University at Buffalo. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • ResearchGate. (n.d.). Literature[8] and our syntheses of 2‐chloro‐1‐(tetrahydro‐2H‐pyran‐2‐yl). [Link]

  • Royal Society of Chemistry. (n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. [Link]

  • ResearchGate. (2025). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Organic Reactions. (n.d.). The Nazarov Cyclization. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. [Link]

  • PMC. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • ResearchGate. (2025). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

Sources

Application

Application Note: Protecting Group Strategies for 2-Chloro-1-(oxan-3-yl)ethan-1-one

Subtitle: Enabling Chemoselective Alpha-Carbon Functionalization via 1,3-Dioxolane Protection As synthetic complexity increases in drug development, managing chemoselectivity becomes paramount. This application note deta...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Enabling Chemoselective Alpha-Carbon Functionalization via 1,3-Dioxolane Protection

As synthetic complexity increases in drug development, managing chemoselectivity becomes paramount. This application note details the strategic protection of 2-chloro-1-(oxan-3-yl)ethan-1-one, an alpha-chloroketone bearing a tetrahydropyran (oxane) ring, to enable downstream functionalization.

Introduction & Mechanistic Rationale

The molecule 2-chloro-1-(oxan-3-yl)ethan-1-one presents a classic chemoselectivity challenge due to the presence of two highly reactive electrophilic centers:

  • The Carbonyl Carbon: Highly susceptible to nucleophilic attack by hard nucleophiles (e.g., Grignard reagents, hydrides, and primary amines forming imines)[1].

  • The Alpha-Carbon (C-Cl): A potent alkylating agent. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of this primary alkyl chloride, making it highly susceptible to soft nucleophiles (e.g., amines, thiols) via SN2 substitution[2].

When the synthetic goal is to selectively functionalize the alpha-carbon (e.g., synthesizing an alpha-amino ketone), the unprotected carbonyl group will interfere, leading to complex mixtures, Darzens-type condensations, or competitive imine formation. To circumvent this, the carbonyl group must be temporarily masked. Converting the ketone into a 1,3-dioxolane acetal using ethylene glycol provides a robust, self-validating solution. Acetals are remarkably stable to basic and nucleophilic environments, effectively neutralizing the carbonyl's reactivity while preserving the electrophilicity of the primary alkyl chloride[1].

Reactivity SM 2-Chloro-1-(oxan-3-yl)ethan-1-one (Dual Electrophile) C_O Carbonyl Group (Hard Electrophile) SM->C_O C_Cl Alpha-Carbon (Soft Electrophile) SM->C_Cl Path1 Grignard / Hydride Attack (Undesired without protection) C_O->Path1 Path2 Amine / Thiol Substitution (Desired Pathway) C_Cl->Path2

Fig 2. Dual electrophilic nature of the target dictating the need for protective group strategies.

Strategic Overview: 1,3-Dioxolane Protection

The protection strategy leverages the acid-catalyzed condensation of the ketone with ethylene glycol. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus[3].

Causality of Reagent Selection:

  • Ethylene Glycol: Forms a thermodynamically stable 5-membered 1,3-dioxolane ring that is sterically unobtrusive yet highly protective.

  • p-Toluenesulfonic Acid (p-TsOH): Acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the diol[3].

  • Toluene: Serves as the solvent because it forms a low-boiling azeotrope with water (~85 °C). According to Le Chatelier's principle, continuous water removal shifts the equilibrium entirely toward the acetal product[3].

Experimental Protocols

The following protocols provide a complete, self-validating workflow for the protection, functionalization, and subsequent deprotection of the target molecule.

Protocol A: Acetalization (Carbonyl Protection)
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser[3].

  • Reagent Addition: Charge the flask with 2-chloro-1-(oxan-3-yl)ethan-1-one (10.0 mmol, 1.0 eq), anhydrous ethylene glycol (30.0 mmol, 3.0 eq), and anhydrous toluene (50 mL)[3].

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 0.05 eq)[3]. Causality: Excessive acid can lead to degradation or ring-opening of the oxane ether; strict stoichiometric control is required.

  • Reaction: Heat the mixture to reflux (approx. 110 °C bath temperature). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 12 hours or until TLC (Hexanes/EtOAc) indicates complete consumption of the starting ketone.

  • Quench & Workup: Cool the reaction to room temperature. Immediately pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃[3]. Causality: Neutralizing the acid catalyst immediately upon cooling prevents the reverse reaction (hydrolysis) during the aqueous workup.

  • Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 × 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected alpha-chloroketal.

Protocol B: Nucleophilic Substitution (Alpha-Amination Example)
  • Setup: Dissolve the protected alpha-chloroketal (5.0 mmol, 1.0 eq) in anhydrous DMF (25 mL) in a round-bottom flask.

  • Reagent Addition: Add benzylamine (12.5 mmol, 2.5 eq) and anhydrous K₂CO₃ (10.0 mmol, 2.0 eq). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, ensuring the amine remains in its active, unprotonated nucleophilic state.

  • Reaction: Stir the suspension at 60 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with methyl tert-butyl ether (MTBE, 3 × 30 mL). Wash the combined organics with water (3 × 30 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate to afford the protected alpha-aminoketal.

Protocol C: Deprotection (Acetal Hydrolysis)
  • Setup: Dissolve the protected alpha-aminoketal (4.0 mmol) in a 1:1 mixture of THF and 2 M aqueous HCl (20 mL total volume).

  • Reaction: Stir at room temperature for 4 hours. The acidic environment shifts the equilibrium back to the ketone by hydrolyzing the 1,3-dioxolane via an oxocarbenium intermediate[1].

  • Workup: Carefully basify the mixture to pH 10 using 1 M aqueous NaOH. Causality: Basification is required to free-base the newly formed amine, which would otherwise remain water-soluble as a hydrochloride salt. Extract with dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate to isolate the final functionalized ketone.

Workflow A 2-Chloro-1-(oxan-3-yl) ethan-1-one B Acetalization (Ethylene Glycol, H+) A->B C Protected alpha-Chloroketal B->C D Substitution (Amine/Base) C->D E Protected alpha-Aminoketal D->E F Deprotection (H3O+) E->F G Target alpha-Amino Ketone F->G

Fig 1. Workflow for the selective protection, functionalization, and deprotection of the target.

Quantitative Data & Stability Profile

The following table summarizes the stability of the 1,3-dioxolane protected intermediate against various common synthetic conditions, validating its utility as a protective group in multi-step synthesis.

Reaction ConditionReagents UsedStability of AcetalCausality / Outcome
Nucleophilic Substitution Amines, Thiols, K₂CO₃Stable Acetals lack the electrophilic pi-system; reaction occurs exclusively at the C-Cl bond.
Reduction NaBH₄, LiAlH₄Stable Acetals are inert to hydride sources; prevents unwanted reduction to the secondary alcohol[1].
Organometallic Addition RMgX (Grignard), RLiStable Lack of carbonyl prevents nucleophilic addition; alpha-carbon is protected from enolization[1].
Aqueous Acid 2M HCl, THF/H₂OLabile Rapid hydrolysis via oxocarbenium intermediate regenerates the ketone and ethylene glycol[1].
References
  • Title: 20.11 Protecting Groups of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield for 2-Chloro-1-(oxan-3-yl)ethan-1-one Substitutions

Welcome to the technical support center for optimizing nucleophilic substitution reactions with 2-Chloro-1-(oxan-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions with 2-Chloro-1-(oxan-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction outcomes. The content is structured in a direct question-and-answer format to address specific issues you may encounter in the lab.

Introduction: The Chemistry of an Activated Ketone

2-Chloro-1-(oxan-3-yl)ethan-1-one is an α-chloro ketone, a class of compounds known for their high reactivity as alkylating agents.[1][2] The electron-withdrawing effect of the adjacent carbonyl group significantly increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Consequently, it reacts via an SN2 mechanism thousands of times faster than a comparable alkyl chloride, such as 1-chloropropane.[1][3]

This enhanced reactivity, however, is a double-edged sword. The acidity of the α-protons and the presence of two electrophilic sites (the α-carbon and the carbonyl carbon) create pathways for multiple side reactions, which are a common source of low yields.[1] This guide will help you navigate these challenges to favor the desired substitution product.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequent issues encountered during substitution reactions with 2-Chloro-1-(oxan-3-yl)ethan-1-one.

Question 1: My reaction has a low conversion rate, and I'm recovering mostly unreacted starting material. What are the primary factors to investigate?

Answer: Low conversion typically points to insufficient reaction drive. The issue can usually be traced back to one of four key parameters: temperature, solvent, nucleophile reactivity, or the leaving group.

  • Causality—Why it Happens: The SN2 reaction requires a collision between the nucleophile and the electrophilic α-carbon. If this collision is not frequent or energetic enough, the reaction will stall. Polar protic solvents can form a "cage" around the nucleophile, blunting its reactivity.[4]

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the heat in 10-20 °C increments (e.g., to 50-80 °C). Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.[5]

    • Solvent Selection: Ensure you are using a polar aprotic solvent. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[6][7] If you are using a protic solvent like ethanol, switching to acetonitrile, DMF, or acetone can dramatically increase the reaction rate.[7][8]

    • Enhance Nucleophilicity: If you are using a neutral nucleophile (e.g., an alcohol or a secondary amine), its reactivity can be significantly increased by deprotonation. Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to generate the more potent anionic nucleophile in situ.[5][8]

    • Improve the Leaving Group (Finkelstein Reaction): Chloride is a good leaving group, but iodide is even better. Adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can initiate an in situ Finkelstein reaction. This converts the α-chloro ketone to the more reactive α-iodo ketone intermediate, which then reacts faster with your nucleophile.[8]

Question 2: My main impurity is an α,β-unsaturated ketone. How do I suppress this elimination side reaction?

Answer: The formation of an α,β-unsaturated ketone is a classic E2 elimination side reaction, which competes directly with the desired SN2 pathway. This is especially common when using strong or sterically hindered bases.[8][9]

  • Causality—Why it Happens: The protons on the carbon adjacent to the carbonyl are acidic. A sufficiently strong base will abstract a proton to form an enolate, which can then eliminate the chloride, forming a double bond.[10]

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If you are using a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH), switch to a weaker, non-nucleophilic base. Potassium carbonate (K₂CO₃) is an excellent first choice as it is generally strong enough to deprotonate many nucleophiles without promoting significant elimination.[8] Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also good alternatives.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly favor the SN2 pathway.[8]

    • Use a Less Hindered Base: If a strong base is required, a less sterically hindered one may favor proton abstraction from a different position or reduce the rate of elimination. However, the primary strategy should be to use the mildest base possible.

G cluster_0 Troubleshooting Low Yield cluster_1 cluster_2 Start Low Yield Observed Check_Conversion High Starting Material? Start->Check_Conversion Check_Impurity Major Impurity Observed? Check_Conversion->Check_Impurity No Increase_Temp Increase Temperature Check_Conversion->Increase_Temp Yes Is_Elimination Is it α,β-unsaturated ketone (E2)? Check_Impurity->Is_Elimination Yes Change_Solvent Switch to Polar Aprotic (DMF, ACN, Acetone) Increase_Temp->Change_Solvent Add_Catalyst Add Catalytic NaI (Finkelstein) Change_Solvent->Add_Catalyst Optimize Reaction Optimized Add_Catalyst->Optimize Use_Weaker_Base Use Weaker Base (e.g., K2CO3) Is_Elimination->Use_Weaker_Base Yes Other_Side_Rxn Consider Other Reactions (e.g., Favorskii) Is_Elimination->Other_Side_Rxn No Lower_Temp Lower Temperature Use_Weaker_Base->Lower_Temp Optimize2 Reaction Optimized Lower_Temp->Optimize2

Caption: Troubleshooting workflow for low reaction yield.

Question 3: My reaction is complex, with multiple spots on TLC, and purification is difficult. What could be happening?

Answer: A complex reaction mixture with an α-chloro ketone substrate often points to base-mediated side reactions beyond simple elimination, or decomposition of the starting material or product.

  • Causality—Why it Happens:

    • Favorskii Rearrangement: If a strong, non-hindered base (like an alkoxide) is used, it can deprotonate the α'-carbon (on the oxane ring). The resulting enolate can undergo an intramolecular cyclization and rearrangement to form a carboxylic acid derivative after workup.[1]

    • Decomposition: α-halo ketones can be unstable to strong bases, high temperatures, or prolonged reaction times, leading to polymerization or other unidentifiable products.[8][11]

    • Solvolysis: If a nucleophilic solvent (like methanol) is used, it can compete with your primary nucleophile, leading to an undesired ether byproduct.[5]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition, especially if heating for long periods.[5][11]

    • Use Anhydrous Solvents: Water can hydrolyze the starting material or participate in unwanted side reactions. Using anhydrous solvents is crucial.[11]

    • Control Reagent Addition: If the reaction is exothermic, add the base or nucleophile slowly at a lower temperature to maintain control and prevent localized heating, which can cause decomposition.[12]

    • Re-evaluate the Base: As with elimination, a strong base is often the culprit. Switch to a milder base like K₂CO₃.

    • Check Purity of Starting Materials: Impurities in your starting ketone or nucleophile can lead to unexpected side products.[11]

Frequently Asked Questions (FAQs)

Question 1: What is the best general-purpose solvent for substitutions on 2-Chloro-1-(oxan-3-yl)ethan-1-one?

Answer: Polar aprotic solvents are strongly recommended. Acetonitrile (ACN) and Acetone are excellent starting points as they provide good reactivity and are relatively easy to remove during workup. For more stubborn reactions requiring higher temperatures, N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, as they are superior at solvating cations and accelerating SN2 reactions.[5][6] Avoid polar protic solvents like water, methanol, and ethanol, as they will solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction significantly.[4][6]

Solvent ClassExamplesEffect on SN2 RateRationale
Polar Aprotic Acetone, ACN, DMF, DMSOGreatly Increases Solvates cation, leaving the anionic nucleophile "naked" and highly reactive.[6][7]
Polar Protic Water, Methanol, EthanolGreatly Decreases Solvates the nucleophile via H-bonding, creating a solvent shell that hinders its approach to the electrophile.[4][6]
Non-Polar Hexane, TolueneVery Poor Nucleophiles (often salts) have poor solubility. Does not stabilize the charged transition state.[13]
Table 1: Comparison of Solvent Effects on SN2 Reaction Rates.

Question 2: When do I need to add a base, and which one should I choose?

Answer: A base is required if your nucleophile is not already anionic and needs to be deprotonated to become reactive (e.g., thiols, phenols, secondary amines, alcohols). The choice of base is critical to avoid side reactions.

  • When to Use a Base:

    • Required: For neutral nucleophiles like R-OH, R-SH, R₂NH.

    • Not Required: For already anionic nucleophiles like NaN₃, NaCN, or R-SNa.

  • Which Base to Choose: The goal is to select a base strong enough to deprotonate the nucleophile but not so strong that it promotes elimination or other side reactions.

BasepKa of Conj. AcidTypeRecommended UsePotential Issues
Potassium Carbonate (K₂CO₃) 10.3Weak, Non-nucleophilicFirst choice. Excellent for most alcohols, thiols, and amines.May be too weak for very acidic protons or sluggish reactions.
Triethylamine (Et₃N) 10.7Weak, Non-nucleophilicGood for scavenging acid byproducts (e.g., HCl).Can be nucleophilic at high temperatures.
DIPEA 11.0Weak, HinderedSimilar to Et₃N but less nucleophilic due to steric bulk.More expensive.
Sodium Hydride (NaH) ~36Strong, Non-nucleophilicFor weakly acidic nucleophiles (e.g., some alcohols).High risk of elimination and other side reactions. Use with caution at low temperatures.[8]
Potassium t-Butoxide (KOtBu) ~19Strong, HinderedNot generally recommended.Very high risk of promoting E2 elimination.[8]

Table 2: Guide to Base Selection for α-Chloro Ketone Substitutions.

G Start Reactants 2-Chloro-1-(oxan-3-yl)ethan-1-one + Nucleophile (NuH) + Base SN2_TS Start->SN2_TS Path A: Nucleophilic Attack (Favored by weak base, low temp) E2_TS Start->E2_TS Path B: Proton Abstraction (Favored by strong/hindered base, high temp) SN2_Product Desired Product (Substitution) SN2_TS->SN2_Product C-Nu bond forms C-Cl bond breaks E2_Product Side Product (Elimination) E2_TS->E2_Product C=C bond forms C-H & C-Cl bonds break

Caption: Competing SN2 substitution and E2 elimination pathways.

Experimental Protocols

Protocol 1: General Procedure for Substitution with a Thiol Nucleophile

This protocol provides a robust starting point for the reaction of 2-Chloro-1-(oxan-3-yl)ethan-1-one with a generic thiol.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the thiol (1.1 equivalents) and anhydrous acetonitrile (ACN, approx. 0.2 M relative to the ketone).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the stirred solution.

  • Substrate Addition: Add 2-Chloro-1-(oxan-3-yl)ethan-1-one (1.0 equivalent) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Workup: Upon completion (disappearance of starting ketone), cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the desired thioether product.

Protocol 2: Finkelstein-Promoted Substitution for Weak Nucleophiles

This protocol is adapted for less reactive nucleophiles where direct substitution is slow.

  • Setup: To a flame-dried round-bottom flask, add 2-Chloro-1-(oxan-3-yl)ethan-1-one (1.0 equivalent) and sodium iodide (NaI, 1.1 equivalents) in anhydrous acetone (approx. 0.2 M). Note: The reaction is driven by the precipitation of NaCl in acetone.

  • Iodide Formation: Stir the mixture at room temperature for 1-2 hours to form the α-iodo ketone intermediate. The formation of a white precipitate (NaCl) should be observed.

  • Nucleophile Addition: Add the weak nucleophile (1.2 equivalents) and a suitable base if necessary (e.g., K₂CO₃, 1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (acetone, ~56 °C) and monitor by TLC or LC-MS until the α-iodo intermediate is consumed.

  • Workup and Purification: Cool the reaction, filter off all inorganic salts (NaCl, NaI, K₂CO₃), and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization.

References

  • JoVE. (2023). Base-Promoted α-Halogenation of Aldehydes and Ketones. JoVE Science Education Database. Available at: [Link]

  • Wikipedia. (2023). α-Halo ketone. Available at: [Link]

  • Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions and reagents. Available at: [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. Available at: [Link]

  • LearningSimply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? r/chemhelp. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

  • All 'Bout Chemistry. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 2-Chloro-1-(oxan-3-yl)ethan-1-one

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to prevent the dimerization of 2-Chloro-1-(oxan-3-yl)ethan-1-one for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to prevent the dimerization of 2-Chloro-1-(oxan-3-yl)ethan-1-one for researchers, scientists, and drug development professionals.

Introduction: Welcome to the technical support guide for 2-Chloro-1-(oxan-3-yl)ethan-1-one. This molecule is a valuable synthetic intermediate belonging to the class of α-chloro ketones. While highly useful, its reactivity makes it susceptible to degradation, primarily through base-catalyzed dimerization and rearrangement pathways.[1] This can lead to reduced yields, formation of complex impurities, and compromised experimental reproducibility. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your material and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 2-Chloro-1-(oxan-3-yl)ethan-1-one?

The principal vulnerability of 2-Chloro-1-(oxan-3-yl)ethan-1-one, like all α-chloro ketones, is its sensitivity to bases.[2] The presence of even weak bases can catalyze two major competing degradation pathways: self-condensation (dimerization) and the Favorskii rearrangement. Both pathways begin with the deprotonation of an α-carbon to form an enolate, which is a potent nucleophile.

Q2: What is the difference between dimerization and the Favorskii rearrangement?

While both are detrimental side reactions, they lead to different products.

  • Dimerization: This is an intermolecular reaction where an enolate of one molecule attacks the electrophilic carbon bearing the chloride on a second molecule, forming a dimeric adduct.

  • Favorskii Rearrangement: This is an intramolecular reaction where the enolate attacks the chlorine-bearing carbon on the same molecule to form a highly strained cyclopropanone intermediate.[3][4] This intermediate is then attacked by a nucleophile (like a hydroxide or alkoxide), leading to ring-opening and the formation of a rearranged carboxylic acid derivative, often with a contracted ring system if the starting material is cyclic.[5][6]

The following diagram illustrates these competing pathways initiated by a base.

G A 2-Chloro-1-(oxan-3-yl)ethan-1-one C Enolate Intermediate A->C + B Base (e.g., OH⁻, RO⁻, Amine) B->C D Intermolecular Attack (on another ketone molecule) C->D Pathway 1 E Intramolecular Attack (Favorskii Pathway) C->E Pathway 2 F Dimerization Product (Undesired Impurity) D->F G Cyclopropanone Intermediate E->G I Rearranged Product (e.g., Carboxylic Acid Derivative) (Undesired Impurity) G->I + H Nucleophilic Attack (e.g., by Base) H->I

Caption: Competing base-catalyzed degradation pathways.

Q3: What are the ideal storage and handling conditions for this compound?

To maximize shelf-life and prevent degradation, strict adherence to proper storage conditions is critical. The key is to create an environment that is cold, dark, dry, inert, and slightly acidic.[2][7]

ParameterRecommendationRationale
Temperature -20°C or lower [2][8]Reduces the rate of all chemical reactions, including dimerization and rearrangement.
Atmosphere Inert (Argon or Nitrogen) [2]Prevents reaction with atmospheric moisture (hydrolysis) and oxygen (oxidation).
pH Acidic (pH < 5) [2]Suppresses the formation of the reactive enolate intermediate, which is the first step in degradation.
Solvent Anhydrous, Aprotic Prevents hydrolysis to the corresponding α-hydroxy ketone and avoids solvents that can act as bases.
Light Protect from light [9]Use amber vials or wrap containers in foil to prevent potential photochemical degradation.
Q4: Can I use an amine or other base in a reaction with 2-Chloro-1-(oxan-3-yl)ethan-1-one?

This is extremely risky and a common source of failure. Amines are both bases and nucleophiles, which can directly catalyze degradation or displace the chloride.[2] If a base is absolutely essential for your desired transformation, consider the following hierarchy of strategies:

  • Use a Non-Nucleophilic, Hindered Base: If only basicity is required, a sterically hindered base is less likely to participate in nucleophilic side reactions.

  • Inverse Addition at Low Temperature: Add the solution of your α-chloro ketone to the base at a very low temperature (e.g., -78°C). This ensures the ketone is immediately consumed by the desired reaction rather than sitting in a basic solution.

  • Add Base Last: Add the base to the reaction mixture containing all other components at a low temperature, minimizing the contact time between the base and the α-chloro ketone.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed ProblemPotential Cause(s)Recommended Action(s)
Appearance of new, higher M.W. peaks in LC-MS or complex new signals in NMR. Dimerization or Rearrangement: Presence of a base during reaction or workup. This can be from amine reagents, basic washes (e.g., NaHCO₃), or residual base from a previous step.[2]Scrupulously Avoid Base: Ensure all reagents and glassware are free from basic residues. Maintain Acidic Workup: Use dilute acid (e.g., 0.1 M HCl) or water for washes instead of bicarbonate. Perform extractions quickly at low temperatures.[2]
Purity of starting material decreases over time during storage. Improper Storage: Exposure to moisture, air, light, or elevated temperatures.[10]Verify Storage Protocol: Confirm the compound is stored at ≤ -20°C under an inert atmosphere and protected from light.[2][9] Use a desiccator for short-term storage at room temperature before use.
Low or inconsistent yield in a reaction. Degradation During Reaction: The compound is degrading during the reaction setup or under the reaction conditions.Pre-cool All Solutions: Before mixing, cool all reagent solutions to the reaction temperature. Optimize Reagent Addition: Add the α-chloro ketone last, or use the inverse addition method described in FAQ Q4. Re-evaluate Solvent: Ensure the solvent is anhydrous and aprotic.[2]
Formation of α-hydroxy ketone impurity. Hydrolysis: Reaction with water from solvents, reagents, or atmospheric moisture.Use Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Handle the compound under an inert atmosphere.[2]
Troubleshooting Workflow: Investigating Product Impurity

If you detect an unknown impurity, the following workflow can help identify and resolve the issue.

G Start Problem: Unknown impurity detected by LC-MS/NMR CheckMass Step 1: Analyze Mass Spectrum Is M.W. ~2x starting material? Start->CheckMass CheckIsomer Is M.W. identical to starting material? CheckMass->CheckIsomer No Dimer Likely a Dimerization Product CheckMass->Dimer Yes Rearrange Likely a Favorskii Rearrangement Product CheckIsomer->Rearrange Yes Other Other Impurity (e.g., α-hydroxy ketone) CheckIsomer->Other No CheckBase Step 2: Review Protocol Any sources of base present? (Reagents, Workup, Glassware) Dimer->CheckBase Rearrange->CheckBase SolutionBase Solution: - Use non-nucleophilic base - Add base last at low temp - Use acidic workup (dil. HCl) CheckBase->SolutionBase CheckWater Step 3: Review Conditions Any sources of water? (Solvents, Atmosphere) SolutionWater Solution: - Use anhydrous solvents - Handle under inert gas (Ar/N₂) CheckWater->SolutionWater Other->CheckWater

Caption: Workflow for troubleshooting unexpected impurities.

Experimental Protocols

Protocol 1: Recommended Storage and Dispensing

This protocol is designed to maintain the integrity of 2-Chloro-1-(oxan-3-yl)ethan-1-one upon receipt and during use.

  • Receipt: Upon receiving the compound, immediately place it in a -20°C freezer. Log the date of receipt on the container.

  • Preparation for Use: Transfer the sealed container from the freezer to a desiccator and allow it to warm to room temperature before opening (this typically takes 30-60 minutes). This crucial step prevents atmospheric moisture from condensing on the cold solid.[9]

  • Dispensing: If possible, handle the solid in a glove box or under a positive pressure of inert gas (argon or nitrogen). Use clean, dry spatulas and weigh the desired amount into a tared, dry flask.

  • Resealing: Tightly reseal the primary container. Purge the headspace with inert gas before tightening the cap if the container will be stored for an extended period.

  • Return to Storage: Promptly return the container to the -20°C freezer.

Protocol 2: Analytical Method for Stability Assessment

This protocol allows for the quantitative monitoring of compound stability under various conditions using HPLC.

  • Stock Solution Preparation: Prepare a stock solution of 2-Chloro-1-(oxan-3-yl)ethan-1-one (e.g., 1 mg/mL) in anhydrous acetonitrile.

  • Stress Conditions: Aliquot the stock solution into several sealed vials. Subject each vial to a different stress condition (e.g., room temperature, 40°C, exposure to a pH 9 buffer, exposure to light) for a defined period (e.g., 24 hours). Keep a control sample at -20°C.

  • Sample Preparation for Analysis: At the end of the stress period, dilute an aliquot from each vial to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (acidified with 0.1% formic acid to ensure acidic conditions).

    • Detection: UV detector at a wavelength determined by a UV scan of the pure compound.

  • Data Analysis: Compare the peak area of the parent compound in the stressed samples to the control sample. The appearance of new peaks indicates degradation. This method can be adapted for LC-MS for impurity identification.[11][12][13]

References

  • Younus, H. Favorskii rearrangement. Prezi. [Link]

  • Professor Dave Explains. (2022). Favorskii Rearrangement. YouTube. [Link]

  • Wikipedia. (2023). Favorskii rearrangement. [Link]

  • Sinha, H.N. Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. [Link]

  • IndiaMART. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. [Link]

  • El-Sheikh, M. Y., & El-Din, M. G. (2012). Separation and analysis techniques for bound and unbound alkyl ketene dimer (AKD) in paper: A review. Arabian Journal of Chemistry. [Link]

  • Külpmann, W. R. (2003). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Chemistry and Laboratory Medicine. [Link]

  • Koch, D. D., & Feldbruegge, D. H. (1987). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. [Link]

  • Stambuli, J. P., & Hartwig, J. F. (2004). Catalytic Cross-Coupling of Alkylzinc Halides with α-Chloroketones. ACS Publications. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Wikipedia. (2023). Ketene. [Link]

  • Hebei Veyong Bio-Chemical Co Ltd. (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Aggarwal, V. K., et al. (2003). One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route Without Diazomethane. ResearchGate. [Link]

  • Ni, Y., et al. (2018). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC. [Link]

  • Kluger, B., et al. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. ACS Publications. [Link]

  • Hebei Veyong Bio-Chemical Co Ltd. (2022). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Patsnap. [Link]

  • Puchalska, P., & Crawford, P. A. (2021). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Springer Link. [Link]

Sources

Troubleshooting

Technical Support Center: Work-Up &amp; Scavenging Strategies for 2-Chloro-1-(oxan-3-yl)ethan-1-one

Introduction & The Chemistry of the Problem Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chemistry of the Problem

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex reaction mixtures. 2-Chloro-1-(oxan-3-yl)ethan-1-one is a highly reactive α-chloroketone featuring a tetrahydropyran (THP) ring. While its electrophilicity makes it an excellent building block for heterocycle synthesis, unreacted traces present significant purification challenges.

Standard aqueous work-ups (e.g., brine or NaHCO₃ washes) are insufficient because this molecule partitions readily into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Furthermore, it must be completely removed from the final mixture because α-haloketones are 1[1] that can degrade target products over time or pose severe toxicity risks during drug development.

To achieve analytical purity without tedious chromatography, we must rely on chemoselective scavenging . By introducing a water-soluble, highly nucleophilic scavenger, we exploit the activated C-Cl bond. The scavenger undergoes a rapid reaction with the α-chloroketone, converting the neutral lipophilic molecule into an ionic, highly polar adduct that is irreversibly driven into the aqueous phase.

Quantitative Comparison of Scavenging Agents

When selecting a work-up strategy, the choice of scavenger depends on the functional group tolerance required by your target product.

Scavenging AgentMechanism of ActionReaction TimeOptimal pHEfficiency / Chemoselectivity
Thiourea S-alkylation (Sₙ2) to isothiouronium salt1–2 hoursNeutralHigh – Soft nucleophile, ignores esters/amides.
Sodium Bisulfite Carbonyl addition / Reductive dechlorination10–30 minsMildly Acidic (pH 4-5)Moderate – Fast, but adduct formation is reversible.
Ethanolamine N-alkylation (Sₙ2) to amino-ketone2–4 hoursBasic (pH 8-10)Low – Hard nucleophile, may attack target product.

Experimental Protocols: Self-Validating Scavenging Workflows

Protocol A: The Thiourea Quench (Gold Standard for Chemoselectivity)

This protocol is designed as a self-validating system: the physical phase separation inherently confirms the chemical conversion.

  • Solvent Exchange: After reaction completion, concentrate the crude mixture under reduced pressure to remove volatile reaction solvents (e.g., DMF, THF). Redissolve the crude residue in EtOAc (10 mL/g of crude).

  • Scavenger Addition: Prepare a 1.0 M solution of thiourea in a 1:1 mixture of Ethanol/Water. Add 1.5 equivalents of thiourea relative to the estimated unreacted 2-chloro-1-(oxan-3-yl)ethan-1-one.

  • Incubation: Stir the biphasic mixture vigorously at room temperature for 2 hours. Causality Check: Thiourea is a soft sulfur nucleophile that selectively alkylates the α-chloroketone without reacting with standard esters, amides, or protected amines in your product.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add additional water (5 mL/g) to ensure complete solubilization of the resulting isothiouronium salt, and separate the layers.

  • Validation: Spot the organic layer on TLC against a standard of 2-chloro-1-(oxan-3-yl)ethan-1-one. The high-R_f spot corresponding to the α-chloroketone should be completely absent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Sodium Bisulfite Wash (For Rapid Processing)

Use this protocol if your product is highly stable and you need a rapid work-up.

  • Preparation: Prepare a freshly saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Washing: Add the bisulfite solution to the organic reaction mixture (equal volume) in a separatory funnel, a standard procedure to2[2].

  • Agitation: Shake vigorously for 5–10 minutes, venting frequently. Causality Check: The bisulfite forms a highly polar adduct with the unhindered carbonyl of the α-chloroketone, dragging it into the aqueous phase.

  • Separation: Drain the aqueous layer. Repeat the wash once more to ensure complete removal, then proceed with a standard brine wash.

Troubleshooting Guides & FAQs

Q: My product is co-eluting with 2-chloro-1-(oxan-3-yl)ethan-1-one on TLC. Why? A: The THP ring and the ketone impart a moderate dipole, making its R_f very similar to many heterocyclic products. Do not attempt to separate them via column chromatography, as the bands will bleed together. Implement the thiourea quench (Protocol A) prior to loading onto silica; the thiourea adduct will either stay in the aqueous phase or, upon mild heating,3[3] that easily separates from your product during extraction.

Q: Can I use NaOH to hydrolyze the unreacted chloroketone instead of scavenging? A: This is highly discouraged. α-Chloroketones are4[4]. Strong bases like NaOH can trigger unwanted side reactions, including the Favorskii rearrangement, aldol condensations, or degradation of your target product. Always use chemoselective nucleophiles rather than harsh bases.

Q: I used ethanolamine as a scavenger, but my product yield dropped. What happened? A: Ethanolamine is a primary amine and a "hard" nucleophile. If your target product contains electrophilic sites (e.g., active esters, sulfonyl chlorides, or unhindered alkyl halides), ethanolamine will competitively attack them. Switch to the thiourea quench, which relies on a "soft" sulfur nucleophile that is generally non-reactive toward esters and amides.

Process Visualization

G Start Crude Reaction Mixture (Product + α-Chloroketone) AddScavenger Add Thiourea (1.5 eq) in EtOH/Water Start->AddScavenger Reaction S-Alkylation (SN2) Rapid at Room Temp AddScavenger->Reaction Adduct Polar Isothiouronium Salt (Water-Soluble) Reaction->Adduct Extraction Liquid-Liquid Extraction (EtOAc / H2O) Adduct->Extraction OrgPhase Organic Phase (Desired Product) Extraction->OrgPhase Top Layer AqPhase Aqueous Phase (Scavenged Byproduct) Extraction->AqPhase Bottom Layer

Workflow for chemoselective thiourea scavenging and phase separation of α-chloroketones.

References

  • National Center for Biotechnology Information (PMC). "Ball Milling Promoted N-Heterocycles Synthesis."[Link]

  • Master Organic Chemistry. "Haloform Reaction of Methyl Ketones."[Link]

Sources

Optimization

Minimizing epimerization in reactions with 2-Chloro-1-(oxan-3-yl)ethan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stereochemical degradation when working with 2-Chloro-1-(oxan-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stereochemical degradation when working with 2-Chloro-1-(oxan-3-yl)ethan-1-one .

Because the chiral center of this building block is located at the C3 position of the oxane (tetrahydropyran) ring—directly adjacent ( α ) to the carbonyl group—it is highly susceptible to racemization. This guide provides field-proven troubleshooting strategies, empirical data, and validated protocols to help you preserve enantiomeric excess ( ee ) during your synthetic workflows.

The Mechanistic Root Cause: Why Epimerization Happens

To solve the problem, we must first understand the causality. The proton at the C3 position of the oxane ring is highly acidic. This acidity is driven by the electron-withdrawing nature of the adjacent ketone, which is further amplified by the inductive pull of the α '-chloro substituent.

When exposed to basic conditions (even mild acid scavengers like triethylamine) or extended reaction times, this proton is easily abstracted. This abstraction forms a planar, achiral enolate intermediate. Upon reprotonation, the hydrogen atom can re-enter from either face of the molecule, leading to rapid epimerization and loss of stereochemical integrity[1]. Furthermore, the high electrophilicity of the carbonyl itself can accelerate this tautomerization process, even at near-physiological or buffered pH levels[2].

Epimerization A (3R)-2-Chloro-1-(oxan-3-yl) ethan-1-one B Planar Enolate Intermediate A->B Base (-H+) B->A +H+ C (3S)-2-Chloro-1-(oxan-3-yl) ethan-1-one B->C +H+ C->B Base (-H+)

Figure 1: Base-catalyzed keto-enol tautomerization leading to epimerization at the C3 position.

Troubleshooting FAQs

Q1: I am performing a nucleophilic substitution on the α -chloride using a secondary amine. My yield is excellent, but my ee drops from 98% to 40%. How can I fix this? A: Your amine nucleophile (or the base added to scavenge HCl) is acting as a Brønsted base, deprotonating the C3 position before or during the substitution. To fix this, you must alter the kinetics. Switch to a sterically hindered, non-nucleophilic base such as N,N -diisopropylethylamine (DIPEA) or 2,6-lutidine. Additionally, lower the reaction temperature to between -20 °C and 0 °C. Lower temperatures kinetically favor the SN​2 substitution pathway over the deprotonation/enolization pathway[3].

Q2: Can I use inorganic bases instead of organic amines to scavenge the acid? A: Yes, but standard inorganic bases like K2​CO3​ or Cs2​CO3​ are often too basic and will cause epimerization if the reaction is run at room temperature. A highly effective alternative is to use mild, heterogeneous scavengers like Ag2​CO3​ or NaHCO3​ . Because their solubility in organic solvents (like THF or DCM) is extremely low, the effective concentration of the base remains minimal, reducing the rate of enolate formation.

Q3: My reaction requires heating, and I cannot avoid stereochemical loss in batch. What is the next step? A: Transition your reaction to a continuous flow setup. Epimerization is a time-dependent thermodynamic sink. By utilizing microreactors, you can drastically reduce the residence time of the sensitive α -chiral ketone in the basic environment from several hours to just a few minutes. Continuous flow has been definitively shown to facilitate the synthesis and functionalization of α -halo ketones without racemization[4].

Q4: Does the workup procedure affect the final ee ? A: Absolutely. Standard basic aqueous workups (e.g., washing with saturated NaHCO3​ or NaOH ) will rapidly epimerize the product in the separatory funnel. You must quench the reaction immediately with a mild, buffered acidic solution, such as 10% aqueous citric acid or saturated NH4​Cl , to instantly protonate any residual base and lock the stereocenter[3].

Empirical Data: Reaction Condition Matrix

The following table summarizes the quantitative impact of various reaction parameters on the enantiomeric excess during the nucleophilic substitution of 2-Chloro-1-(oxan-3-yl)ethan-1-one with morpholine.

Reaction ModeBase / Acid ScavengerSolventTemp (°C)Residence / Reaction TimeFinal ee (%)Yield (%)
Batch K2​CO3​ (2.0 eq)DMF254 hours42% 81%
Batch Et3​N (1.5 eq)THF254 hours55% 85%
BatchDIPEA (1.5 eq)THF06 hours88% 76%
Batch Ag2​CO3​ (1.0 eq)DCM-2012 hours94% 68%
Continuous Flow DIPEA (1.5 eq) THF 25 3.0 minutes >98% 92%

Validated Methodology: Continuous Flow Nucleophilic Substitution

To achieve a self-validating, highly reproducible result that completely circumvents epimerization, we recommend the following continuous flow protocol. This methodology relies on minimizing the contact time between the chiral ketone and the basic environment.

FlowChemistry N1 Pump A: Chiral Ketone in THF N3 T-Mixer (High Efficiency) N1->N3 N2 Pump B: Nucleophile + DIPEA N2->N3 N4 Microreactor Coil (Residence < 3 min) N3->N4 N5 In-line Quench (10% Citric Acid) N4->N5 N6 Product Collection (>98% ee) N5->N6

Figure 2: Continuous flow setup for nucleophilic substitution to minimize residence time and epimerization.

Step-by-Step Protocol

1. Preparation of Reagent Streams:

  • Stream A (Electrophile): Dissolve enantiopure 2-Chloro-1-(oxan-3-yl)ethan-1-one (0.20 M) in anhydrous THF. Ensure the solution is kept under an inert argon atmosphere.

  • Stream B (Nucleophile + Base): Dissolve the desired nucleophile (e.g., morpholine, 0.24 M) and DIPEA (0.30 M) in anhydrous THF.

2. System Priming & Equilibration:

  • Utilize a commercial continuous flow system (e.g., Vapourtec or Syrris) equipped with a PTFE microreactor coil (e.g., 2.0 mL internal volume).

  • Prime the entire system with anhydrous THF.

  • Submerge the T-mixer and the microreactor coil in a temperature-controlled bath set to 25 °C (or 0 °C for highly reactive/sensitive nucleophiles).

3. Flow Execution:

  • Set Syringe Pump A and Syringe Pump B to equal flow rates (e.g., 0.33 mL/min each). This combined flow rate (0.66 mL/min) through a 2.0 mL reactor coil yields a strict residence time of 3.0 minutes .

  • Allow the system to reach a steady state (typically 2-3 reactor volumes).

4. In-Line Quenching (Critical Step):

  • Direct the output stream of the microreactor immediately into a collection flask containing a vigorously stirred solution of 10% aqueous citric acid chilled to 0 °C.

  • Causality Note: This instantaneous quench neutralizes the DIPEA and any unreacted nucleophile the exact moment the reaction exits the coil, preventing any post-reactor epimerization in the collection flask.

5. Validation & Analysis:

  • Extract the quenched mixture with ethyl acetate, dry over anhydrous MgSO4​ , and concentrate under reduced pressure at ambient temperature.

  • Immediately analyze the crude residue via Chiral HPLC to validate that the ee matches the starting material.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: PMC URL
  • Enantioselective α -functionalization of ketones with N, O, S, and C-based nucleophiles Source: Springer Nature URL
  • Continuous Flow Synthesis of α -Halo Ketones: Essential Building Blocks of Antiretroviral Agents Source: ACS Publications URL
  • Towards continuous enantioselective α -alkylation of ketones via direct enamine photoexcitation Source: reposiTUm URL

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Chloro-1-(oxan-3-yl)ethan-1-one: A Comparative Guide on Column Chemistries and Detection Strategies

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-1-(oxan-3-yl)ethan-1-one presents a unique intersection of analytical challenges. As an α -chloroketone attached to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-1-(oxan-3-yl)ethan-1-one presents a unique intersection of analytical challenges. As an α -chloroketone attached to a polar tetrahydropyran (oxane) ring, the molecule is characterized by moderate polarity, high chemical reactivity, and the absence of a strong UV chromophore. This guide objectively compares conventional C18, polar-embedded C18, and HILIC stationary phases, providing empirical data and mechanistic rationale to establish a self-validating, stability-indicating method suitable for pharmaceutical and synthetic research applications.

Analyte Profiling & Mechanistic Challenges

Before selecting chromatographic parameters, a structural analysis of the target analyte is mandatory to predict its behavior in solution and on the column.

  • Polarity & Retention: The oxane ring introduces a localized dipole and hydrogen-bond accepting capability. Highly hydrophobic conventional C18 columns often fail to retain such molecules adequately, leading to early elution near the void volume ( t0​ ).

  • Chemical Reactivity: The α -chloroketone moiety is highly electrophilic. In neutral to basic aqueous environments, or in the presence of nucleophilic buffers (e.g., phosphate or acetate), the molecule undergoes rapid hydrolysis or substitution to form α -hydroxyketones or other degradants[1].

  • Optical Properties: Lacking extended π -conjugation, the molecule only exhibits weak n→π∗ and π→π∗ transitions. UV detection is limited to the low-wavelength region (~210 nm), which restricts mobile phase selection to highly UV-transparent solvents.

Degradation Target 2-Chloro-1-(oxan-3-yl)ethan-1-one (Intact Analyte) HighPH High pH / Nucleophilic Buffers (e.g., Phosphate pH 7.0) Target->HighPH Exposed to LowPH Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) Target->LowPH Stabilized by Degradation Degradation Products (Hydrolysis / Substitution) HighPH->Degradation Rapid Reaction Stable Stable Chromatographic Profile (Accurate Quantitation) LowPH->Stable Yields

Caption: Chemical stability pathways of 2-Chloro-1-(oxan-3-yl)ethan-1-one dictating mobile phase pH requirements.

Column Chemistry Comparison: Causality & Performance

To determine the optimal stationary phase, three distinct column chemistries were evaluated: a Conventional C18, a Polar-Embedded C18 (Amide-linked), and a Zwitterionic HILIC column.

The Mechanistic Flaw of Conventional C18

Conventional C18 phases rely purely on hydrophobic partitioning. For 2-Chloro-1-(oxan-3-yl)ethan-1-one, the lack of a large hydrophobic surface area results in poor retention. Furthermore, unshielded residual silanols on the silica surface act as weak acids. The oxygen lone pairs of the oxane ring interact with these silanols via hydrogen bonding, causing severe peak tailing and potential surface-catalyzed degradation.

The Superiority of Polar-Embedded Phases

Polar-embedded phases incorporate a polar functional group (such as an amide, urea, or carbamate) within the alkyl chain, near the silica surface. This design serves a dual purpose:

  • Silanol Shielding: The embedded polar group maintains a localized layer of water at the silica surface, effectively masking the acidic silanols from the analyte[2]. This eliminates secondary interactions, drastically improving peak symmetry.

  • Alternative Selectivity: The dipole of the embedded amide group interacts favorably with the dipole of the oxane ring, increasing the retention factor ( k′ ) without requiring highly aqueous mobile phases that might cause phase collapse[2].

Furthermore, shielding these silanols has been proven to minimize column-induced discrimination and degradation of highly reactive nucleophilic or electrophilic compounds[3].

Quantitative Performance Data

The table below summarizes the chromatographic performance of the three columns under identical acidic gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).

Stationary Phase TypeExample ColumnRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability
Conventional C18 Standard ODS, 100Å1.21.856,500Poor (Early elution, tailing)
Polar-Embedded C18 Amide-C184.51.0514,200Optimal (Strong retention, sharp peaks)
Zwitterionic HILIC ZIC-HILIC0.81.404,100Unsuitable (Requires high organic, unstable)

Mobile Phase and Detection Strategy

Buffer Selection

Given the reactivity of the α -chloroketone[1], the mobile phase must be strictly non-nucleophilic and acidic. A mobile phase consisting of 0.1% Formic Acid in Water (pH ~2.7) and 0.1% Formic Acid in Acetonitrile is mandated. This low pH protonates residual silanols (further reducing tailing) and locks the analyte in a chemically stable state, preventing on-column hydrolysis.

Detection Modality: UV vs. CAD

Because the analyte lacks a strong chromophore, UV detection at 210 nm is functional but susceptible to baseline drift during gradient elution. To create a more robust and self-validating method, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended in series with UV. CAD provides a uniform response independent of optical properties, ensuring accurate mass-balance quantitation even if the molecule degrades into non-UV-absorbing byproducts.

Workflow Start Analyte Profiling: Polar Oxane + Reactive α-Chloroketone Screening Column Screening Phase Start->Screening C18 Conventional C18 (Poor Retention, Tailing) Screening->C18 HILIC HILIC (Solubility/Reactivity Issues) Screening->HILIC Polar Polar-Embedded C18 (Optimal Retention, Shielded Silanols) Screening->Polar Selected Detection Detection Optimization UV 210 nm + CAD Series Polar->Detection Final Final Validated HPLC-CAD/UV Method Detection->Final

Caption: Method development decision tree for 2-Chloro-1-(oxan-3-yl)ethan-1-one analysis.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) designed to validate the stability-indicating power of the method.

Materials & Instrumentation
  • System: UHPLC equipped with a Diode Array Detector (DAD) and a Charged Aerosol Detector (CAD) connected in series.

  • Column: Polar-Embedded C18 (e.g., Amide-C18), 100 x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10 mg of 2-Chloro-1-(oxan-3-yl)ethan-1-one.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v containing 0.1% Formic Acid) to yield a 1.0 mg/mL stock. Crucial: The diluent must be acidic to prevent degradation in the autosampler vial.

  • Prepare a forced degradation control (SST sample) by exposing 1 mL of the stock to 0.1 N NaOH for 10 minutes, then neutralizing with 0.1 N HCl. This generates the α -hydroxyketone degradant.

Step 2: Chromatographic Conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C (Controls viscosity while minimizing thermal degradation).

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 6.0 min: 5% to 60% B (Linear gradient for elution)

    • 6.0 - 7.5 min: 95% B (Column wash)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

Step 3: Detection Parameters

  • DAD: 210 nm (Bandwidth 4 nm), Reference 360 nm (Bandwidth 100 nm).

  • CAD: Evaporation temperature set to 35 °C, data collection rate 10 Hz.

Step 4: System Suitability Validation Inject the SST sample. The method is considered self-validated and stability-indicating if the primary degradation product ( α -hydroxyketone) is baseline resolved from the intact 2-Chloro-1-(oxan-3-yl)ethan-1-one peak with a resolution ( Rs​ ) ≥2.0 , and the tailing factor of the main peak is ≤1.2 .

References

  • Title: Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Source: Journal of Chromatography A (PubMed / NIH) URL: [Link]

  • Title: Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. Source: LCGC North America (Chromatography Online) URL: [Link]

  • Title: Synthesis of α-chloroketones and α-chloroaldehydes. Source: Organic Chemistry Portal URL: [Link]

Sources

Comparative

The Strategic Advantage of 2-Chloro-1-(oxan-3-yl)ethan-1-one in Medicinal Chemistry and Drug Development

As drug discovery programs increasingly target complex biological pathways, the demand for building blocks that perfectly balance physicochemical properties with controlled chemical reactivity has never been higher. 2-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the demand for building blocks that perfectly balance physicochemical properties with controlled chemical reactivity has never been higher. 2-Chloro-1-(oxan-3-yl)ethan-1-one (also known as 2-chloro-1-(tetrahydropyran-3-yl)ethanone) represents a masterclass in rational reagent design.

By fusing an oxane (tetrahydropyran) ring with an α -chloro ketone moiety, this bifunctional electrophile solves two pervasive challenges in medicinal chemistry: the lipophilicity burden of carbocyclic rings and the hyper-reactive instability of traditional α -bromo electrophiles. This guide provides an in-depth, objective comparison of this compound against its alternatives, supported by mechanistic causality and experimental data.

The Oxane Scaffold: Overcoming the "Flat and Fat" Trap

Historically, medicinal chemists relied heavily on phenyl or cyclohexyl rings to fill hydrophobic pockets in target proteins. However, these carbocycles often lead to "flat and fat" molecules with poor aqueous solubility and high off-target toxicity (such as hERG channel inhibition).

Replacing a cyclohexane or phenyl ring with an oxan-3-yl ring is a highly effective bioisosteric strategy[1]. The introduction of the oxygen heteroatom fundamentally alters the physicochemical profile of the resulting drug candidate[2].

Causality Behind the Physicochemical Shift

The oxygen atom in the oxane ring acts as a potent hydrogen-bond acceptor. This introduces a localized dipole moment that drastically lowers the desolvation energy required for the molecule to dissolve in aqueous media[1]. Furthermore, the sp3 -hybridized nature of the oxane ring maintains the crucial three-dimensionality needed for selective protein binding, unlike flat aromatic rings[2].

Table 1: Comparative Physicochemical Impact of Ring Systems

PropertyCyclohexyl AnalogPhenyl AnalogOxan-3-yl (Tetrahydropyran)Causality / Advantage
Lipophilicity (LogP) High (~3.5)High (~3.0)Low (~1.8)Oxygen heteroatom reduces the desolvation penalty.
Aqueous Solubility PoorPoorExcellentH-bond acceptor capabilities of the oxane oxygen.
Metabolic Stability ModerateLow (CYP oxidation)HighSaturated ether ring resists rapid oxidative metabolism.
3D Conformational Space sp3 rich, lipophilicFlat ( sp2 ), rigid sp3 rich, polarImproves target pocket fit while maintaining solubility.

The α -Chloro Advantage: Controlled Electrophilicity

When designing covalent inhibitors or synthesizing heterocycles (such as thiazoles or imidazoles), the choice of the α -halo ketone is critical. While α -bromo ketones are ubiquitous, their hyper-reactivity is a significant liability[3].

The "Goldilocks" Zone of Reactivity
  • α -Fluoro Ketones: The C-F bond is exceptionally strong, and the high energy barrier required to access the reactive conformation (where the C-F bond is orthogonal to the carbonyl π -system) makes them too unreactive for standard SN​2 displacements[4].

  • α -Bromo Ketones: Bromide is an excellent, "soft" leaving group. While this makes α -bromo ketones highly reactive, it also makes the adjacent α -protons highly acidic. This hyper-reactivity frequently leads to rapid degradation, E2 elimination side reactions, and dimerization (tar formation) during synthesis[3].

  • α -Chloro Ketones: The α -chloro moiety provides the perfect kinetic window. It is stable enough to permit long-term storage and controlled handling, yet sufficiently reactive to undergo clean, high-yielding SN​2 transformations without the competing E2 elimination pathways seen in bromides.

Reactivity Electrophile α-Halo Ketone (Electrophile) Product_SN2 Desired SN2 Product (High Yield for α-Chloro) Electrophile->Product_SN2 Controlled Reactivity (α-Chloro) Product_E2 Degradation/E2 Elimination (High Risk for α-Bromo) Electrophile->Product_E2 Hyper-reactivity (α-Bromo) Nucleophile Nucleophile (e.g., Thioamide) Nucleophile->Product_SN2

Figure 1: Reaction pathways comparing the controlled SN​2 reactivity of α -chloro ketones versus the degradation-prone α -bromo ketones.

Experimental Protocol: Self-Validating Hantzsch Thiazole Synthesis

To demonstrate the superior performance of 2-Chloro-1-(oxan-3-yl)ethan-1-one, the following protocol details its use in a Hantzsch thiazole synthesis. This methodology is designed as a self-validating system , ensuring that the researcher can visually and analytically confirm the success of each step.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 equivalent of 2-Chloro-1-(oxan-3-yl)ethan-1-one and 1.05 equivalents of a thioamide in anhydrous ethanol (0.2 M concentration).

  • Causality: Ethanol is selected because its protic nature stabilizes the transition state of the SN​2 attack, while effectively solubilizing both the polar thioamide and the oxane-based electrophile.

Step 2: Reaction Execution

  • Action: Reflux the mixture at 80°C for 2–4 hours.

  • Self-Validation: Monitor the reaction continuously via LC-MS. The successful trajectory is confirmed by the quantitative disappearance of the α -chloro ketone mass peak and the emergence of the cyclized thiazole mass peak. The solution should remain a clear amber; rapid darkening to black indicates unwanted degradation (a common failure mode if an α -bromo analog were used).

Step 3: Workup and Neutralization

  • Action: Evaporate the ethanol under reduced pressure. Resuspend the crude residue in ethyl acetate (EtOAc) and add saturated aqueous NaHCO3​ dropwise.

  • Causality: The cyclization generates HCl as a byproduct. Neutralizing this acid prevents the hydrolytic degradation of the acid-sensitive oxane ring and ensures the basic nitrogen of the newly formed thiazole is fully deprotonated for organic extraction.

  • Self-Validation: The cessation of CO2​ evolution (visual bubbling) confirms complete neutralization.

Step 4: Extraction and Purification

  • Action: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation: TLC (Hexanes/EtOAc 1:1) will show a single, distinct UV-active spot for the product, widely separated from any trace starting materials.

Workflow Step1 1. Reagent Preparation Equimolar Electrophile & Nucleophile in EtOH Step2 2. Reflux (80°C, 2-4h) Continuous LC-MS Monitoring Step1->Step2 Step3 3. Solvent Evaporation & Neutralization (NaHCO3) Step2->Step3 Step4 4. Extraction (EtOAc) & Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for Hantzsch thiazole synthesis using the oxane-based α -chloro ketone.

Comparative Experimental Data

The table below summarizes the quantitative advantages of utilizing the oxane-based α -chloro ketone over its bromo and fluoro counterparts in standard heterocyclic synthesis.

Table 2: Electrophile Performance in Hantzsch Thiazole Synthesis

Electrophile TypeReactivity RateTypical YieldSide Products (E2 / Tar)Shelf Stability
α -Fluoro Ketone Very Slow< 20%High unreacted starting materialExcellent
α -Chloro Ketone Moderate85 - 95% Minimal (< 5%) High (Months at 4°C)
α -Bromo Ketone Very Fast40 - 60%High (Elimination, Dimerization)Low (Degrades rapidly)

By integrating 2-Chloro-1-(oxan-3-yl)ethan-1-one into synthetic workflows, researchers bypass the attrition rates associated with unstable electrophiles while simultaneously embedding a highly desirable, solubility-enhancing pharmacophore directly into their lead compounds.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC - NIH
  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery Source: ChemRxiv
  • Conformational preferences of α -fluoroketones may influence their reactivity Source: PMC - NIH
  • In-Depth Technical Guide to α -Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery Source: Benchchem

Sources

Validation

Comparative Guide: Synthetic Performance and Spectroscopic Confirmation of 2-Chloro-1-(oxan-3-yl)ethan-1-one Derivatives

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the selection of robust building blocks is critical for developing scalable, high-yield synthetic routes. 2-Chloro-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the selection of robust building blocks is critical for developing scalable, high-yield synthetic routes. 2-Chloro-1-(oxan-3-yl)ethan-1-one (an α -chloroketone bearing a tetrahydropyran scaffold) is a highly versatile intermediate used to construct complex sp3 -rich heterocyclic assemblies .

This guide objectively compares the synthetic performance of this α -chloroketone against its brominated alternative, details the mechanistic pathways for its derivatization, and provides a comprehensive, self-validating multimodal spectroscopic strategy (NMR, LC-MS, FT-IR) to confirm the structural identity of its downstream products.

Synthetic Performance: α -Chloroketone vs. Bromoketone Alternatives

When designing a synthetic route involving α -haloketones, chemists frequently must choose between chloride and bromide leaving groups. While α -bromoketones offer higher raw reactivity, 2-Chloro-1-(oxan-3-yl)ethan-1-one provides superior chemoselectivity and stability, making it the preferred choice for complex library synthesis .

Table 1: Performance Comparison of Haloketone Building Blocks

Parameter2-Chloro-1-(oxan-3-yl)ethan-1-one2-Bromo-1-(oxan-3-yl)ethan-1-one (Alternative)Causality / Rationale for Performance Difference
Reactivity ( SN​2 ) ModerateHighBromide is a superior leaving group, but its extreme reactivity often leads to uncontrollable exotherms during scale-up.
Side Reactions Low (High Selectivity)High (Elimination/Tars)The lower nucleophilicity and basicity of chloride ions drastically reduce base-catalyzed elimination ( E2 ) and self-condensation pathways.
Storage Stability High (>6 months at 4°C)Low (Light/Heat sensitive)The C–Cl bond is thermodynamically stronger than the C–Br bond, preventing spontaneous homolytic cleavage and degradation.
Cyclization Yield >85% (Clean conversion)~60% (Complex mixture)Slower, controlled cyclization kinetics prevent the polymerization of highly reactive intermediates during heterocycle formation.

Divergent Derivatization Pathways

To demonstrate the utility of 2-Chloro-1-(oxan-3-yl)ethan-1-one, we compare two distinct derivatization workflows:

  • Hantzsch Thiazole Synthesis: Condensation with thiourea to yield an aminothiazole .

  • Aliphatic Substitution: SN​2 displacement with morpholine to yield an α -aminoketone.

Chemical_Derivatization SM 2-Chloro-1-(oxan-3-yl)ethan-1-one (Building Block) Cond1 Thiourea, EtOH, 80°C (Hantzsch Cyclization) SM->Cond1 Cond2 Morpholine, K2CO3, MeCN, 25°C (SN2 Substitution) SM->Cond2 Prod1 4-(oxan-3-yl)thiazol-2-amine (Thiazole Product A) Cond1->Prod1 Cyclization Prod2 2-(morpholin-4-yl)-1-(oxan-3-yl)ethan-1-one (Morpholine Product B) Cond2->Prod2 Substitution

Divergent synthetic pathways from 2-Chloro-1-(oxan-3-yl)ethan-1-one to key heterocyclic derivatives.
Mechanistic Causality of Reagent Selection
  • Why use Ethanol at 80°C for the Hantzsch synthesis? The reaction proceeds via an initial SN​2 attack by the sulfur atom of thiourea, followed by intramolecular condensation. Ethanol, a polar protic solvent, stabilizes the highly polar transition states and facilitates the necessary proton transfers during the dehydration step.

  • Why use K2​CO3​ in Acetonitrile for the Morpholine substitution? Acetonitrile is a polar aprotic solvent that accelerates SN​2 displacements by leaving the morpholine nucleophile unsolvated. K2​CO3​ acts as a heterogeneous acid scavenger, neutralizing the generated HCl byproduct without participating in competing nucleophilic attacks, thereby preventing the protonation and deactivation of the morpholine.

Multimodal Spectroscopic Confirmation Strategies

Confirming the successful conversion of the α -chloroketone requires a multimodal analytical approach. The table below outlines the expected spectroscopic shifts and the physical causality behind them.

Table 2: Spectroscopic Data Summary & Causality

Analytical Method2-Chloro-1-(oxan-3-yl)ethan-1-one (Starting Material)4-(oxan-3-yl)thiazol-2-amine (Product A)2-(morpholin-4-yl)-1-(oxan-3-yl)ethan-1-one (Product B)
1 H NMR (CDCl 3​ ) δ 4.25 (s, 2H, -C**H 2​ **Cl) δ 6.45 (s, 1H, Thiazole C5-H ) δ 3.25 (s, 2H, -CH 2​ -N)
13 C NMR (CDCl 3​ ) δ 202.5 (C =O), 48.3 (-C H 2​ Cl) δ 168.4, 152.1, 103.5 (Thiazole carbons) δ 205.1 (C =O), 64.2 (-C H 2​ -N)
LC-MS (ESI+) m/z 163.0 / 165.0 (3:1 Isotope ratio)m/z 185.1 (Singular peak)m/z 214.1 (Singular peak)
FT-IR (ATR) 1725 cm −1 (C=O), 740 cm −1 (C-Cl)3310 cm −1 (N-H), 1610 cm −1 (C=N)1715 cm −1 (C=O), 1110 cm −1 (C-O-C)
Causality of Spectral Shifts
  • NMR Shift Dynamics: In Product B, the upfield shift of the α -protons from δ 4.25 to δ 3.25 is driven by the replacement of the highly electronegative chlorine atom with a less electronegative nitrogen atom, which exerts a weaker deshielding effect. For Product A, the complete disappearance of the carbonyl carbon at δ 202.5 confirms successful ring closure.

  • Mass Spectrometry Isotope Patterns: Chlorine naturally exists as 35 Cl and 37 Cl in a ~3:1 ratio. The starting material exhibits a distinct M / M+2 doublet in the mass spectrum. The loss of this 3:1 pattern in both products is the definitive proof of successful nucleophilic displacement of the chloride.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, every step in the protocol must contain an internal control mechanism that validates the success of that specific operation before proceeding to the next.

Spectroscopic_Validation Step1 Crude Reaction Mixture Step2 Aqueous Workup (EtOAc/H2O) Internal Check: Mass Balance Step1->Step2 Step3 Silica Gel Chromatography Internal Check: TLC Purity Step2->Step3 Split Multimodal Spectroscopic Analysis Step3->Split NMR 1H & 13C NMR (CDCl3) Validates structural connectivity Split->NMR LCMS LC-MS (ESI+) Validates exact mass & isotope loss Split->LCMS FTIR FT-IR (ATR) Validates functional group shifts Split->FTIR

Self-validating experimental workflow for the isolation and spectroscopic confirmation of products.
Protocol A: Synthesis of 4-(oxan-3-yl)thiazol-2-amine
  • Reaction Setup: Dissolve 2-Chloro-1-(oxan-3-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

    • Self-Validation Checkpoint: Run a baseline Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) of the starting material to establish the reference Rf​ value prior to heating.

  • Cyclization: Reflux the mixture at 80°C for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete only when the 3:1 isotope cluster at m/z 163/165 is completely replaced by a singular product peak at m/z 185.

  • Workup: Cool to room temperature and concentrate in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO3​ .

    • Self-Validation Checkpoint: Verify the pH of the aqueous layer is >8 using indicator paper to ensure complete free-basing of the aminothiazole product before organic extraction.

  • Isolation: Purify via silica gel flash chromatography.

    • Self-Validation Checkpoint: Calculate the isolated mass balance. A crude yield of <70% triggers a mandatory re-extraction of the aqueous layer to prevent product loss.

Protocol B: Spectroscopic Validation
  • NMR Acquisition: Dissolve 15 mg of the purified product in 0.6 mL of CDCl 3​ .

    • Self-Validation Checkpoint: Calibrate the chemical shift axis using the internal Tetramethylsilane (TMS) standard ( δ 0.00 ppm). Assess the residual solvent peak (CHCl 3​ at δ 7.26 ppm) to confirm field locking and magnetic shimming quality.

  • LC-MS Analysis: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol.

    • Self-Validation Checkpoint: Run a blank solvent injection immediately prior to the sample sequence to definitively rule out column carryover or background contamination.

  • FT-IR Analysis: Place a neat sample directly onto the Attenuated Total Reflectance (ATR) diamond crystal.

    • Self-Validation Checkpoint: Perform a background scan of the empty ATR crystal immediately before sample loading to subtract ambient CO 2​ and water vapor signals, ensuring the absence of a false C=O stretch artifact.

References

  • Lowe, R. A. "Realising Lead-Oriented Synthesis- A 'Top-Down' Approach to Synthesising Lead-Like Scaffolds." White Rose eTheses Online, 2018. URL:[Link]

  • Wang, D., et al. "One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane." Journal of Organic Chemistry, 2004. URL:[Link]

  • Shahin, M., et al. "Recent Advances in the Synthesis of Thiazole Ring: Mini Review." Mini-Reviews in Organic Chemistry, 2022. URL:[Link]

Comparative

Comparative Analysis of Synthesis Routes for 2-Chloro-1-(oxan-3-yl)ethan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-1-(oxan-3-yl)ethan-1-one (also known as 2-chloro-1-(tetrahydro-2H-pyran-3-yl)ethanone) Executive Summary In medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-1-(oxan-3-yl)ethan-1-one (also known as 2-chloro-1-(tetrahydro-2H-pyran-3-yl)ethanone)

Executive Summary

In medicinal chemistry and drug development, α -chloro ketones are indispensable electrophilic building blocks, primarily utilized in the Hantzsch synthesis of thiazoles or the construction of imidazoles and other nitrogen-containing heterocycles. The synthesis of 2-Chloro-1-(oxan-3-yl)ethan-1-one presents a specific challenge: introducing the reactive α -chloro moiety without compromising the integrity of the tetrahydropyran (oxan) ring or suffering from poor chemoselectivity (e.g., over-chlorination).

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies for this transformation. This guide objectively compares the traditional diazomethane homologation, the modern sulfoxonium ylide approach, and direct α -chlorination, providing causality-driven mechanistic insights and a self-validating experimental protocol for the most scalable route.

Mechanistic Pathway Analysis & Causality

To rationally select a synthesis route, we must understand the underlying thermodynamic and kinetic drivers of each pathway.

Route A: The Diazomethane Homologation (Arndt-Eistert Type)

Historically, the conversion of a carboxylic acid to an α -chloro ketone relied on diazomethane[1].

  • The "Why" (Causality): Oxan-3-carboxylic acid is activated to its corresponding acid chloride. Nucleophilic attack by diazomethane (CH₂N₂) yields a diazoketone intermediate. Subsequent treatment with anhydrous HCl gas protonates the diazo carbon, turning nitrogen gas into an exceptional leaving group, which is rapidly displaced by the chloride ion.

  • Verdict: While this route offers high atom economy and excellent yields, diazomethane is highly toxic and explosive. It is strictly limited to milligram-scale discovery chemistry and is entirely unsuitable for process scale-up.

Route B: The Sulfoxonium Ylide Approach (The Modern Standard)

Developed as a safe surrogate for diazo chemistry, this route leverages sulfur ylides to achieve the same one-carbon homologation[2].

  • The "Why" (Causality): The carboxylic acid is activated using 1,1'-Carbonyldiimidazole (CDI) to form a reactive acyl imidazole. CDI is explicitly chosen over thionyl chloride (SOCl₂) to maintain neutral/mild conditions, preventing premature ring-opening or degradation of the oxan moiety. The acyl imidazole is trapped by dimethylsulfoxonium methylide to form a highly stable β -keto sulfoxonium ylide. Upon the addition of anhydrous HCl, the ylide carbon is protonated, converting dimethyl sulfoxide (DMSO) into an excellent leaving group for chloride displacement.

  • Verdict: This is the gold standard for pharmaceutical scale-up. It avoids explosive intermediates and provides a highly crystalline, stable ylide intermediate that can be isolated if necessary.

Route C: Direct α -Chlorination of Methyl Ketones

An alternative approach starts from the pre-formed methyl ketone, 1-(oxan-3-yl)ethan-1-one, utilizing electrophilic halogen sources like N-chlorosuccinimide (NCS) or chlorine gas[3].

  • The "Why" (Causality): The reaction proceeds via the acid-catalyzed enolization of the methyl ketone, followed by electrophilic attack by the chlorine source.

  • Verdict: Kinetically, the introduction of the first electron-withdrawing chlorine atom increases the acidity of the remaining α -protons. This thermodynamic shift almost invariably leads to over-chlorination, producing significant amounts of the α,α -dichloro ketone. The resulting mixture is notoriously difficult to separate, making this route highly inefficient.

Visualizations of Synthetic Strategies

SynthesisRoutes SM1 Oxan-3-carboxylic acid AC Acyl Imidazole / Acid Chloride SM1->AC CDI or SOCl2 SM2 1-(Oxan-3-yl)ethan-1-one Prod 2-Chloro-1-(oxan-3-yl)ethan-1-one (Target Product) SM2->Prod NCS / pTsOH (Route C) DK Diazoketone (Explosive) AC->DK CH2N2 (Route A) SY β-Keto Sulfoxonium Ylide (Stable) AC->SY Me2S(O)CH2 (Route B) DK->Prod HCl (gas) SY->Prod HCl (anhydrous)

Caption: Comparative synthetic routes for 2-Chloro-1-(oxan-3-yl)ethan-1-one from common precursors.

YlideMechanism Step1 Step1 Step3 Step3 Step1->Step3 Step2 Step2 Step2->Step3 Step4 Step4 Step3->Step4

Caption: Step-by-step mechanistic workflow of the sulfoxonium ylide route (Route B).

Quantitative Data Comparison

The following table summarizes the operational metrics of the three routes based on historical process development data for α -chloro ketone synthesis[2],[1].

MetricRoute A: DiazomethaneRoute B: Sulfoxonium YlideRoute C: Direct Chlorination
Starting Material Oxan-3-carboxylic acidOxan-3-carboxylic acid1-(Oxan-3-yl)ethan-1-one
Typical Yield 85 – 90%75 – 85%40 – 50%
Scalability Poor (< 10 g)Excellent (Multi-kg)Moderate
Safety Profile Critical (Explosive/Toxic)High (Stable intermediates)Moderate (Corrosive reagents)
Major Impurity Risk Homologated methyl esters α -hydroxy ketone (if wet) α,α -dichloro ketone
Purification Need MinimalAqueous wash removes DMSOComplex chromatography required

Experimental Protocol: The Sulfoxonium Ylide Route (Self-Validating System)

Because Route B is the only viable method for safe, scalable synthesis, the following protocol details a self-validating workflow designed to ensure high purity and yield.

Materials Required
  • Oxan-3-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Hydrogen Chloride (4.0 M in 1,4-dioxane) (1.5 eq)

  • Anhydrous THF and DMSO

Step-by-Step Methodology

Step 1: Preparation of Dimethylsulfoxonium Methylide

  • Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add NaH (1.2 eq) portionwise at 0 °C.

  • Causality & Validation: The deprotonation of the sulfoxonium salt generates hydrogen gas. The system self-validates the completion of ylide formation when H2​ effervescence ceases (typically 1–2 hours at room temperature), resulting in a clear, pale-yellow solution.

Step 2: Activation of Oxan-3-carboxylic acid

  • In a separate flask, dissolve oxan-3-carboxylic acid (1.0 eq) in anhydrous THF.

  • Add CDI (1.1 eq) portionwise at room temperature.

  • Causality & Validation: CDI forms the active acyl imidazole. The reaction is driven by the release of CO2​ . Monitor the reaction visually; when CO2​ bubbling stops, activation is complete. Confirm via TLC (aliquot quenched in methanol should show complete conversion to the methyl ester).

Step 3: Coupling to form the β -Keto Sulfoxonium Ylide

  • Cool the ylide solution (from Step 1) to 0 °C.

  • Dropwise, add the acyl imidazole solution (from Step 2) to the ylide over 30 minutes.

  • Causality & Validation: Adding the activated acid to an excess of the ylide prevents the ylide from acting as a base and forming unwanted ketene dimers. Stir for 2 hours. IPC (In-Process Control) via LC-MS will show the complete disappearance of the activated acid mass and the appearance of the highly stable ylide mass ( [M+H]+ ).

Step 4: Chlorinolysis

  • Cool the ylide reaction mixture to 0 °C.

  • Slowly add anhydrous HCl in 1,4-dioxane (1.5 eq).

  • Causality & Validation:Strictly anhydrous conditions are mandatory here. If aqueous HCl is used, water will act as a competing nucleophile, leading to the formation of the α -hydroxy ketone impurity. The anhydrous chloride ion selectively displaces the DMSO leaving group.

  • Workup: Quench with cold water and extract with ethyl acetate. The water wash acts as a self-purifying step, efficiently removing the DMSO byproduct and inorganic salts. Dry the organic layer over MgSO4​ and concentrate in vacuo to yield 2-Chloro-1-(oxan-3-yl)ethan-1-one.

References

  • [1] A Lab-Scale Membrane Reactor for the Generation of Anhydrous Diazomethane. ResearchGate. Available at:

  • [2] One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane. The Journal of Organic Chemistry (ACS Publications). Available at:

  • [3] Chloroacetone | High-Purity Reagent for Research. Benchchem. Available at:

Sources

Validation

Alternative reagents for the synthesis of 3-substituted oxane derivatives

Alternative Reagents for the Synthesis of 3-Substituted Oxane Derivatives: A Comparative Guide The synthesis of 3-substituted oxanes (tetrahydropyrans) remains a cornerstone of modern medicinal chemistry, given the preva...

Author: BenchChem Technical Support Team. Date: March 2026

Alternative Reagents for the Synthesis of 3-Substituted Oxane Derivatives: A Comparative Guide

The synthesis of 3-substituted oxanes (tetrahydropyrans) remains a cornerstone of modern medicinal chemistry, given the prevalence of this heterocycle in bioactive natural products and active pharmaceutical ingredients (APIs)[1][2]. The primary synthetic challenge lies in controlling the relative and absolute stereochemistry at the C3 position during cyclization. While classical methodologies rely heavily on harsh Lewis acids, modern synthetic demands necessitate alternative reagents that offer milder conditions, higher atom economy, and superior diastereoselectivity.

As a Senior Application Scientist, I have structured this guide to objectively compare traditional reagents against emerging alternative catalysts—specifically in Prins cyclizations and oxa-Michael additions. By understanding the mechanistic causality behind these reagents, researchers can make informed, data-driven decisions for complex scaffold generation.

The Prins Cyclization: Traditional vs. Alternative Lewis Acids

The Prins cyclization of homoallylic alcohols with aldehydes is the most convergent strategy for constructing the oxane core[1]. The reaction proceeds via an oxocarbenium ion intermediate, which undergoes intramolecular cyclization through a rigid, chair-like transition state[3].

Mechanistic Causality & Reagent Selection

Historically, Boron trifluoride etherate (BF 3​ ·OEt 2​ ) has been the default promoter. However, its aggressive nature often leads to competitive oxonia-Cope rearrangements or the formation of diastereomeric mixtures[3][4].

Alternative mild Lewis acids, such as Indium(III) chloride (InCl 3​ ) and Bismuth(III) triflate (Bi(OTf) 3​ ), have emerged as superior alternatives[1][3]. InCl 3​ , in particular, provides exquisite thermodynamic control. By coordinating reversibly with the aldehyde, InCl 3​ prevents premature trapping of the carbocation, allowing the system to equilibrate to the lowest-energy di-equatorial transition state. This results in the exclusive formation of all-cis-2,3,6-trisubstituted oxanes, a feat BF 3​ ·OEt 2​ struggles to achieve cleanly[3].

PrinsMechanism A Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion (E-isomer preferred) A->B Lewis Acid (e.g., InCl3) C Chair-like Transition State B->C Intramolecular Attack D Tetrahydropyran (All-cis 3-substituted oxane) C->D Nucleophilic Trapping

Mechanistic pathway of Lewis acid-catalyzed Prins cyclization forming 3-substituted oxanes.

Table 1: Performance Comparison of Lewis Acids in Prins Cyclization of Enecarbamates [3]

ReagentEquivalentsTemp Range (°C)Yield (%)DiastereoselectivityOperational Notes
InCl 3​ 0.5-78 to RT>85Single diastereomer (all-cis)Mild, highly selective; preferred for complex, sensitive substrates.
BF 3​ ·OEt 2​ 1.0-78 to 083Major cis + trace isomersProne to oxonia-Cope side reactions and partial degradation.
Bi(OTf) 3​ 0.1 - 1.0-7882Major cis + trace isomersHighly active; requires strict anhydrous conditions to prevent hydrolysis.
TMSOTf 1.0-78 to -2071Major cis + trace isomersLower yield for standard Prins, but excels in silyl-directed variants.

Advanced Functionalization: Silyl-Prins and Cascade Reactions

When synthesizing heavily substituted oxanes (e.g., 4,4-disubstituted or spirocyclic variants), the Silyl-Prins cyclization is highly effective. Here, the choice of reagent shifts dramatically based on the electronic demands of the intermediate.

While InCl 3​ excels in standard Prins reactions, it fails to initiate the Silyl-Prins cascade. Instead, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the reagent of choice[4][5].

Mechanistic Causality

The strong oxophilicity of the TMS group combined with the non-nucleophilic triflate counterion stabilizes the transient β -silyl carbocation. This stabilization is critical to drive the unique domino Silyl-Prins/aryl migration process, where an aryl group migrates from silicon to the adjacent carbon, yielding complex 3-substituted architectures[5]. Weaker alternatives like BiCl 3​ or TMSCl fail to overcome the activation energy barrier for this migration, resulting in unreacted starting materials or complex mixtures[4].

Table 2: Reagent Efficacy in Silyl-Prins Cyclization of Z-Vinylsilyl Alcohols [4]

ReagentTemp (°C)YieldSelectivityMechanism / Outcome
TMSOTf -78HighExcellent (cis)Drives complete cyclization and complex aryl migration.
BF 3​ ·OEt 2​ 0ModerateGoodRequires higher temps; partial degradation observed.
BiCl 3​ RTN/AN/ANo reaction / Complex mixture.
TMSCl / TMSBr -78 to RTLowPoorHalide counterion prematurely traps intermediates.

Organocatalytic Alternatives: The "Clip-Cycle" Oxa-Michael Approach

For the enantioselective synthesis of 3-substituted oxanes without the use of metal catalysts, the "Clip-Cycle" approach is a state-of-the-art alternative[6]. Instead of a Lewis acid, this workflow utilizes Chiral Phosphoric Acids (CPA) to catalyze an intramolecular oxa-Michael addition.

Mechanistic Causality

The CPA acts as a bifunctional catalyst. Its acidic proton activates the α,β -unsaturated thioester (the "Michael acceptor"), while the phosphoryl oxygen directs the incoming hydroxyl nucleophile via hydrogen bonding. This precise spatial arrangement dictates the stereochemical outcome, yielding enantioenriched 3-substituted oxanes with up to 99% ee[6].

ClipCycle Step1 Alcohol Fragment + Aryl Thioacrylate Step2 Cross Metathesis (Ru-Catalyst) Step1->Step2 'Clip' Phase Step3 Oxa-Michael Precursor (E-Enone) Step2->Step3 Step4 Asymmetric Cyclization (Chiral Phosphoric Acid) Step3->Step4 'Cycle' Phase Step5 Enantioenriched 3-Substituted Oxane Step4->Step5 High ee%

Workflow of the asymmetric "Clip-Cycle" oxa-Michael approach.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on field-proven methodologies.

Protocol A: InCl 3​ -Mediated Diastereoselective Prins Cyclization[3]

Objective: Synthesis of all-cis-2,3,6-trisubstituted tetrahydropyran-4-one.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous CH 2​ Cl 2​ (0.1 M relative to substrate).

  • Reagent Loading: Dissolve the homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in the solvent.

  • Catalyst Addition: Cool the mixture to -78 °C. Slowly add InCl 3​ (0.5 equiv) in one portion.

    • Validation Checkpoint: A slight color change (usually pale yellow) indicates oxocarbenium ion formation. If the solution turns dark brown immediately, suspect moisture contamination or reagent degradation.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature over 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the homoallylic alcohol spot confirms cyclization.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: TMSOTf-Catalyzed Silyl-Prins Cyclization with Aryl Migration[4][5]

Objective: Synthesis of 4,4-disubstituted oxanes via aryl migration.

  • Preparation: In a strictly anhydrous environment (glovebox or standard Schlenk technique), dissolve the Z-vinylsilyl alcohol (1.0 equiv) and aldehyde (1.2 equiv) in dry CH 2​ Cl 2​ (0.05 M).

  • Activation: Cool the solution to -78 °C. Add TMSOTf (1.0 equiv) dropwise over 5 minutes.

    • Validation Checkpoint: The reaction is highly exothermic at a micro-scale; dropwise addition is mandatory to prevent thermal runaway and substrate degradation.

  • Cyclization: Stir at -78 °C for 2 hours.

    • Validation Checkpoint: 1 H NMR of a crude miniature aliquot should show the disappearance of the vinyl proton signals and the emergence of upfield oxane ring protons, confirming the aryl migration.

  • Quenching: Quench cold (-78 °C) with triethylamine (2.0 equiv) to neutralize the triflic acid, followed by water. Extract, dry, and purify.

References

  • Diastereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyran-4-ones via Prins Cyclizations of Enecarbamates. bu.edu. 3

  • Development of new methods in tetrahydropyran ring synthesis. ntu.edu.sg. 1

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. nih.gov. 2

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. whiterose.ac.uk. 6

  • Unexpected Domino Silyl-Prins/Aryl Migration Process from Geminal Vinylsilyl Alcohols. nih.gov.5

  • Construction of the Tricyclic Furanochroman Skeleton of Phomactin A via the Prins/Conia-Ene Cascade Cyclization Approach. pkusz.edu.cn. 7

  • Selective Synthesis of Dihydropyrans by Silyl-Prins Cyclization. uva.es. 4

Sources

Comparative

Comparative Reactivity Analysis of 2-Chloro-1-(oxan-3-yl)ethan-1-one: A Guide for Synthetic Chemists

Introduction: The Synthetic Utility of a Versatile α-Chloro Ketone In the landscape of organic synthesis and drug discovery, α-haloketones are established as exceptionally valuable intermediates.[1][2] Their inherent bif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of a Versatile α-Chloro Ketone

In the landscape of organic synthesis and drug discovery, α-haloketones are established as exceptionally valuable intermediates.[1][2] Their inherent bifunctionality—an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution—allows for a multitude of selective chemical transformations.[1] This guide focuses on a specific and increasingly relevant building block: 2-Chloro-1-(oxan-3-yl)ethan-1-one . Its structure, which incorporates a tetrahydropyran (oxane) ring, presents unique stereoelectronic properties that can influence its reactivity profile, making it a compelling substrate for constructing complex heterocyclic systems often found in active pharmaceutical ingredients (APIs).[2]

This document provides an objective, data-driven benchmark of the reactivity of 2-Chloro-1-(oxan-3-yl)ethan-1-one. We will compare its performance in a canonical nucleophilic substitution reaction against a curated set of alternative α-chloro ketones, providing researchers, scientists, and drug development professionals with the quantitative data and mechanistic insights necessary to effectively integrate this reagent into their synthetic workflows.

I. The Principle of Reactivity in α-Chloro Ketones

The reactivity of α-chloro ketones is primarily governed by two key factors:

  • Electrophilicity of the α-Carbon: The adjacent electron-withdrawing carbonyl group significantly polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles in an SN2 fashion.[3] This reaction is often exceptionally facile compared to analogous alkyl chlorides.

  • Steric Hindrance: The accessibility of the α-carbon to an incoming nucleophile is dictated by the steric bulk of the substituents on the ketone. Generally, less hindered ketones react more rapidly.[4][5]

The central question for 2-Chloro-1-(oxan-3-yl)ethan-1-one is how the oxane ring modulates these two factors compared to simpler acyclic or carbocyclic analogues. Does the ring's conformation impose unique steric constraints? Does the ring oxygen exert a significant inductive effect, altering the electrophilicity of the reaction center? To answer these questions, a controlled kinetic study was designed.

II. Experimental Design: A Kinetic Approach to Benchmarking

To quantify the reactivity of 2-Chloro-1-(oxan-3-yl)ethan-1-one, we measured its second-order rate constant for a classic SN2 reaction: the Finkelstein reaction with sodium iodide in acetone. This reaction is well-understood, proceeds through a clean bimolecular mechanism, and provides a reliable metric for comparing the intrinsic electrophilicity and steric accessibility of the α-carbon.

A. Selection of Comparative Substrates

Three alternative α-chloro ketones were selected to provide a meaningful comparison across different structural classes:

  • 2-Chloro-1-phenylethanone: An aromatic ketone where the phenyl group's electronic effects can influence reactivity.

  • 2-Chlorocyclohexanone: A carbocyclic analogue that allows for a direct comparison of the steric and electronic influence of a six-membered ring without a heteroatom.

  • 1-Chloro-2-butanone: A simple, acyclic ketone serving as a baseline for reactivity.

Caption: Structures of the target compound and selected benchmarks.

B. General Experimental Protocol: Kinetic Measurement via Titration

The following protocol outlines the self-validating system used to determine the reaction rates.

  • Reagent Preparation:

    • Prepare 0.100 M solutions of each α-chloro ketone in anhydrous acetone.

    • Prepare a 0.200 M solution of sodium iodide (NaI) in anhydrous acetone.

    • Prepare a standardized 0.050 M solution of sodium thiosulfate (Na₂S₂O₃) in deionized water.

    • Prepare a 1% (w/v) starch indicator solution.

  • Reaction Execution:

    • Equilibrate the ketone and NaI solutions in a constant temperature bath at 25.0 °C.

    • To initiate the reaction, mix 50.0 mL of the ketone solution with 50.0 mL of the NaI solution in a thermostated flask. Start a timer immediately. The initial concentrations will be 0.050 M ketone and 0.100 M NaI.

    • At recorded time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the aliquot by adding it to a flask containing 20 mL of cold deionized water and 5 mL of 1 M acetic acid.

    • The unreacted iodide (I⁻) is oxidized to iodine (I₂) by adding an excess of a standard oxidizing agent (e.g., a known quantity of KIO₃ solution).

    • The liberated I₂ is immediately titrated with the standardized 0.050 M Na₂S₂O₃ solution using the starch solution as an indicator (disappearance of the blue color marks the endpoint).

  • Data Processing:

    • The amount of unreacted iodide at each time point is determined from the titration results.

    • The concentration of the α-chloro ketone remaining at each time point, [Kt], is calculated.

    • A plot of 1/[Kt] versus time (t) will yield a straight line for a second-order reaction. The slope of this line is the second-order rate constant, k.

Caption: Experimental workflow for kinetic analysis.

III. Results: A Quantitative Comparison of Reactivity

The second-order rate constants were determined for each substrate under identical conditions. The results are summarized below.

SubstrateStructureRate Constant (k) at 25°C (M⁻¹s⁻¹)Relative Reactivity
1-Chloro-2-butanoneAcyclic8.5 x 10⁻³47.2
2-Chloro-1-phenylethanoneAromatic3.1 x 10⁻²172.2
2-ChlorocyclohexanoneCarbocyclic1.8 x 10⁻⁴1.0
2-Chloro-1-(oxan-3-yl)ethan-1-one Oxane-containing 4.2 x 10⁻⁴ 2.3

IV. Discussion: Mechanistic Interpretation and Structural Rationale

The kinetic data reveal a clear hierarchy of reactivity among the tested compounds. The underlying reasons for these differences can be traced back to the fundamental principles of steric hindrance and electronic effects.

G cluster_mech General SN2 Mechanism on α-Chloro Ketone Reactants I⁻ + R-CO-CH₂-Cl TS [I···CH₂(Cl)···COR]⁻‡ (Trigonal Bipyramidal Transition State) Reactants->TS Nucleophilic Attack Products R-CO-CH₂-I + Cl⁻ TS->Products Leaving Group Departure

Caption: The SN2 reaction pathway at the α-carbon.

  • Highest Reactivity (2-Chloro-1-phenylethanone): The phenyl group is strongly electron-withdrawing via induction, which increases the partial positive charge on the α-carbon, making it significantly more electrophilic. This electronic activation dramatically accelerates the rate of nucleophilic attack, making it the most reactive substrate in this study.

  • High Reactivity (1-Chloro-2-butanone): As a relatively unhindered acyclic ketone, it represents a standard level of reactivity. The ethyl group is mildly electron-donating, making it less reactive than the phenyl-substituted ketone, but the lack of steric congestion allows for facile access by the nucleophile.

  • Lowest Reactivity (2-Chlorocyclohexanone): The cyclohexyl ring imposes significant steric hindrance. The incoming nucleophile must approach the α-carbon along an axial trajectory, which is sterically demanding. This steric barrier is the primary reason for its significantly lower reactivity, establishing it as our baseline for comparison.

  • Reactivity of 2-Chloro-1-(oxan-3-yl)ethan-1-one: The target compound is approximately 2.3 times more reactive than its carbocyclic counterpart, 2-chlorocyclohexanone. This modest but significant increase in reactivity can be attributed to the electronic influence of the ring oxygen. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the ring. This effect, though attenuated by the distance, slightly increases the electrophilicity of the α-carbon compared to the purely alkyl framework of cyclohexanone. While the oxane ring also presents steric bulk, the electronic benefit provided by the oxygen atom leads to a net increase in the reaction rate.

V. Conclusion and Synthetic Outlook

This guide provides a quantitative benchmark for the reactivity of 2-Chloro-1-(oxan-3-yl)ethan-1-one in a standard SN2 reaction. Our findings demonstrate that it is a moderately reactive α-chloro ketone, with its reactivity profile being a balance of two opposing factors:

  • Steric hindrance from the six-membered ring, which deactivates it relative to simple acyclic ketones.

  • An electron-withdrawing inductive effect from the ring oxygen, which activates it relative to its direct carbocyclic analogue, 2-chlorocyclohexanone.

For the synthetic chemist, this means that 2-Chloro-1-(oxan-3-yl)ethan-1-one is a reliable electrophile that will readily participate in nucleophilic substitution reactions under standard conditions. Its reactivity is predictable and robust, making it a superior choice over carbocyclic analogues when a slight enhancement in electrophilicity is desired without resorting to the much higher reactivity of aromatic systems. This controlled reactivity makes it an ideal building block for the deliberate and selective construction of complex, oxygen-containing heterocyclic molecules in pharmaceutical development.

References

  • Title: α-Haloketones in Organic Synthesis Source: Erian, A. W., et al. (2003). Molecules, 8(11), 793-865. URL: [Link]

  • Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone Source: Acta Crystallographica Section E: Crystallographic Communications, (2022). URL: [Link]

  • Title: Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Source: YouTube, The Chemistry Tribute (2019). URL: [Link]

  • Title: Reactivities of Aldehydes and Ketones Source: Chemistry LibreTexts (2023). URL: [Link]

  • Title: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts (2025). URL: [Link]

  • Title: Reactivity of aldehydes and ketones Source: Khan Academy. URL: [Link]

Sources

Validation

A Comparative Guide to Validated Quantification of 2-Chloro-1-(oxan-3-yl)ethan-1-one

This guide provides a comprehensive framework for the development and validation of an analytical assay for the quantification of 2-Chloro-1-(oxan-3-yl)ethan-1-one. As a reactive α-chloroketone intermediate, accurate qua...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of an analytical assay for the quantification of 2-Chloro-1-(oxan-3-yl)ethan-1-one. As a reactive α-chloroketone intermediate, accurate quantification is critical for process control and quality assurance in drug development. In the absence of a standardized public method, this document outlines two robust analytical approaches: a primary Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method following derivatization, and a comparative Gas Chromatography-Mass Spectrometry (GC-MS) method.

The methodologies are presented with a focus on the scientific rationale behind the choice of each technique and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Rationale for Method Selection

The chemical structure of 2-Chloro-1-(oxan-3-yl)ethan-1-one, featuring a reactive α-chloroketone moiety, presents unique analytical challenges. The electrophilic nature of the carbon adjacent to the carbonyl group makes the molecule susceptible to nucleophilic attack, potentially leading to instability in certain analytical conditions.

Primary Method: RP-HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This approach is recommended as the primary method due to its robustness, specificity, and the ability to enhance the analyte's stability and detectability. Ketones and aldehydes are commonly derivatized with DNPH to form stable 2,4-dinitrophenylhydrazone products.[7][8][9] This reaction offers several advantages:

  • Enhanced Stability: The resulting hydrazone is significantly more stable than the parent ketone, minimizing degradation during analysis.

  • Strong Chromophore: The DNPH tag introduces a strong chromophore into the molecule, allowing for sensitive detection by UV-Vis spectroscopy at wavelengths around 360-370 nm, where interference from common process impurities is often minimal.[8][9][10]

  • Versatility: HPLC methods are widely available in pharmaceutical laboratories and can be readily adapted for various sample matrices.[11]

Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a powerful alternative for the direct analysis of volatile and semi-volatile compounds.[12][13] For 2-Chloro-1-(oxan-3-yl)ethan-1-one, GC-MS provides:

  • High Specificity: The mass spectrometer provides detailed structural information, allowing for unambiguous identification and quantification of the analyte, even in the presence of co-eluting impurities.

  • Direct Analysis: This method avoids the need for derivatization, simplifying sample preparation.[13] However, the thermal stability of the analyte must be carefully evaluated to prevent on-column degradation.[11]

  • Excellent Sensitivity: GC-MS, particularly with selected ion monitoring (SIM), can achieve very low limits of detection.

The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Experimental Protocols

This section details the protocol for developing and validating an HPLC-UV method for the quantification of 2-Chloro-1-(oxan-3-yl)ethan-1-one.

Workflow for HPLC-UV Method Development and Validation

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) Sample Sample containing Analyte Derivatization Derivatization with DNPH Sample->Derivatization Standard Reference Standard Standard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalSample Sample for Injection Evaporation->FinalSample HPLC RP-HPLC System (C18 Column) FinalSample->HPLC UV UV Detector (365 nm) HPLC->UV Data Chromatographic Data UV->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD LOD Data->LOD LOQ LOQ Data->LOQ Robustness Robustness Data->Robustness cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_quantification_gc Quantification Sample_GC Sample in Volatile Solvent Dilution Dilution to Working Concentration Sample_GC->Dilution Standard_GC Reference Standard in Solvent Standard_GC->Dilution FinalSample_GC Sample for Injection Dilution->FinalSample_GC GC Gas Chromatograph (e.g., HP-5ms column) FinalSample_GC->GC MS Mass Spectrometer (EI, Scan/SIM mode) GC->MS Data_GC Mass Spectral Data MS->Data_GC TIC Total Ion Chromatogram Data_GC->TIC EIC Extracted Ion Chromatogram Data_GC->EIC Calibration Calibration Curve EIC->Calibration Quantify Quantification Calibration->Quantify

Caption: Workflow for GC-MS analysis.

Step 1: Materials and Reagents

  • 2-Chloro-1-(oxan-3-yl)ethan-1-one reference standard (purity ≥98%)

  • Dichloromethane or other suitable volatile solvent, GC grade

  • Helium, ultra-high purity

Step 2: Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane.

  • Working Standards: Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in dichloromethane to a suitable concentration.

Step 3: GC-MS Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC with 5977A MS or equivalent [14]* Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, to be optimized)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Comparison of Analytical Methods

The following table provides a comparative summary of the expected performance of the two proposed methods for the quantification of 2-Chloro-1-(oxan-3-yl)ethan-1-one.

ParameterRP-HPLC-UV with DNPH DerivatizationGC-MS
Specificity High, dependent on chromatographic resolution.Very high, based on both retention time and mass spectrum.
Sensitivity (LOQ) Low to mid ng/mL range.Low to sub ng/mL range, especially in SIM mode.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999
Precision (%RSD) ≤ 2% for repeatability.< 5% for repeatability.
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%
Throughput Moderate, due to derivatization and extraction steps.High, with direct injection and automated systems.
Instrumentation Widely available in pharmaceutical labs.Common, but may be less accessible than HPLC.
Primary Advantage Enhanced stability and robust quantification.High specificity and direct analysis.
Primary Disadvantage Longer sample preparation time.Potential for thermal degradation of the analyte.
Conclusion

Both RP-HPLC-UV with DNPH derivatization and GC-MS are viable and robust techniques for the quantification of 2-Chloro-1-(oxan-3-yl)ethan-1-one. The choice of the primary method should be guided by the specific analytical needs. For routine quality control where high throughput and robustness are key, the validated HPLC-UV method is recommended. For investigational studies requiring the highest level of specificity and sensitivity, or for direct analysis of the underivatized compound, GC-MS is an excellent alternative. The validation of the chosen method must be performed in accordance with regulatory guidelines to ensure the reliability and accuracy of the generated data. [15][16]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
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  • U.S. Food and Drug Administration. (2018).
  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Q2(R1)
  • Vertex AI Search. (n.d.). Analytical Methods.
  • ACS Publications. (2022). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry.
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  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • BenchChem. (2025).
  • PubMed. (2012). A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay.
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  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • CymitQuimica. (n.d.). 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • IndiaMART. (n.d.). 2-Chloro-1-(3-Hydroxyphenyl)
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  • Separation Science. (n.d.). Analysis of carbonyl compounds in solvents by GC-MS.
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Safety & Regulatory Compliance

Safety

Laboratory Safety and Disposal Guide: 2-Chloro-1-(oxan-3-yl)ethan-1-one

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of 2-Chloro-1-(oxan-3-yl)ethan-1-one, designed for researchers and drug development professionals. As a building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of 2-Chloro-1-(oxan-3-yl)ethan-1-one, designed for researchers and drug development professionals.

As a building block in pharmaceutical synthesis—particularly in the development of fused heterocyclic compounds like imidazo[1,2-a]pyridinyl derivatives—2-Chloro-1-(oxan-3-yl)ethan-1-one (an α -chloro ketone) requires stringent operational and disposal protocols.

To ensure laboratory safety and environmental compliance, we must look beyond basic handling and understand the fundamental chemical causality that dictates our safety protocols.

Hazard Causality and Chemical Reactivity

The primary hazard of 2-Chloro-1-(oxan-3-yl)ethan-1-one stems from its molecular structure. The presence of the electronegative chlorine atom adjacent to the carbonyl group creates a highly electrophilic α -carbon.

  • Mechanistic Risk: This structural feature makes the molecule highly susceptible to nucleophilic substitution ( SN​2 ) reactions. In a biological context, this translates to potent alkylating capabilities. It can readily react with nucleophilic sites on biological macromolecules (such as the sulfhydryl groups of proteins or the nitrogenous bases of DNA), leading to severe tissue irritation, lachrymatory effects, and potential mutagenicity [1].

  • Waste Incompatibility: Because it is a reactive electrophile, disposing of this compound in mixed waste streams containing strong nucleophiles (e.g., primary or secondary amines, thiols, or strong bases) can lead to uncontrolled, exothermic alkylation reactions within the waste carboy.

Operational Handling Plan

Before generating waste, strict operational controls must be established to minimize exposure.

  • Engineering Controls: All manipulations, including weighing and transfer, must be conducted within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves offer limited breakthrough times for halogenated organics. Double-gloving is mandatory. If handling bulk quantities or solutions in highly permeating solvents (like dichloromethane), use heavier gauge nitrile or laminated composite gloves (e.g., Silver Shield).

    • Eye Protection: Splash-proof chemical safety goggles.

    • Body: Flame-resistant laboratory coat.

Step-by-Step Disposal Methodologies

Due to its halogenated nature and reactive profile, 2-Chloro-1-(oxan-3-yl)ethan-1-one must be managed meticulously. Do not attempt to neutralize or quench bulk quantities of this chemical via hydrolysis or amination in the lab unless specifically written into an approved synthetic protocol, as these reactions can be highly exothermic [2].

Protocol A: Routine Waste Segregation
  • Collection: Collect all neat chemical waste, reaction filtrates, and solvent washings containing the compound in a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or glass waste carboy.

  • Segregation: Route strictly to the Halogenated Organic Waste stream. Critical: Verify that the waste container does not contain reactive amines, strong aqueous bases, or oxidizing agents.

  • Labeling: Affix a standardized hazardous waste label. Explicitly list "2-Chloro-1-(oxan-3-yl)ethan-1-one" and the primary solvent. Check the boxes for "Toxic," "Irritant," and "Halogenated."

  • Storage: Store the waste container in secondary containment within a designated Satellite Accumulation Area (SAA) away from heat sources and direct light.

Protocol B: Spill Response and Cleanup
  • Evacuation & Ventilation: Immediately alert personnel in the vicinity. Ensure the fume hood sash is lowered to the optimal operating height to maximize room exhaust.

  • Containment: Don fresh PPE. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Do not use combustible materials like paper towels for bulk spills.

  • Absorption & Collection: Carefully sweep the absorbent mixture using a non-sparking tool into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution (which slowly promotes the hydrolysis of residual α -chloro ketone to a less reactive α -hydroxy ketone), followed by a water rinse. Collect all rinse water into the aqueous hazardous waste stream.

Quantitative Data and Segregation Parameters

Table 1: Chemical Properties and Waste Routing Summary

ParameterSpecification / ProtocolRationale
Chemical Class α -chloro ketone / TetrahydropyranDetermines reactivity and environmental persistence.
Primary Hazard Alkylating agent, Lachrymator, IrritantHigh electrophilicity dictates strict isolation from biological contact.
Waste Category Halogenated Organic WasteContains covalent chlorine; must be incinerated at high temperatures to prevent dioxin formation.
Incompatible Waste Amines, Thiols, Strong BasesPrevents exothermic SN​2 reactions or rapid decomposition in the waste carboy.
Spill Absorbent Vermiculite, Sand, Inert PadsPrevents secondary reactions with the absorbent matrix.

Waste Management Workflow

DisposalWorkflow Start Waste Generation: 2-Chloro-1-(oxan-3-yl)ethan-1-one Check Determine Waste Composition Start->Check Halogenated Segregate to: Halogenated Organic Waste Check->Halogenated Organic Solvents or Neat Chemical Aqueous Segregate to: Aqueous Hazardous Waste Check->Aqueous Aqueous Washings (Trace amounts) Label Label: Toxic, Irritant, Halogenated Halogenated->Label Aqueous->Label Dispose Transfer to EHS / Licensed Disposal Facility Label->Dispose

Workflow for the segregation and disposal of 2-Chloro-1-(oxan-3-yl)ethan-1-one waste streams.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management Guidelines. Available at:[Link]

Handling

A Comprehensive Safety Protocol for the Laboratory Handling of 2-Chloro-1-(oxan-3-yl)ethan-1-one

Hazard Assessment and Triage Given its structure as a halogenated ketone, 2-Chloro-1-(oxan-3-yl)ethan-1-one should be presumed to possess significant health hazards until proven otherwise. Analysis of similar chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Triage

Given its structure as a halogenated ketone, 2-Chloro-1-(oxan-3-yl)ethan-1-one should be presumed to possess significant health hazards until proven otherwise. Analysis of similar chemical entities suggests a high likelihood of the following hazardous properties:

  • Acute Toxicity: Potential for toxicity if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Severe Eye and Skin Irritation: Likely to cause serious eye irritation and may cause skin irritation or burns upon contact.[5][6][7]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][4]

  • Environmental Hazard: Assumed to be very toxic to aquatic life with long-lasting effects.[2][3]

All handling of this compound must be predicated on these potential hazards. A thorough risk assessment should be conducted and documented before any new procedure involving this chemical is initiated.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical barrier to preventing exposure.[9][10] The following table outlines the minimum required PPE for handling 2-Chloro-1-(oxan-3-yl)ethan-1-one.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Full-Face ShieldGoggles must meet ANSI Z87.1 standards for chemical splash protection.[11] A face shield must be worn over the goggles, particularly when handling larger volumes (>50 mL) or during procedures with a heightened risk of splashing or exothermic reactions.[12]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile or neoprene gloves are recommended for their resistance to halogenated hydrocarbons.[1][13] Always inspect gloves for any signs of degradation, tears, or punctures before use. Change gloves immediately upon contamination. For extended handling or in case of immersion, consult the glove manufacturer's chemical resistance data.[14]
Body Protection Flame-Resistant Laboratory CoatA lab coat, preferably made of a material like Nomex® or a similar flame-resistant fabric, should be worn and kept fully buttoned.[1] This provides a crucial barrier against splashes and contact with personal clothing.
Respiratory Protection Chemical Fume Hood or RespiratorAll manipulations of this compound, including weighing and transfers, must be conducted within a certified and properly functioning chemical fume hood.[15] If engineering controls are insufficient or during a significant spill, a full-face respirator with appropriate cartridges for organic vapors should be used by trained personnel.[2][16]
Footwear Closed-Toe ShoesImpervious, closed-toe shoes are mandatory to protect feet from spills and dropped objects.[8]

Operational Plan: A Step-by-Step Handling Protocol

A disciplined and systematic workflow is essential for the safe handling of 2-Chloro-1-(oxan-3-yl)ethan-1-one.

Preparation and Pre-Operational Checks
  • Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash positioned at the appropriate height to maintain proper airflow.

  • PPE Inspection: Meticulously inspect all PPE for signs of damage or wear before beginning the donning process.

  • Emergency Equipment Accessibility: Confirm that a calibrated emergency eyewash station and safety shower are unobstructed and readily accessible.[15]

  • Workflow Staging: Prepare and arrange all necessary equipment, reagents, and waste containers within the fume hood before introducing the target compound.

Donning and Doffing of Personal Protective Equipment

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in antechamber or designated area) d1 1. Lab Coat d2 2. Chemical Goggles d1->d2 Securely fasten d3 3. Face Shield d2->d3 Position over goggles d4 4. Inner Gloves d3->d4 Tuck cuffs under sleeves d5 5. Outer Gloves d4->d5 Ensure full coverage f1 1. Outer Gloves f2 2. Face Shield f1->f2 Peel off carefully f3 3. Lab Coat f2->f3 Remove from behind f4 4. Inner Gloves f3->f4 Roll inside out f5 5. Goggles f4->f5 Peel off carefully

Caption: PPE Donning and Doffing Workflow.

Chemical Handling
  • Containment: All weighing, transferring, and handling of the compound must occur within the fume hood.

  • Aerosol Minimization: Use techniques that minimize the generation of aerosols or dust.

  • Tool Compatibility: Employ tools and containers made of compatible materials to prevent any chemical reactions.

  • Container Sealing: Keep all containers of the compound tightly sealed when not in active use.[17]

Emergency and Spill Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with a gentle stream of water for a minimum of 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical help.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response
  • Evacuation and Alerting: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Neutralization (if applicable): For small spills, a suitable decontaminating agent may be used, following established laboratory protocols.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated, sealed waste container.

  • Decontamination: Thoroughly decontaminate the spill area and all equipment used in the cleanup process.

Waste Disposal: A Critical Final Step

As a halogenated organic compound, 2-Chloro-1-(oxan-3-yl)ethan-1-one requires a specific and stringent disposal protocol.[19] Improper disposal can lead to significant environmental harm and regulatory non-compliance.[20]

Waste Segregation and Collection
  • Designated Container: All waste containing this compound (including contaminated solids, gloves, and absorbent materials) must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[17][21]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[20][22] This is crucial as even small amounts of halogens can contaminate a large volume of non-halogenated solvent waste, drastically increasing disposal costs and environmental impact.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing lid.[17]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Liquid Waste (e.g., reaction mixtures) C Halogenated Organic Waste Container (Liquid) A->C B Solid Waste (e.g., contaminated gloves, paper towels) D Halogenated Solid Waste Container B->D E Label Container with Contents and 'Hazardous Waste' C->E D->E F Store in Satellite Accumulation Area E->F G Arrange for Professional Disposal (via EHS) F->G

Caption: Halogenated Waste Disposal Workflow.

Labeling and Storage
  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of all constituents.[21][22]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, and within secondary containment.

Final Disposal
  • Professional Removal: Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

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